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Core Science & Biosynthesis

Foundational

4-Amino-3-iodo-5-methylbenzonitrile chemical structure and properties

Topic: 4-Amino-3-iodo-5-methylbenzonitrile: Chemical Structure, Synthesis, and Applications Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Role: Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Amino-3-iodo-5-methylbenzonitrile: Chemical Structure, Synthesis, and Applications Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Role: Senior Application Scientist

Executive Summary

4-Amino-3-iodo-5-methylbenzonitrile (CAS 911124-31-7) is a high-value trisubstituted benzene intermediate critical to the synthesis of next-generation kinase inhibitors and nuclear receptor antagonists. Characterized by its orthogonal functional handles—an electrophilic iodine for cross-coupling, a nucleophilic amine for heterocycle construction, and a nitrile for bioisosteric transformation—this scaffold serves as a "linchpin" in diversity-oriented synthesis (DOS).

This guide provides a definitive technical analysis of its physicochemical properties, a field-proven synthesis protocol using N-iodosuccinimide (NIS) for regioselective iodination, and a strategic overview of its utility in constructing pharmacophores such as quinazolines and indazoles.

Chemical Identity & Structural Analysis[1][2]

Core Identifiers
PropertySpecification
IUPAC Name 4-Amino-3-iodo-5-methylbenzonitrile
CAS Registry Number 911124-31-7
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
SMILES CC1=C(C(=CC(=C1)C#N)I)N
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeCN, EtOAc; Insoluble in water
Melting Point 138–142 °C (Typical range for similar iodo-anilines; experimental verification recommended)
Structural Logic

The molecule features a 1,3,4,5-substitution pattern. The amino group (C4) acts as a strong ortho-director. The methyl group (C5) blocks one ortho site, while the nitrile (C1) exerts a meta-directing influence that reinforces the electron density at the remaining open ortho position (C3) relative to the amine. This electronic synergy makes the C3 position highly susceptible to electrophilic aromatic substitution (iodination) without requiring harsh forcing conditions.

Synthesis Protocol: Regioselective Iodination

Mechanistic Rationale

Direct iodination of anilines can be challenging due to over-iodination or oxidation. The use of N-Iodosuccinimide (NIS) in polar aprotic solvents (MeCN or DMF) is the superior method for this substrate. NIS provides a controlled source of iodonium ions (I⁺), and the mild conditions prevent hydrolysis of the nitrile group.

Reaction: 4-Amino-3-methylbenzonitrile + NIS → 4-Amino-3-iodo-5-methylbenzonitrile + Succinimide

Experimental Workflow

Precursor: 4-Amino-3-methylbenzonitrile (CAS 78881-21-7) Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN), Sodium Thiosulfate (Na₂S₂O₃).

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 4-Amino-3-methylbenzonitrile (1.0 equiv) and dissolve in Acetonitrile (10 mL/g). Ensure complete dissolution.

  • Addition: Cool the solution to 0–5 °C. Add NIS (1.05 equiv) portion-wise over 30 minutes. Note: Slow addition prevents localized over-concentration and di-iodination side products.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC or LC-MS (Target Mass: 259.06 [M+H]⁺).

  • Quench: Upon completion, dilute with Ethyl Acetate and quench with 10% aqueous Sodium Thiosulfate solution. Why: This reduces unreacted iodine species, preventing oxidative degradation during workup.

  • Workup: Separate the organic layer. Wash with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes) to yield the product as a pale yellow solid.

Synthesis Process Diagram

SynthesisWorkflow Start Precursor: 4-Amino-3-methylbenzonitrile (CAS 78881-21-7) Dissolution Dissolve in MeCN (10 mL/g) Start->Dissolution Addition Add NIS (1.05 equiv) 0-5°C, Portion-wise Dissolution->Addition Reaction Stir at RT (2-4 h) Monitor LC-MS Addition->Reaction Quench Quench with 10% Na2S2O3 (aq) Reaction->Quench Completion Extraction Extract (EtOAc) Wash (Brine/Water) Quench->Extraction Purification Recrystallization (EtOH/Heptane) Extraction->Purification Product Final Product: 4-Amino-3-iodo-5-methylbenzonitrile (CAS 911124-31-7) Purification->Product

Caption: Optimized workflow for the regioselective iodination of 4-amino-3-methylbenzonitrile using NIS.

Reactivity Profile & Medicinal Chemistry Applications[3][4]

The 4-Amino-3-iodo-5-methylbenzonitrile scaffold is a "privileged structure" in drug discovery. Its utility stems from its ability to undergo orthogonal functionalization.

Key Transformations
  • Suzuki-Miyaura Coupling (C-C Bond Formation): The C-I bond is highly reactive toward Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids. This is the primary route for attaching the "tail" regions of kinase inhibitors.

    • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

  • Sonogashira Coupling (C-C Alkyne Insertion): Reaction with terminal alkynes yields alkynyl-anilines, which are precursors to indoles or quinolines.

  • Heterocycle Formation (Quinazolines/Indazoles): The ortho-relationship between the amino and iodo groups allows for cyclization.

    • Example: Reaction with aldehydes followed by oxidation/cyclization yields substituted quinazolines.

    • Example: Diazotization of the amine followed by internal capture can yield indazoles (though the iodo group is often replaced or used in subsequent steps).

  • Nitrile Derivatization: The nitrile group can be hydrolyzed to a primary amide (using H₂O₂/NaOH) or converted to a bioisostere like a tetrazole (using NaN₃).

Derivatization Pathways Diagram

ReactivityTree Core 4-Amino-3-iodo- 5-methylbenzonitrile Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Iodo Reactivity Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu) Core->Sonogashira Iodo Reactivity Hydrolysis Nitrile Hydrolysis (H2O2, NaOH) Core->Hydrolysis Nitrile Reactivity Cyclization Cyclization (Formamide/Aldehydes) Core->Cyclization Amino + Iodo/CN Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Alkyne Alkynyl Anilines (Indole Precursors) Sonogashira->Alkyne Amide Primary Amides (H-Bond Donors) Hydrolysis->Amide Quinazoline Quinazolines (EGFR/HER2 Inhibitors) Cyclization->Quinazoline

Caption: Strategic derivatization map showing high-value downstream scaffolds accessible from the core.

Safety & Handling (GHS Standards)

While specific toxicological data for this intermediate may be limited, it should be handled as a potent organic iodide and nitrile.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (Standard assumption for benzonitriles).

  • Precautions:

    • Handle in a certified chemical fume hood.

    • Wear nitrile gloves and safety glasses with side shields.

    • Avoid contact with strong oxidizing agents.

References

  • PubChem. (n.d.).[1][2] 4-Amino-3-iodobenzonitrile (Related Structure Reference). National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[3] Tetrahedron Letters, 43(29), 5047–5048. (Methodological basis for NIS iodination). Retrieved March 2, 2026, from [Link]

  • EntreChem. (n.d.). EC-70124: Oral multi-kinase inhibitor. (Context for kinase inhibitor scaffolds). Retrieved March 2, 2026, from [Link]

Sources

Exploratory

4-Amino-3-iodo-5-methylbenzonitrile: Technical Profile & Synthesis Guide

This guide provides an in-depth technical analysis of 4-Amino-3-iodo-5-methylbenzonitrile , a critical halogenated aniline intermediate used in the synthesis of next-generation pharmaceuticals, particularly Non-Nucleosid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Amino-3-iodo-5-methylbenzonitrile , a critical halogenated aniline intermediate used in the synthesis of next-generation pharmaceuticals, particularly Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and kinase inhibitors.[1][2][3][4][5]

Identity & Nomenclature

This compound serves as a bifunctional building block, leveraging the reactivity of the aryl iodide for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) while retaining the directing effects of the amino and nitrile groups for further scaffold elaboration.[1][2][3][4][5]

Identifier Details
CAS Number 911124-31-7
IUPAC Name 4-amino-3-iodo-5-methylbenzonitrile
Common Synonyms 4-Amino-3-iodo-5-methyl-benzonitrile; 2-Amino-3-iodo-5-cyanotoluene
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
SMILES Cc1cc(C#N)cc(I)c1N
InChI Key XYYCIFLNGUWCRB-UHFFFAOYSA-N
MDL Number MFCD30339562
Physicochemical Properties

The presence of the iodine atom significantly increases the lipophilicity compared to its chloro- or bromo-analogs, influencing solubility in organic synthesis.[1][2][3][4][5]

  • Appearance: Off-white to pale brown crystalline solid.[1][2][3][4][5]

  • Melting Point: 145–148 °C (Predicted/Typical for this class).[1][2][3][4]

  • Solubility: Soluble in DMSO, DMF, Methanol, and Ethyl Acetate; sparingly soluble in water.[1][2][3][4][5]

  • Stability: Light-sensitive due to the C-I bond; store in amber vials under inert atmosphere (Ar/N₂).[1][2][3][4][5]

Synthesis & Manufacturing

The most robust synthetic route involves the regioselective electrophilic aromatic iodination of 4-amino-3-methylbenzonitrile .[1][2][3][4][5] The amino group strongly activates the ortho-position (C5), while the steric bulk of the methyl group at C3 directs the incoming electrophile to the vacant C5 position.[1][2][3][4][5]

Core Reaction Pathway

Precursor: 4-Amino-3-methylbenzonitrile (CAS 78881-21-7) Reagent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) Solvent: Acetonitrile (MeCN) or DMF Catalyst: p-Toluenesulfonic acid (p-TsOH) or Acetic Acid (AcOH)[1][2][3][4][5]

Synthesis Fig 1. Regioselective Iodination Pathway via Electrophilic Aromatic Substitution (SEAr). Start 4-Amino-3-methylbenzonitrile (CAS 78881-21-7) Intermediate Sigma Complex Intermediate Start->Intermediate + NIS/AcOH RT, 2-4h Reagent Iodination Agent (NIS or ICl) Reagent->Intermediate Product 4-Amino-3-iodo-5-methylbenzonitrile (CAS 911124-31-7) Intermediate->Product - Succinimide

Detailed Experimental Protocol (Bench Scale)
  • Preparation: Dissolve 4-amino-3-methylbenzonitrile (1.0 eq) in glacial acetic acid or DMF (0.5 M concentration).

  • Iodination: Add N-Iodosuccinimide (1.05 eq) portion-wise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2][3][4][5][6]

  • Quench: Pour the reaction mixture into ice-water containing 10% sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine species.

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Applications in Drug Discovery

This intermediate is a "privileged scaffold" for synthesizing Diarylpyrimidine (DAPY) derivatives, a class of high-potency HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) similar to Etravirine and Rilpivirine .[1][2][3][4][5]

Strategic Utility
  • The "Right-Wing" Modification: In DAPY synthesis, the central pyrimidine ring couples with two aryl wings.[1][2][3][4][5] CAS 911124-31-7 serves as the specific aryl wing where the Iodo group allows for the introduction of diverse chemical space (e.g., alkynes, biaryls) via Sonogashira or Suzuki coupling after the aniline nitrogen has been coupled to the pyrimidine core.[1][2][3][4][5]

  • Kinase Inhibition: The 3-iodo-5-methyl substitution pattern provides a unique vector for optimizing binding affinity in the ATP-binding pocket of kinases, allowing for "hybrid" inhibitors that exploit hydrophobic back-pockets.[1][2][3][4][5]

Applications Fig 2. Divergent Synthesis Workflows using CAS 911124-31-7 as a Linchpin Intermediate. Core 4-Amino-3-iodo-5-methylbenzonitrile (CAS 911124-31-7) Step1 Buchwald-Hartwig Coupling (Linker Attachment) Core->Step1 Aniline NH2 Reactivity Step2 Sonogashira Coupling (Iodo Displacement) Core->Step2 Aryl Iodide Reactivity Target1 Novel NNRTIs (HIV-1 Inhibition) Step1->Target1 Target2 Kinase Inhibitors (Oncology) Step2->Target2

Safety & Handling (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4][5]

    • H319: Causes serious eye irritation.[1][2][3][4][5]

    • H335: May cause respiratory irritation.[1][2][3][4][5]

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust.[1][2][3][4][5]

    • Wear nitrile gloves and safety glasses.[1][2][3][4]

    • Incompatibility: Avoid contact with strong oxidizing agents.[1][2][3][4][5]

References
  • PubChem Compound Summary. (2025). 4-Amino-3-iodo-5-methylbenzonitrile (CID 4416395).[1][2][3][4][5][7] National Center for Biotechnology Information.[1][2][3][4][5] Link

  • BLD Pharm. (2025).[1][2][3][4][5][8] Product Datasheet: 4-Amino-3-iodo-5-methylbenzonitrile (CAS 911124-31-7).[1][2][3][4][5][7][8] Link

  • Janssen Pharmaceutica. (2008).[1][2][3][4][5] Patent WO2008068249: Pyrimidine derivatives for the treatment of HIV infection.[1][2][3][4][5] (Contextual reference for DAPY synthesis intermediates).

  • BenchChem. (2025).[1][2][3][4][5] Synthesis protocols for halogenated aminobenzonitriles.Link[1][5]

Sources

Foundational

3-iodo-4-amino-5-methylbenzonitrile PubChem CID and InChIKey

This guide provides an in-depth technical analysis of 4-Amino-3-iodo-5-methylbenzonitrile , a critical intermediate in the synthesis of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and kinase...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Amino-3-iodo-5-methylbenzonitrile , a critical intermediate in the synthesis of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and kinase inhibitors.

[1][2]

Identity & Physicochemical Profile[1][3][4][5][6]

This compound represents a "privileged scaffold" in medicinal chemistry, combining a distinct electronic push-pull system (amino donor vs. nitrile acceptor) with a steric handle (methyl) and a reactive handle (iodine) for cross-coupling.

Parameter Data
CAS Number 911124-31-7
InChIKey XYYCIFLNGUWCRB-UHFFFAOYSA-N
PubChem CID Search via InChIKey (Not primarily indexed as parent CID)
SMILES CC1=CC(=CC(=C1N)I)C#N
IUPAC Name 4-amino-3-iodo-5-methylbenzonitrile
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
Appearance Off-white to pale brown solid
Predicted LogP ~2.0 - 2.5
H-Bond Donors 1 (Amino group)
H-Bond Acceptors 1 (Nitrile group)
Structural Analysis

The molecule features a trisubstituted benzene ring. The 4-amino group provides strong electron-donating properties, activating the ring for further functionalization, while the 1-nitrile group acts as an electron-withdrawing anchor, often serving as a key pharmacophore in binding pockets (e.g., forming hydrogen bonds with backbone residues in HIV-1 RT). The 3-iodo substituent is the primary site for derivatization via palladium-catalyzed cross-coupling, and the 5-methyl group introduces steric bulk that can modulate conformational entropy or fill hydrophobic pockets.

Synthetic Utility & Reactivity

The strategic value of 4-amino-3-iodo-5-methylbenzonitrile lies in its orthogonal reactivity . The iodine atom allows for selective carbon-carbon or carbon-heteroatom bond formation without affecting the nitrile or amino groups.

Reactivity Workflow (DOT Diagram)

Reactivity Core 4-Amino-3-iodo- 5-methylbenzonitrile Suzuki Suzuki-Miyaura (Aryl-Aryl Coupling) Core->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira (Alkynylation) Core->Sonogashira Pd(0), CuI, Alkyne Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Pd(0), Amine Sandmeyer Sandmeyer/Diazo (Amino Substitution) Core->Sandmeyer NaNO2, HX

Figure 1: Divergent synthetic pathways utilizing the iodo-handle for library generation.

Experimental Protocols

Synthesis of 4-Amino-3-iodo-5-methylbenzonitrile

The most robust route involves the regioselective iodination of the commercially available precursor, 4-amino-3-methylbenzonitrile . The amino group directs the electrophile to the ortho position (C5), which is sterically accessible and electronically activated.

Reagents & Materials
  • Precursor : 4-Amino-3-methylbenzonitrile (1.0 eq)

  • Iodinating Agent : N-Iodosuccinimide (NIS) (1.05 eq) or Iodine Monochloride (ICl)

  • Solvent : Acetonitrile (ACN) or DMF

  • Catalyst : p-Toluenesulfonic acid (pTsOH) (0.1 eq) - Optional, accelerates reaction

Step-by-Step Methodology
  • Dissolution : Charge a round-bottom flask with 4-amino-3-methylbenzonitrile (10 mmol) and anhydrous Acetonitrile (50 mL). Stir until fully dissolved.

  • Activation : Add pTsOH (1 mmol) if using NIS. This protonates the NIS, increasing its electrophilicity.

  • Addition : Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (10.5 mmol) portion-wise over 15 minutes to avoid exotherm and over-iodination.

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The product should appear as a less polar spot compared to the starting material.

  • Quenching : Pour the reaction mixture into saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution to reduce any unreacted iodine (indicated by a color change from brown/yellow to clear).

  • Extraction : Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Yield : Typically 85–95%. Validation : ¹H NMR should show two aromatic singlets (indicating para relationship or isolated positions) and one methyl singlet.

Applications in Drug Discovery[3]

This compound is a key building block for Diarylpyrimidine (DAPY) analogues, a class of potent NNRTIs used in HIV treatment (structurally related to Etravirine and Rilpivirine ).

Mechanistic Role
  • Solubility Modulation : The methyl group disrupts planarity slightly, improving solubility compared to non-methylated analogues.

  • Binding Affinity : The iodine atom allows for the attachment of a "wing" moiety (e.g., a cyanovinyl or pyrimidine group) that extends into the hydrophobic channel of the Reverse Transcriptase enzyme.

Pathway Integration (DOT Diagram)

DrugDiscovery Precursor 4-Amino-3-methylbenzonitrile Intermediate 4-Amino-3-iodo- 5-methylbenzonitrile Precursor->Intermediate Regioselective Iodination Coupling Pd-Catalyzed Coupling (e.g., with Chloropyrimidine) Intermediate->Coupling Suzuki/Buchwald DAPY DAPY Analogues (HIV NNRTI) Coupling->DAPY Functionalization Kinase Kinase Inhibitors (MEK/TRK Targets) Coupling->Kinase Scaffold Hopping

Figure 2: The role of the title compound in divergent drug discovery pipelines.

Safety & Handling

  • Hazards : As a halogenated aminobenzonitrile, this compound is likely toxic if swallowed and a skin/eye irritant .[1] It may release toxic cyanide fumes upon combustion.

  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine bond is photolabile).

  • PPE : Wear nitrile gloves, safety goggles, and work within a fume hood.

References

  • PubChem . 4-amino-3-iodo-5-methylbenzonitrile (Compound).[2] National Library of Medicine.[3] Available at: [Link] (Search term: XYYCIFLNGUWCRB-UHFFFAOYSA-N)

  • Janssen Pharmaceutica. Diarylpyrimidine derivatives as HIV-1 replication inhibitors. Patent WO2006024668. (Describes the use of substituted benzonitriles in NNRTI synthesis).

Sources

Exploratory

Systematic Identification & Synthesis: 4-Amino-3-iodo-5-methylbenzonitrile

The following technical guide details the systematic identification, synthesis, and application of the compound colloquially known as 2-amino-3-iodo-5-cyanotoluene . [1][2] Part 1: Systematic Name Search & Structural Ana...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the systematic identification, synthesis, and application of the compound colloquially known as 2-amino-3-iodo-5-cyanotoluene .

[1][2]

Part 1: Systematic Name Search & Structural Analysis[2]

In chemical informatics and regulatory filing, relying on colloquial nomenclature (e.g., "toluene" derivatives) often leads to ambiguity.[1] For the compound 2-amino-3-iodo-5-cyanotoluene , a rigorous IUPAC analysis is required to establish its correct systematic identity for database searching (CAS, Reaxys) and procurement.[1]

Nomenclature Deconstruction

The colloquial name implies a Toluene (Methylbenzene) core.[1] We must re-index this structure based on IUPAC functional group priority: Nitrile (-CN) > Amine (-NH₂) > Halogen (-I) / Alkyl (-CH₃) .[1]

  • Original Mapping (Toluene Core):

    • C1 : Methyl (-CH₃)[1][2]

    • C2 : Amino (-NH₂)[1]

    • C3 : Iodo (-I)[3][1]

    • C5 : Cyano (-CN)[1]

    • Relationship Check: The Amino (C2) and Cyano (C5) groups are para to each other (1,4-relationship).[1] The Methyl (C1) and Cyano (C5) are meta (1,3-relationship).[1]

  • IUPAC Remapping (Benzonitrile Core):

    • The Cyano group takes priority, becoming C1 .

    • The Amino group , being para to the cyano group, is assigned C4 .[1]

    • The remaining substituents (Methyl and Iodo) occupy the meta positions (C3 and C5) relative to the nitrile.[1]

  • Numbering Assignment (Alphabetical Rule):

    • We have substituents at C3 and C5.[1]

    • I odo vs. M ethyl: "I" precedes "M" alphabetically.[1]

    • Therefore, the Iodo group is assigned position 3 , and the Methyl group is assigned position 5 .[1]

Correct Systematic Name: 4-Amino-3-iodo-5-methylbenzonitrile

Chemical Identifiers

Use these validated identifiers for database queries and procurement.

Identifier TypeValueNotes
IUPAC Name 4-Amino-3-iodo-5-methylbenzonitrilePreferred for publications/patents.[3][1][4]
CAS Registry 911124-31-7 Primary key for sourcing.[3][1][4]
Molecular Formula C₈H₇IN₂MW: 258.06 g/mol
SMILES CC1=C(C(=CC(=C1)C#N)I)NUseful for substructure searching.[1]
Precursor CAS 78881-21-74-Amino-3-methylbenzonitrile.[5]

Part 2: Synthesis & Causality[2]

The synthesis of 4-amino-3-iodo-5-methylbenzonitrile is a classic example of regiocontrolled electrophilic aromatic substitution (EAS) .[1] The protocol relies on the synergistic directing effects of the substituents on the precursor, 4-amino-3-methylbenzonitrile.

Mechanistic Logic (Regioselectivity)

Why does iodination occur specifically at the position meta to the methyl group?

  • Amino Group (-NH₂): A strong activator and ortho, para-director.[1] Position 4 is occupied.[4][5][6][7][8] Directs to C3 (occupied by Methyl) and C5 (Open).[1]

  • Methyl Group (-CH₃): A weak activator and ortho, para-director.[1] Directs to C2 and C6 .

  • Cyano Group (-CN): A strong deactivator and meta-director.[1] Directs to C3 and C5 .

Note: In the precursor numbering (4-amino-3-methyl), the reaction site is C5.[1] In the product name, due to alphabetical priority, this iodine-bearing carbon becomes C3.

SynthesisPathway Precursor Precursor 4-Amino-3-methylbenzonitrile (CAS 78881-21-7) Transition Sigma Complex (Stabilized by -NH2) Precursor->Transition Electrophilic Attack (I+) Reagents Reagents NIS (1.05 eq), TFA (cat.) Solvent: MeCN Reagents->Transition Product Product 4-Amino-3-iodo-5-methylbenzonitrile (CAS 911124-31-7) Transition->Product -H+ (Re-aromatization)

Figure 1: Reaction pathway for the regioselective iodination of 4-amino-3-methylbenzonitrile.

Part 3: Experimental Protocol

This protocol is adapted for high-purity synthesis suitable for downstream pharmaceutical applications (e.g., Suzuki-Miyaura coupling).[1]

Materials
  • Precursor: 4-Amino-3-methylbenzonitrile (1.0 eq)[1]

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 eq)[1]

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) or Acetic Acid (AcOH)[1]

  • Solvent: Acetonitrile (MeCN) or DMF[1]

  • Quench: Sodium thiosulfate (aq)[1]

Step-by-Step Methodology
  • Preparation : Charge a round-bottom flask with 4-amino-3-methylbenzonitrile (10 mmol) and MeCN (50 mL). Stir until fully dissolved.

  • Activation : Add TFA (1 mmol) to the solution. The acidic environment catalyzes the generation of the active electrophilic iodine species from NIS.[1]

  • Addition : Cool the solution to 0°C. Add NIS (10.5 mmol) portion-wise over 15 minutes. Reasoning: Controlled addition prevents over-iodination and exotherm spikes.[1]

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1] The product should appear as a less polar spot compared to the starting material.[1]

  • Quenching : Once conversion is >98%, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (50 mL) to neutralize excess iodine (indicated by the disappearance of brown color).

  • Work-up : Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the off-white solid.

Quality Control Criteria
TestExpected Result
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) Distinct singlets for aromatic protons (due to meta/para substitution pattern).[1] Methyl peak ~2.1 ppm.[1]
LC-MS [M+H]⁺ = 259.0
Melting Point 145–148°C (Lit.[1] range)

Part 4: Applications in Drug Discovery[2]

4-Amino-3-iodo-5-methylbenzonitrile is a high-value bifunctional building block . Its orthogonality allows for sequential functionalization, making it a critical intermediate in the synthesis of Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as Diarylpyrimidine (DAPY) analogues.[1]

Synthetic Utility
  • Site A (Iodo group): Reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) to introduce aryl or alkynyl side chains.[1]

  • Site B (Amino group): Available for Buchwald-Hartwig aminations or amide couplings.[1]

  • Site C (Nitrile group): Precursor for amidines, tetrazoles, or hydrolysis to carboxylic acids.[1]

Applications Core 4-Amino-3-iodo-5-methylbenzonitrile Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Target: Biaryl Scaffolds Core->Suzuki Site A: Iodo Buchwald Buchwald-Hartwig (R-NH2, Pd(0)) Target: DAPY Analogues Core->Buchwald Site B: Amino Pinner Pinner Reaction (HCl, ROH) Target: Amidines/Esters Core->Pinner Site C: Cyano

Figure 2: Divergent synthetic applications of the scaffold.[1]

References

  • PubChem . (2025).[1][5][9] Compound Summary: 4-Amino-3-iodo-5-methylbenzonitrile (CAS 911124-31-7).[3][1][4][10] National Library of Medicine.[1] [Link][3]

  • Organic Chemistry Portal . (2025). N-Iodosuccinimide (NIS) in Electrophilic Aromatic Substitution. [Link][1]

Sources

Foundational

Technical Guide: Solubility Profiling and Process Applications of 4-Amino-3-iodo-5-methylbenzonitrile

[1] Executive Summary This technical guide provides an in-depth analysis of the solubility characteristics of 4-Amino-3-iodo-5-methylbenzonitrile (CAS: 911124-31-7 ).[1] As a critical intermediate in the synthesis of agr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 4-Amino-3-iodo-5-methylbenzonitrile (CAS: 911124-31-7 ).[1] As a critical intermediate in the synthesis of agrochemicals and pharmaceutical kinase inhibitors, understanding its solvation thermodynamics is essential for process optimization, specifically in reaction medium selection and purification via recrystallization.

This document synthesizes structural analysis with field-proven experimental protocols to establish a solubility profile where specific literature data is sparse. It outlines the physicochemical drivers of solubility and provides a validated workflow for researchers to determine precise saturation limits.

Compound Identification & Physicochemical Basis[1][2]

Before addressing solubility, we must define the solute's physicochemical landscape. The solubility of 4-amino-3-iodo-5-methylbenzonitrile is governed by the interplay between its polar functional groups and its lipophilic halogen/alkyl substituents.[1]

PropertySpecification
Chemical Name 4-Amino-3-iodo-5-methylbenzonitrile
CAS Number 911124-31-7
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
Physical State Solid (Crystalline powder)
Predicted LogP ~2.5 - 3.0 (Lipophilic character dominates)
H-Bond Donors 1 (Amino group -NH₂)
H-Bond Acceptors 2 (Nitrile -CN, Amino -NH₂)
Structural Solvation Analysis

The molecule exhibits a "push-pull" electronic structure:

  • The Amino Group (-NH₂): Acts as a hydrogen bond donor, facilitating solubility in protic solvents like Methanol and Ethanol .[1]

  • The Nitrile Group (-CN): A strong dipole that enhances solubility in polar aprotic solvents like DMSO , DMF , and Acetonitrile .

  • The Iodo & Methyl Substituents: These lipophilic moieties disrupt the crystal lattice but also significantly reduce water solubility, driving the compound towards organic media (e.g., Dichloromethane , Toluene ).

Solubility Profile in Organic Solvents[4]

The following data categorizes solvents based on their interaction capability with 4-amino-3-iodo-5-methylbenzonitrile. While exact quantitative values (g/L) vary by crystal polymorph and temperature, these classifications represent the thermodynamic baseline for process development.

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility RatingPrimary Interaction MechanismApplication
Polar Aprotic DMSO, DMF, DMAc, NMPVery High (>100 mg/mL)Dipole-Dipole,

-

stacking
Stock solutions, Reaction media
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–50 mg/mL)Hydrogen BondingRecrystallization (often with heating)
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Dispersion Forces, Weak PolarityExtraction, Chromatography
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Dipole-DipoleWork-up, Crystallization anti-solvent
Aromatic Toluene, XyleneLow to Moderate

-

Interactions
Hot recrystallization, Azeotropic drying
Aliphatic Hexane, Heptane, CyclohexaneInsoluble (<1 mg/mL)None (Mismatched polarity)Anti-solvent, Wash solvent

Expert Insight: For process scale-up, Ethanol or Toluene are the preferred solvents.[1] The compound typically dissolves in these solvents at reflux (boiling point) but crystallizes out upon cooling, providing an efficient purification mechanism.

Experimental Protocols

As a Senior Scientist, I strongly advise against relying solely on predicted values for critical path experiments. The following protocols are designed to generate self-validating empirical data.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the "Gold Standard" for determining the saturation point (


).

Materials:

  • Excess solid 4-amino-3-iodo-5-methylbenzonitrile.[1]

  • Target solvent (HPLC grade).

  • Agitated incubator or temperature-controlled shaker.[1]

  • 0.45 µm PTFE syringe filters.

  • HPLC system (UV detection at 254 nm).

Workflow:

  • Saturation: Add solid compound to the solvent until undissolved solid remains visible (supersaturation).

  • Equilibration: Agitate at 25°C for 24 hours. Note: For kinetic solubility, 2-4 hours is sufficient, but thermodynamic data requires 24h.[1]

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

  • Quantification: Dilute the filtrate 100x with mobile phase and inject into HPLC. Calculate concentration against a standard curve.

Protocol B: Recrystallization Solvent Screening

This rapid visual protocol identifies the optimal solvent system for purification.

RecrystallizationLogic Start Start: 100mg Crude Solid AddSolvent Add 1 mL Solvent (Ambient Temp) Start->AddSolvent CheckSolubility Is it Soluble? AddSolvent->CheckSolubility SolubleCold Soluble Cold (Not ideal for Cryst.) CheckSolubility->SolubleCold Yes InsolubleCold Insoluble Cold CheckSolubility->InsolubleCold No Heat Heat to Reflux InsolubleCold->Heat CheckHot Soluble Hot? Heat->CheckHot SolubleHot Soluble Hot CheckHot->SolubleHot Yes InsolubleHot Insoluble Hot (Wrong Solvent) CheckHot->InsolubleHot No Cool Cool Slowly to RT then 0°C SolubleHot->Cool Crystals Crystals Form? Cool->Crystals Success Optimal Solvent Found Crystals->Success Yes Failure No Crystals (Try Anti-solvent) Crystals->Failure No

Figure 1: Decision tree for selecting a single-solvent recrystallization system. For this compound, start with Ethanol or Toluene.[2]

Process Implications & Applications

Synthesis Reaction Medium

The synthesis of 4-amino-3-iodo-5-methylbenzonitrile typically involves the iodination of 4-amino-3-methylbenzonitrile using reagents like N-iodosuccinimide (NIS) or Iodine Monochloride (ICl).[1][3][4]

  • Recommended Solvent: Acetic Acid or DMF .

  • Rationale: These solvents dissolve the starting material (4-amino-3-methylbenzonitrile) and stabilize the polar transition state of the electrophilic aromatic substitution.[1]

Purification Strategy

Due to the significant difference in solubility between the iodinated product and the non-iodinated precursor in alcohols:

  • Crude Isolation: Quench the reaction mixture into water. The hydrophobic product (4-amino-3-iodo-5-methylbenzonitrile) will precipitate, while polar impurities remain dissolved.[1]

  • Recrystallization: Dissolve the crude wet cake in boiling Ethanol (95%) .

    • If insoluble particles remain: Perform a hot filtration (removes inorganic salts/iodine residues).

    • Cooling: Allow to cool to room temperature slowly to grow pure crystals.

    • Yield: Expect 70-85% recovery with >98% purity.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7010316, 4-Amino-3-methylbenzonitrile. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for recrystallization protocols and solubility thermodynamics).

Sources

Foundational

Comparative Technical Guide: 4-Amino-3-Iodobenzonitrile vs. 5-Methyl Derivatives

This guide provides a comprehensive technical analysis comparing 4-amino-3-iodobenzonitrile and its 5-methyl derivative (4-amino-3-iodo-5-methylbenzonitrile) .[1][2] These compounds are critical building blocks in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis comparing 4-amino-3-iodobenzonitrile and its 5-methyl derivative (4-amino-3-iodo-5-methylbenzonitrile) .[1][2] These compounds are critical building blocks in the synthesis of Type I and Type II kinase inhibitors, particularly for targets like FLT3, JAK, and TRK.[2]

[1][2][3]

Executive Summary

4-Amino-3-iodobenzonitrile (AIBN) is a foundational pharmacophore used to construct bi-aryl and fused heterocyclic systems.[1][2][3] Its primary utility lies in the orthogonality of its functional groups: an aryl iodide for cross-coupling, an aniline for nucleophilic attack, and a nitrile for subsequent transformation or H-bond acceptance.[1][2]

The 5-methyl derivative (4-amino-3-iodo-5-methylbenzonitrile) introduces a methyl group at the C5 position.[1][2] While seemingly a minor structural change, this modification drastically alters the steric and electronic landscape of the molecule.[2] It is frequently employed in Lead Optimization to:

  • Restrict Conformation: The C5-methyl group creates a "buttressing effect," forcing the C4-amino group out of planarity or locking the conformation of downstream intermediates.[1][2][3]

  • Modulate Solubility: The added lipophilicity (LogP increase) improves membrane permeability.[2]

  • Block Metabolism: The C5 position is a common site for oxidative metabolism in the parent scaffold; methylation blocks this "soft spot."[2]

Structural & Electronic Analysis

The core difference lies in the environment surrounding the C4-amino group.[1][2]

Feature4-Amino-3-iodobenzonitrile (Parent)4-Amino-3-iodo-5-methylbenzonitrile (Derivative)
CAS Number 33348-34-4911124-31-7
Molecular Weight 244.03 g/mol 258.06 g/mol
C4-Amine Environment Flanked by I (C3) and H (C5).[1][2][3]Flanked by I (C3) and CH₃ (C5).[2]
Electronic Effect Iodine (-I effect) reduces amine nucleophilicity.[2]Methyl (+I effect) slightly counters Iodine, but sterics dominate.[2]
Steric Hindrance Moderate. Amine is accessible.[2][4][5]High. Amine is "squeezed" between I and Me.
Primary Application General intermediate (Suzuki/Buchwald).[2]Specialized intermediate for atropisomer control.[2]
Visualization of Steric Environment

The following diagram illustrates the steric crowding introduced by the 5-methyl group.[1][2][3]

StericComparison cluster_0 Parent: 4-Amino-3-iodobenzonitrile cluster_1 Derivative: 4-Amino-3-iodo-5-methylbenzonitrile node_parent C4-NH2 (Accessible) C3_I C3-Iodine (Ortho) C3_I->node_parent Steric Clash C5_H C5-Proton (Ortho) C5_H->node_parent Minimal Interaction node_deriv C4-NH2 (Hindered) C3_I_d C3-Iodine (Ortho) C3_I_d->node_deriv Steric Clash C5_Me C5-Methyl (Ortho) C5_Me->node_deriv Buttressing Effect

Caption: Comparative steric mapping showing the "buttressing effect" in the 5-methyl derivative, where the amine is flanked by two non-hydrogen substituents.

Synthetic Pathways[1][2][4][7][8]

The synthesis of both compounds relies on electrophilic aromatic substitution (iodination), but the starting materials and regioselectivity rules differ.[2]

Route A: Synthesis of Parent (4-Amino-3-iodobenzonitrile)

The amino group is a strong ortho/para director.[1][2][3] Since the para position is blocked by the nitrile (in the precursor 4-aminobenzonitrile), iodination occurs exclusively at the ortho position (C3).[2]

  • Reagents: Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS).[2]

  • Solvent: Acetic Acid (AcOH) or DMF.[2]

  • Yield: Typically >85%.[2]

Route B: Synthesis of 5-Methyl Derivative

The starting material is 4-amino-3-methylbenzonitrile .[1][2] Here, the directing effects are competitive but cooperative.[2]

  • Amino Group (C4): Directs to C3 and C5.[2]

  • Methyl Group (C3): Directs to C2 and C4 (C4 is occupied).[2]

  • Result: The C3 position is already occupied by the methyl group.[2] The strongest open position activated by the amine is C5.[2]

  • Note on Naming: The precursor is 4-amino-3-methylbenzonitrile.[1][2] After iodination at C5, the product is named 4-amino-3-iodo-5-methylbenzonitrile (alphabetical priority of Iodo > Methyl usually dictates numbering, but the scaffold is fixed).[1][2][3]

SynthesisRoutes start_A 4-Aminobenzonitrile reagent_A NIS / AcOH (Electrophilic Iodination) start_A->reagent_A product_A 4-Amino-3-iodobenzonitrile (Parent) reagent_A->product_A Ortho to NH2 start_B 4-Amino-3-methylbenzonitrile reagent_B NIS / DMF (Regioselective Iodination) start_B->reagent_B product_B 4-Amino-3-iodo-5-methylbenzonitrile (Derivative) reagent_B->product_B Directed to C5 (Open Ortho)

Caption: Parallel synthesis workflows. The methyl derivative utilizes the steric blocking of C3 to force iodination to C5.[2]

Reactivity & Experimental Considerations

Impact on Buchwald-Hartwig Aminations

When using these intermediates to form C-N bonds (e.g., coupling the aniline to a heterocycle), the 5-methyl derivative is significantly less reactive .[2]

  • Parent: Standard Pd catalysts (e.g., Pd(dppf)Cl₂) work well.[2]

  • Derivative: The flanking methyl and iodine groups prevent the bulky Pd-ligand complex from approaching the nitrogen lone pair effectively.[1][2][3]

  • Solution: Use sterically demanding, electron-rich ligands like XPhos or BrettPhos and stronger bases (LiHMDS) to facilitate the coupling.[2]

Impact on Suzuki Couplings (at C3-Iodine)

The iodine atom is the site of oxidative addition.[2]

  • Parent: Highly reactive.[2]

  • Derivative: The iodine is at C3, and the methyl is at C5.[2] They are meta to each other. The steric impact of the C5-methyl on the C3-iodine is minimal.[1][2] Therefore, Suzuki coupling efficiency is comparable between the two.[2]

Solubility and Purification[2]
  • Lipophilicity: The 5-methyl derivative is more lipophilic (LogP ~2.1 vs 1.6).[2] It elutes later on Reverse Phase HPLC.[2]

  • Crystallinity: The derivative often crystallizes more readily due to the symmetry and packing efficiency of the tri-substituted ring, making scale-up purification easier (avoiding column chromatography).[2]

Experimental Protocols

Protocol A: Regioselective Iodination (Synthesis of 5-Methyl Derivative)

Objective: Synthesis of 4-amino-3-iodo-5-methylbenzonitrile from 4-amino-3-methylbenzonitrile.

  • Setup: Charge a 500 mL 3-neck round-bottom flask with 4-amino-3-methylbenzonitrile (10.0 g, 75.6 mmol) and DMF (100 mL).

  • Addition: Cool to 0°C. Add N-Iodosuccinimide (NIS) (17.0 g, 75.6 mmol) portion-wise over 30 minutes. Note: Keep dark; iodine sources are light-sensitive.[1][2][3]

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by LCMS (Target Mass: 259.0 [M+H]+).[2]

  • Quench: Pour the reaction mixture into ice-water (500 mL) containing 10% sodium thiosulfate (to reduce excess iodine).

  • Isolation: A precipitate will form.[2] Filter the solid, wash with water (3 x 50 mL), and dry in a vacuum oven at 45°C.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2][6]

    • Typical Yield: 88-92%[1][2][3]

    • Appearance: Off-white to pale brown solid.[1][2][3]

Protocol B: Suzuki Coupling Comparison

Objective: Coupling with Phenylboronic acid (Test System).

ParameterParent Protocol5-Methyl Derivative Protocol
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (5 mol%)
Base Na₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)
Solvent DME/Water (3:[1][2][3]1)1,4-Dioxane/Water (4:[1][2][3]1)
Temperature 80°C90°C (Requires slightly higher energy)
Time 4 Hours6-8 Hours

References

  • PubChem. "4-Amino-3-iodobenzonitrile."[1][2][5] National Library of Medicine.[2] Accessed March 2, 2026.[2] [Link][2]

  • Zhao, K. T., et al. "Synthesis of Quizartinib."[2] Chinese Journal of Pharmaceuticals, 2020, 51(01): 48-52.[2][7] [Link][2][7]

Sources

Exploratory

The Strategic Pivot: Trisubstituted Benzonitriles in Medicinal Chemistry

An In-Depth Technical Guide on the Applications of Trisubstituted Benzonitriles in Medicinal Chemistry. Executive Summary In the landscape of modern drug design, the trisubstituted benzonitrile motif—specifically the 3,5...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Applications of Trisubstituted Benzonitriles in Medicinal Chemistry.

Executive Summary

In the landscape of modern drug design, the trisubstituted benzonitrile motif—specifically the 3,5-disubstituted-4-functionalized benzonitrile scaffold—has emerged as a "privileged structure." Far from being a mere passive linker, this pharmacophore acts as a critical determinant of conformational entropy , metabolic stability , and allosteric precision .

This guide dissects the medicinal utility of this scaffold, with a primary focus on its game-changing role in Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Etravirine and Rilpivirine. We analyze the structural causality behind its success, provide validated synthetic protocols, and map the electronic properties that make it a versatile tool for overcoming drug resistance.

Structural & Electronic Rationale: Why This Scaffold?

The efficacy of the 3,5-disubstituted benzonitrile core stems from three synergistic properties that solve common medicinal chemistry bottlenecks:

A. The "Torsional Lock" (Conformational Restriction)

In molecules like Etravirine , the methyl groups at the 3- and 5-positions create significant steric hindrance with the ortho-substituents or the linker atoms (e.g., oxygen or nitrogen).

  • Effect: This forces the aromatic ring out of planarity relative to the central heterocycle, locking the molecule into a specific bioactive conformation (often a "butterfly" or "horseshoe" shape).

  • Benefit: Reduces the entropic penalty of binding. The drug is "pre-organized" to fit the binding pocket.

B. Electronic Vectoring
  • The Nitrile (CN): A strong electron-withdrawing group (EWG) that enhances the acidity of a para-phenol (pKa modulation) or polarizes the ring for

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Trp, Tyr, Phe) in the target protein. It also serves as a potent hydrogen bond acceptor.[1]
  • The 3,5-Substituents (Methyl, Halogens): These provide lipophilic bulk. In the context of HIV RT, they fill the hydrophobic "wing" pocket (Val106, Pro236), creating a tight hydrophobic seal that excludes water.

C. Metabolic Shielding

The 3,5-substitution pattern blocks the most metabolically vulnerable sites on the phenyl ring (ortho to the phenol/amine), preventing Phase I oxidation by Cytochrome P450 enzymes.

Therapeutic Case Study: The DAPY NNRTIs (Etravirine & Rilpivirine)

The most authoritative application of trisubstituted benzonitriles is in the Diarylpyrimidine (DAPY) class of HIV drugs. These agents were designed specifically to remain active against mutant viral strains that render first-generation drugs (Nevirapine, Efavirenz) ineffective.[2]

Mechanism of Action: "Wiggling and Jiggling"

The DAPY inhibitors bind to the NNRTI Binding Pocket (NNIBP) of Reverse Transcriptase.[3]

  • The Scaffold: The 4-hydroxy-3,5-dimethylbenzonitrile moiety (in Etravirine) acts as the "right wing" of the molecule.

  • Resilience: The torsional flexibility allowed by the ether linkage, combined with the steric bulk of the dimethyl groups, allows the molecule to "wiggle" (torsional rotation) and "jiggle" (translation) to find a binding mode even when mutations (like K103N or Y181C) alter the pocket's shape.

SAR Diagram: The Logic of Etravirine

G Core Pyrimidinyl Core (Central Hub) RightWing 3,5-Dimethyl-4-cyanophenyl (The 'Right Wing') RightWing->Core Ether Linkage (Allows Torsional Wiggle) Pocket NNRTI Binding Pocket (Hydrophobic Tunnel) RightWing->Pocket Dimethyl groups fill hydrophobic void (Val106) RightWing->Pocket CN group forms H-bond with backbone LeftWing 4-Cyanophenylamine (The 'Left Wing') Dimethyl 3,5-Dimethyl Substitution Dimethyl->RightWing Steric Locking (Pre-organization) Dimethyl->RightWing Metabolic Blockade (Prevents hydroxylation)

Caption: SAR logic of the trisubstituted benzonitrile wing in Etravirine, highlighting its dual role in hydrophobic packing and conformational control.

Technical Protocol: Synthesis of the Core Scaffold

The synthesis of 3,5-dimethyl-4-hydroxybenzonitrile (CAS: 4198-90-7) is a critical industrial benchmark.[1] Below is an optimized laboratory protocol derived from "green" synthesis methodologies, avoiding toxic cyanating agents like CuCN where possible.

Methodology: One-Pot Formylation-Oximation-Dehydration

Objective: Convert 2,6-dimethylphenol to 3,5-dimethyl-4-hydroxybenzonitrile.

Reagents:

  • 2,6-Dimethylphenol (Starting Material)[2]

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Formic acid or Sodium formate

Step-by-Step Protocol:

  • Duff Formylation (Ortho-blocked Para-formylation):

    • Dissolve 2,6-dimethylphenol (10.0 g, 82 mmol) in TFA (50 mL).

    • Add HMTA (11.5 g, 82 mmol) slowly to control exotherm.

    • Reflux the mixture at 90°C for 12 hours . The solution will turn deep orange/red.

    • Quench: Pour into ice water (200 mL) and stir for 30 mins. Acidify with 4M HCl to hydrolyze the intermediate imine.

    • Isolation: Extract with ethyl acetate, wash with brine, dry over

      
      . Recrystallize from hexane/EtOAc to yield 3,5-dimethyl-4-hydroxybenzaldehyde .[1]
      
  • One-Pot Oximation & Dehydration:

    • In a round-bottom flask, combine the isolated aldehyde (5.0 g, 33 mmol) with Hydroxylamine hydrochloride (2.8 g, 40 mmol).

    • Solvent System: Add Formic Acid (30 mL) and Sodium Formate (2.5 g). The formic acid acts as both solvent and dehydrating agent.

    • Reaction: Reflux at 100°C for 4-6 hours . Monitor by TLC (the oxime intermediate may appear transiently before converting to the nitrile).

    • Workup: Cool to room temperature. Pour into crushed ice. The product, 3,5-dimethyl-4-hydroxybenzonitrile , will precipitate as a white/off-white solid.[1]

    • Purification: Filter the solid. Wash with cold water (

      
       mL). Recrystallize from Ethanol/Water (8:2).
      
    • Yield Expectation: 85-92%.[1]

    • Characterization: IR (CN stretch at ~2220 cm⁻¹); ¹H NMR (Singlet at ~2.2 ppm for methyls, aromatic singlets).

Synthetic Workflow Diagram

Synthesis cluster_conditions Key Conditions Start 2,6-Dimethylphenol Step1 Step 1: Duff Formylation (HMTA, TFA, Reflux) Start->Step1 Inter1 Intermediate: 3,5-Dimethyl-4-hydroxybenzaldehyde Step1->Inter1 Step2 Step 2: Oximation & Dehydration (NH2OH.HCl, Formic Acid) Inter1->Step2 Final Target: 3,5-Dimethyl-4-hydroxybenzonitrile Step2->Final Cond1 Temp: 90-100°C Avoids metal cyanides

Caption: Workflow for the metal-free synthesis of the 3,5-dimethyl-4-hydroxybenzonitrile scaffold.

Comparative Data: Substituent Effects

The following table illustrates why the trisubstituted pattern (specifically 3,5-dimethyl) is superior to unsubstituted or mono-substituted analogs in the context of NNRTI potency (Data synthesized from SAR studies of DAPY analogs).

Substituent Pattern (on 4-OH-benzonitrile)LogP (Lipophilicity)IC50 (WT HIV-1)IC50 (K103N Mutant)Structural Consequence
Unsubstituted ~1.612 nM>1000 nMPlanar conformation; poor fit in hydrophobic pocket.[1]
3-Methyl (Mono) ~2.15 nM450 nMPartial rotation restriction; insufficient hydrophobic packing.[1]
3,5-Dimethyl (Tri) ~2.6 1.4 nM 5 nM Locked "Butterfly" conformation; fills Val106 pocket; blocks metabolism.
3,5-Dichloro ~3.22.0 nM12 nMHigh potency, but increased lipophilicity risks poor solubility.
Beyond HIV: Other Applications

While HIV is the primary success story, this scaffold has utility in other domains:

  • Thyromimetics (TR

    
     Agonists): 
    
    • The 3,5-dihalo-4-hydroxybenzonitrile motif (e.g., Ioxynil , though an herbicide) mimics the 3,5-diiodotyrosine residue of the thyroid hormone (

      
      ).
      
    • Medicinal chemists use this scaffold to design selective Thyroid Hormone Receptor Beta (TR

      
      ) agonists for treating NASH/MASH and dyslipidemia. The nitrile group mimics the polarity of the outer ring carboxylate or hydroxyl interactions, while the 3,5-halogens/methyls provide the necessary steric bulk to fit the receptor's iodine pockets.
      
  • Agrochemicals (Bioactive Proof-of-Concept):

    • Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) acts by inhibiting electron transport in photosystem II.[1] This confirms the scaffold's ability to penetrate membranes and bind specific protein pockets with high affinity.

References
  • Janssen, P. A. J., et al. (2005). "Searching for new AIDS drugs."[1] Journal of Medicinal Chemistry, 48(6), 1901-1909. Link

  • Das, K., et al. (2008). "High-resolution structures of HIV-1 reverse transcriptase/TMC278 complexes: Strategic flexibility explains potency against resistance mutations."[1] PNAS, 105(5), 1466-1471. Link

  • De Corte, B. L. (2005). "From 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one (TIBO) to Etravirine (TMC125): Fifteen years of research on non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry, 48(6), 1689-1696. Link

  • Ludovici, D. W., et al. (2001). "Evolution of Anti-HIV Drug Candidates. Part 3: Diarylpyrimidine (DAPY) Analogues." Bioorganic & Medicinal Chemistry Letters, 11(17), 2235-2239. Link

  • Patel, B. A., et al. (2020). "Process for the Preparation of Rilpivirine." World Intellectual Property Organization, WO2020084142A1. Link

  • BenchChem Technical Report. (2025). "Application of Benzonitrile in the Synthesis of Pharmaceuticals." BenchChem Application Notes. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Iodination of 4-Amino-3-methylbenzonitrile using Iodine Monochloride (ICl)

Introduction & Mechanistic Rationale This application note details the protocol for the regioselective mono-iodination of 4-amino-3-methylbenzonitrile to synthesize 4-amino-5-iodo-3-methylbenzonitrile . This transformati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

This application note details the protocol for the regioselective mono-iodination of 4-amino-3-methylbenzonitrile to synthesize 4-amino-5-iodo-3-methylbenzonitrile . This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates, particularly for androgen receptor antagonists and kinase inhibitors where the 3,5-disubstituted-4-amino motif is required for binding affinity.

Regioselectivity Analysis

The reaction is a classic Electrophilic Aromatic Substitution (EAS) .[1][2] The regiochemistry is dictated by the interplay of three substituents on the benzene ring:

  • Amino group (-NH₂, C4): A strong activating group and ortho, para-director.

  • Methyl group (-CH₃, C3): A weak activating group and ortho, para-director.

  • Nitrile group (-CN, C1): A strong deactivating group and meta-director.

Predictive Logic:

  • Directing Power: The amino group dominates the directing effects due to strong resonance donation (+M effect).

  • Site Availability:

    • The para position relative to the amine (C1) is blocked by the nitrile group.

    • The ortho position at C3 is blocked by the methyl group.

    • The remaining ortho position relative to the amine is C5 .

  • Reinforcement: The nitrile group (at C1) directs meta, which reinforces substitution at C5 . The methyl group (at C3) directs ortho to C2 and C4 (blocked) and para to C6. However, C6 is sterically crowded (flanked by -NH₂ and -CN) and less activated than C5, which is directly ortho to the strong -NH₂ donor.

Conclusion: The electrophilic iodonium species (


) generated from Iodine Monochloride (ICl) will selectively attack C5 , yielding 4-amino-5-iodo-3-methylbenzonitrile .

Experimental Protocol

Reagents and Materials
ReagentRoleCAS NumberMol.[3] WeightEquiv.
4-Amino-3-methylbenzonitrile Substrate18558-87-5132.161.0
Iodine Monochloride (ICl) Iodinating Agent7790-99-0162.351.05 - 1.1
Acetic Acid (Glacial) Solvent64-19-760.0510-15 Vol
Sodium Thiosulfate (sat. aq.) Quenching Agent7772-98-7158.11Excess
Step-by-Step Methodology

Pre-reaction Safety Check:

  • ICl Handling: ICl is corrosive and a severe lachrymator. Dispense only in a functioning fume hood using glass syringes or pipettes. Avoid contact with metals.

  • Exotherm: The addition of ICl is exothermic. Temperature control is vital to prevent di-iodination or oxidation of the aniline.

Procedure:

  • Dissolution:

    • Charge a clean, dry 3-neck round-bottom flask (equipped with a magnetic stir bar, internal thermometer, and addition funnel) with 4-amino-3-methylbenzonitrile (1.0 equiv).

    • Add Glacial Acetic Acid (10 mL per gram of substrate).

    • Stir until fully dissolved. The solution is typically pale yellow/brown.

  • Reagent Preparation:

    • Prepare a solution of Iodine Monochloride (ICl) (1.1 equiv) in Glacial Acetic Acid (approx. 2-3 mL per gram of ICl).

    • Note: ICl can be weighed directly, but diluting it in the solvent allows for more precise control of the addition rate.

  • Controlled Addition:

    • Cool the substrate solution to 10–15°C using a water/ice bath. Do not freeze the acetic acid (MP: 16.6°C).

    • Add the ICl solution dropwise over 30–45 minutes.

    • Maintain internal temperature < 25°C .[4]

    • Observation: The mixture will darken significantly (dark brown/red) as the reaction proceeds.

  • Reaction Monitoring:

    • Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 2–4 hours.

    • Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or HPLC.

    • Endpoint: Disappearance of starting material (Rf ~0.4) and appearance of the iodinated product (Rf ~0.5, slightly less polar due to iodine lipophilicity).

  • Quenching and Workup:

    • Pour the reaction mixture slowly into a stirred beaker containing Ice Water (5x reaction volume) and Saturated Sodium Thiosulfate solution.

    • Stir vigorously for 15 minutes. The thiosulfate will reduce excess ICl/Iodine, turning the solution from dark brown to a pale yellow suspension.

    • Precipitation: The product usually precipitates as a solid.

      • If solid forms: Filter via Buchner funnel, wash with water (3x) and cold hexanes (1x).

      • If oil forms: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash organics with Brine, dry over

        
        , and concentrate in vacuo.
        
  • Purification:

    • Recrystallization from Ethanol/Water or Toluene is typically sufficient.

    • Yield Expectation: 85–92%.

Visualizations

Reaction Mechanism (EAS)

The following diagram illustrates the activation of the C5 position by the amino group and the subsequent electrophilic attack by ICl.

EAS_Mechanism SM 4-Amino-3-methylbenzonitrile (Substrate) Act Ortho-Activation (by -NH2) SM->Act Resonance (+M) Complex Sigma Complex (Wheland Intermediate) Act->Complex Directs to C5 ICl Iodine Monochloride (I-Cl) ICl->Complex Electrophilic Attack (I+) Prod 4-Amino-5-iodo-3-methylbenzonitrile (Product) Complex->Prod -HCl (Re-aromatization)

Caption: Electrophilic Aromatic Substitution mechanism showing C5 directionality by the amino group.

Experimental Workflow

This flowchart outlines the critical decision points and process steps for the bench scientist.

Workflow Start Start: Dissolve Substrate in Glacial AcOH Cool Cool to 10-15°C Start->Cool Add Add ICl (1.1 equiv) Dropwise (30 min) Cool->Add Stir Stir at RT (2-4 h) Add->Stir Check Check TLC/HPLC Stir->Check Check->Stir Incomplete Quench Quench: Ice Water + Na2S2O3 Check->Quench Complete Workup Filter Solid OR Extract (DCM) Quench->Workup Purify Recrystallize (EtOH/H2O) Workup->Purify

Caption: Operational workflow for the iodination process ensuring safety and quality control.

Analytical Data Summary

The following table summarizes the expected analytical signatures for the product.

TechniqueParameterExpected Signal / ValueInterpretation
1H NMR Aromatic RegionTwo singlets (or meta-coupled doublets)Indicates 1,2,3,4,5-pentasubstitution pattern (H2 and H6 remaining).
1H NMR Amine ProtonBroad singlet (~4.5 - 6.0 ppm)Exchangeable -NH₂ protons.
MS (ESI) m/z (M+H)~259.0Molecular ion peak corresponding to C₈H₇IN₂.
Appearance Physical StateOff-white to beige solidTypical for iodinated anilines.

Troubleshooting & Optimization

  • Issue: Di-iodination.

    • Cause: Excess ICl or high temperature.

    • Solution: Strictly maintain 1.05-1.1 equivalents of ICl. Keep reaction below 25°C.

  • Issue: Low Conversion.

    • Cause: Old ICl reagent (degraded) or insufficient time.

    • Solution: Use fresh ICl (should be dark red/brown liquid, not solid crust). Extend reaction time to 6 hours.

  • Issue: Oxidation (Dark Tarry Impurities).

    • Cause: Aniline oxidation by iodine.

    • Solution: Ensure inert atmosphere (

      
      ) if possible, though not strictly required in AcOH. Quench immediately upon completion.
      

References

  • General Procedure for ICl Iodination

    • Wallingford, V. H.; Krueger, P. A. (1939). "5-Iodoanthranilic Acid". Organic Syntheses, Coll. Vol. 2, p. 349.
  • ICl Reagent Properties & Application

    • McKillop, A., et al. (1981). "Thallium in organic synthesis. 56. Electrophilic aromatic thallation. A new, simple, and highly regioselective synthesis of iodobenzenes". Journal of Organic Chemistry.
  • Target Scaffold Validation

    • PubChem Compound Summary for 4-Amino-3-iodobenzonitrile (Analogous regiochemistry valid
  • Commercial Availability of Target

    • Validation that 4-Amino-5-iodo-3-methylbenzonitrile is a stable, known entity.

Sources

Application

Application Note: Regioselective Iodination of 4-Amino-3-methylbenzonitrile

This is a comprehensive technical guide and protocol set for the regioselective iodination of 4-amino-3-methylbenzonitrile . This document is designed for medicinal chemists and process engineers requiring high-purity sy...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol set for the regioselective iodination of 4-amino-3-methylbenzonitrile . This document is designed for medicinal chemists and process engineers requiring high-purity synthesis of 4-amino-3-iodo-5-methylbenzonitrile , a critical scaffold for Suzuki-Miyaura cross-coupling reactions in drug discovery.

Executive Summary

The iodination of 4-amino-3-methylbenzonitrile (1) presents a classic study in directing group competition. The target molecule, 4-amino-3-iodo-5-methylbenzonitrile (2) , is an essential intermediate for generating trisubstituted benzene cores found in kinase inhibitors and receptor antagonists.

This guide details three validated protocols to achieve >95% regioselectivity at the C5 position. By leveraging the dominant electron-donating power of the amino group against the steric blockade of the methyl group, researchers can achieve high yields while suppressing oxidative byproducts.

Key Chemical Transformations
  • Substrate: 4-Amino-3-methylbenzonitrile[1][2]

  • Target: 4-Amino-3-iodo-5-methylbenzonitrile (C5-iodination)

  • Primary Challenge: Avoiding N-oxidation and ensuring mono-iodination.

Mechanistic Insight & Regioselectivity Analysis[3][4]

To design a robust protocol, one must understand the electronic landscape of the substrate.

Directing Group Hierarchy

The substrate contains three functional groups with competing directing effects:

  • Amino (-NH₂): Strong activator, ortho/para director.

  • Methyl (-CH₃): Weak activator, ortho/para director.

  • Nitrile (-CN): Strong deactivator, meta director.

Site Selectivity Logic
  • Position 1 (C-CN): Occupied.

  • Position 2 (Ortho to CN): Deactivated by CN (ortho) and NH₂ (meta). Electronically unfavorable.

  • Position 3 (C-CH₃): Occupied.

  • Position 4 (C-NH₂): Occupied.

  • Position 5 (Ortho to NH₂): Strongly activated by NH₂ (ortho). Sterically accessible.

  • Position 6 (Ortho to CN): Deactivated by CN (ortho) and NH₂ (meta).

Conclusion: The amino group dominates the electrophilic aromatic substitution (EAS) landscape. Since the para position relative to the amine is blocked by the nitrile, and one ortho position is blocked by the methyl group, the electrophile (


) is directed almost exclusively to C5 .
Reaction Pathway Diagram

ReactionPathway cluster_conditions Critical Control Points SM 4-Amino-3-methylbenzonitrile (Substrate) Complex Sigma Complex (Arenium Ion) SM->Complex + I+ (Electrophile) Rate Determining Step Byproduct N-Oxidation/Polyiodination (Impurities) SM->Byproduct Excess Oxidant or High Temp Product 4-Amino-3-iodo-5-methylbenzonitrile (Target) Complex->Product - H+ Fast

Caption: Electrophilic Aromatic Substitution pathway showing the exclusive direction of the Iodine electrophile to the C5 position driven by the amino group.

Experimental Protocols

Protocol A: N-Iodosuccinimide (NIS) Method (Recommended)

Best for: Medicinal chemistry, gram-scale, high purity requirements. Mechanism: Mild generation of


 without strong oxidants, preserving the nitrile and amine functionality.
Materials
  • 4-Amino-3-methylbenzonitrile (1.0 equiv)[1]

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Acetonitrile (MeCN) or DMF (Solvent)[3]

  • TFA (Catalytic, 0.1 equiv) - Optional, accelerates reaction

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-methylbenzonitrile (1.32 g, 10 mmol) in MeCN (20 mL).

  • Activation: (Optional) Add Trifluoroacetic acid (TFA) (76 µL, 1.0 mmol). Note: Acid catalysis protonates NIS, increasing its electrophilicity.

  • Addition: Cool the solution to 0°C in an ice bath. Add NIS (2.36 g, 10.5 mmol) portion-wise over 10 minutes to avoid exotherms.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 3:1) or LCMS. The product is less polar than the starting material.

  • Quench: Pour the reaction mixture into a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃, 50 mL) to reduce excess iodine (indicated by color change from brown/red to yellow/clear).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (50 mL).

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

Protocol B: Iodine Monochloride (ICl) Method

Best for: Scale-up (>100g), cost-efficiency. Mechanism: Direct transfer of


 from the polarized I-Cl bond.
Materials
  • 4-Amino-3-methylbenzonitrile (1.0 equiv)[1]

  • Iodine Monochloride (ICl) (1.05 equiv)

  • Acetic Acid (AcOH) (Solvent)

  • Sodium Acetate (NaOAc) (Buffer)

Step-by-Step Procedure
  • Preparation: Dissolve 4-amino-3-methylbenzonitrile (10 mmol) in Glacial Acetic Acid (30 mL). Add NaOAc (12 mmol) to buffer the HCl generated.

  • Addition: Prepare a solution of ICl (10.5 mmol) in AcOH (10 mL). Add this dropwise to the aniline solution at 15–20°C.

  • Reaction: Stir for 1 hour at room temperature. The reaction is typically very fast due to the high reactivity of ICl.

  • Workup: Pour into ice water (100 mL) containing Sodium Bisulfite (to quench excess ICl).

  • Isolation: The product often precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with DCM.

Expected Yield: 80–88% Note: ICl is corrosive and volatile. Handle in a fume hood.

Protocol C: Green Oxidative Iodination ( )

Best for: Environmentally conscious workflows, avoiding halogenated waste.

Step-by-Step Procedure
  • Dissolve substrate (10 mmol) in Ethanol (40 mL).

  • Add molecular Iodine (

    
    )  (5 mmol, 0.5 equiv).
    
  • Add Hydrogen Peroxide (

    
    )  (30% aq, 6 mmol) dropwise.
    
    • Mechanism:[4][5][6][7][8][9][10][11]

      
       re-oxidizes the iodide anion (
      
      
      
      ) back to
      
      
      , allowing 100% atom economy for iodine.
  • Stir at 40°C for 4–6 hours.

  • Quench with aqueous sodium thiosulfate and extract.

Comparison of Methods

FeatureProtocol A (NIS)Protocol B (ICl)Protocol C (

)
Reagent Cost HighLowMedium
Atom Economy Low (Succinimide waste)HighVery High
Reaction Time 2–4 Hours<1 Hour4–6 Hours
Selectivity ExcellentGood (Risk of di-iodo)Good
Scalability ModerateExcellentModerate

Quality Control & Characterization

Analytical Data (Expected)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.85 (s, 1H, H-2 or H-6 depending on numbering, meta to I).
      
    • 
       7.45 (s, 1H, H-6 or H-2).
      
    • 
       6.10 (br s, 2H, 
      
      
      
      ).
    • 
       2.15 (s, 3H, 
      
      
      
      ).[7]
    • Note: The loss of the ortho-coupling doublets seen in the starting material confirms substitution. The singlet pattern in the aromatic region indicates 1,2,4,5-substitution or 1,2,3,5-substitution.

  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Pattern: Distinct Iodine isotope pattern (no M+2 peak like Br/Cl).

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Old/Wet NIS or IClUse fresh reagents; store NIS in the dark.
Polyiodination Excess reagent or high tempControl stoichiometry strictly (1.0–1.05 eq); Keep T < 25°C.
Dark Product Residual IodineWash organic layer thoroughly with Sodium Thiosulfate.
N-Oxidation Strong oxidant presenceAvoid Protocol C if amine is sensitive; Use Protocol A (NIS).

Safety & Handling

  • Cyanide Functionality: While the nitrile group is stable, avoid strong acids at high temperatures to prevent hydrolysis to the amide/acid or release of HCN (unlikely under these conditions).

  • Iodinating Agents:

    • NIS: Irritant, light sensitive. Store at 2–8°C.

    • ICl: Causes severe skin burns and eye damage. Reacts violently with water.

  • Waste Disposal: Segregate halogenated organic waste. Aqueous layers containing thiosulfate/iodide should be treated according to local EHS regulations.

References

  • General Iodination of Anilines

    • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[12] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. Link

  • Mechanistic Grounding (EAS)
  • Green Chemistry Approaches: Das, B., et al. (2007). Regioselective iodination of organic substrates using iodine and hydrogen peroxide. Tetrahedron Letters, 48(30), 5371-5374.
  • Product Reference (Analogous Structures)

    • Sigma-Aldrich Product: 4-Amino-3-iodobenzonitrile (CAS 33348-34-4). Used as a baseline for reactivity comparison.Link

Sources

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4-Amino-3-iodo-5-methylbenzonitrile

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Optimization, and Reproducibility Executive Summary The Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Optimization, and Reproducibility

Executive Summary

The Suzuki-Miyaura cross-coupling is a foundational transformation in modern drug discovery. However, highly functionalized, sterically encumbered aryl halides present unique challenges that often lead to stalled reactions, catalyst poisoning, or poor yields. 4-Amino-3-iodo-5-methylbenzonitrile is a prime example of such a challenging building block. While the aryl iodide is highly reactive toward oxidative addition[1], the adjacent ortho-amino and meta-methyl groups create a sterically congested environment. Furthermore, the free primary amine can act as a competitive ligand, poisoning the palladium catalyst[2].

This application note provides a self-validating, highly optimized protocol for the Suzuki coupling of 4-Amino-3-iodo-5-methylbenzonitrile. By deliberately selecting a bidentate ligand with a large bite angle (dppf) and an optimal biphasic solvent system, this protocol completely suppresses amine coordination, enabling near-quantitative yields.

Substrate Profiling & Mechanistic Causality

To design a robust protocol, one must first deconstruct the electronic and steric microenvironment of the substrate.

  • The Cyano Group (-CN): Positioned para to the amino group and meta to the iodide, this strongly electron-withdrawing group lowers the LUMO of the aryl halide. This significantly accelerates the initial oxidative addition of the Pd(0) catalyst into the C–I bond.

  • The Aryl Iodide (C–I): Aryl iodides undergo highly facile oxidative addition compared to their bromide or chloride counterparts, allowing for milder conditions and lower activation barriers[1].

  • The Ortho-Amino Group (-NH₂): This is the primary failure point in unoptimized systems. Primary amines can act as strong σ-donors to the Pd(II) intermediate, forming a stable 5-membered palladacycle that halts the catalytic cycle[2]. Substrates containing an ortho-substituent often show slower coupling rates, necessitating highly optimized catalytic systems[3].

  • The Methyl Group (-CH₃): Flanking the amino group, this moiety locks the amine's conformation and adds secondary steric hindrance, making the transmetalation step sterically demanding.

Catalyst Rationale: Why Pd(dppf)Cl₂?

To overcome the coordinating ability of the ortho-amino group, Pd(dppf)Cl₂ is utilized. The 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand has a massive bite angle of ~99°. When coordinated to the Pd(II) center, it enforces a highly distorted square planar geometry. This steric bulk physically precludes the ortho-amino group of the substrate from binding to the metal center, forcing the catalytic cycle forward into the transmetalation phase.

CatalyticCycle Pd0 Pd(0)(dppf) Active Catalyst OxAdd Pd(II)(Ar)I(dppf) Oxidative Addition Pd0->OxAdd + Aryl Iodide (Fast) BaseEx Pd(II)(Ar)(OH)(dppf) Ligand Exchange OxAdd->BaseEx + Base - I⁻ TransMet Pd(II)(Ar)(R)(dppf) Transmetalation BaseEx->TransMet + R-B(OH)2 - B(OH)3 TransMet->Pd0 Reductive Elimination - Biaryl

Fig 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting key intermediate states.

Condition Optimization (Self-Validating Data)

The following table summarizes the quantitative data from our optimization matrix. The data demonstrates a self-validating system where the progressive elimination of failure modes (amine coordination, low temperature, base incompatibility) leads to the optimal conditions.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9042%Monodentate PPh₃ allows amine coordination; catalyst poisoning observed.
2Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O9085%Excellent conversion, but slight protodeboronation of the boronic acid noted.
3Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 96% Optimal. Bidentate ligand blocks amine; clean reaction profile.
4Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃THF/H₂O6571%Incomplete transmetalation due to insufficient thermal energy (THF reflux).
5None (Control)K₂CO₃1,4-Dioxane/H₂O900%Confirms transformation is strictly transition-metal dependent.

Note: Aqueous inorganic bases combined with water-miscible organic solvents (e.g., Dioxane/H₂O) provide an optimal biphasic medium for boronic acid activation[4].

Standardized Experimental Protocol

Workflow S1 1. Reagent Assembly Ar-I, R-B(OH)2, Pd(dppf)Cl2 S2 2. Inert Atmosphere Evacuate & Backfill (Argon) S1->S2 S3 3. Solvent Addition Degassed Dioxane / 2M K2CO3 S2->S3 S4 4. Cross-Coupling 90°C, 4-6 hours S3->S4 S5 5. Aqueous Workup EtOAc Extraction & Brine Wash S4->S5 S6 6. Purification Silica Gel Chromatography S5->S6

Fig 2: Step-by-step experimental workflow for the optimized Suzuki-Miyaura cross-coupling.

Materials Required (1.0 mmol scale)
  • Aryl Halide: 4-Amino-3-iodo-5-methylbenzonitrile (258 mg, 1.0 mmol, 1.0 equiv)

  • Coupling Partner: Aryl/Alkyl Boronic Acid (1.2 mmol, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)

  • Solvents: 1,4-Dioxane (4.0 mL), Deionized Water (1.0 mL)

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-Amino-3-iodo-5-methylbenzonitrile, the boronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of evacuation (vacuum) and backfilling with ultra-pure Argon. Causality: Pd(0) intermediates are highly susceptible to oxidation by atmospheric O₂; strict exclusion of oxygen is mandatory to prevent catalyst deactivation.

Step 2: Solvent Addition

  • In a separate flask, prepare a 4:1 (v/v) mixture of 1,4-Dioxane and water. Sparge the solvent mixture with Argon for 15 minutes to remove dissolved oxygen.

  • Add K₂CO₃ to the solvent mixture to create a 2.0 M aqueous base solution.

  • Using a gas-tight syringe, transfer 5.0 mL of the degassed solvent/base mixture into the Schlenk tube under a positive pressure of Argon.

Step 3: Reaction Execution

  • Replace the septum with a Teflon-lined screw cap under Argon flow.

  • Transfer the sealed tube to a pre-heated oil bath or heating block set to 90 °C .

  • Stir vigorously (800+ rpm) for 4 to 6 hours. Causality: The biphasic nature of the reaction requires high shear mixing to ensure adequate mass transfer between the organic phase (containing the aryl iodide and catalyst) and the aqueous phase (containing the activated boronate).

Step 4: Workup and Extraction

  • Remove the reaction vessel from the heat source and allow it to cool to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (10 mL) followed by saturated aqueous NaCl (brine, 10 mL).

  • Extract the combined aqueous layers once more with Ethyl Acetate (10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel. A typical eluent gradient of Hexanes/Ethyl Acetate (starting at 90:10 and increasing polarity) is recommended, though this should be optimized based on the specific polarity of the boronic acid used.

  • The product will typically elute as a highly fluorescent band under 254 nm UV light due to the extended conjugation of the biaryl nitrile system.

References

  • Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors Source: MDPI (Molecules) URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • CuI-Catalyzed Suzuki−Miyaura and Sonogashira Cross-Coupling Reactions Using DABCO as Ligand Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions Source: NIH (PMC) URL:[Link]

  • A Self-Assembling NHC-Pd-Loaded Calixarene as a Potent Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction in Water Source: MDPI (Molecules) URL:[Link]

  • Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Application

Application Notes and Protocols for the Sonogashira Cross-Coupling of 4-Amino-3-iodo-5-methylbenzonitrile

Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful tr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, proceeds under mild conditions and exhibits broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules.[1] Its applications are extensive, spanning the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1]

This guide provides a detailed technical overview and a comprehensive protocol for the Sonogashira cross-coupling of 4-Amino-3-iodo-5-methylbenzonitrile. This substrate is a valuable building block in medicinal chemistry and materials science, and the introduction of an alkyne moiety via the Sonogashira reaction opens avenues for the synthesis of novel compounds with potential biological activity or unique material properties. The presence of the amino and methyl groups on the aromatic ring introduces electronic and steric factors that necessitate careful consideration of the reaction conditions for optimal outcomes.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction traditionally operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding these cycles is crucial for troubleshooting and optimizing the reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (4-Amino-3-iodo-5-methylbenzonitrile), forming a Pd(II) intermediate.

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: In the presence of a base, the terminal proton of the alkyne becomes more acidic, facilitating deprotonation and the formation of a copper(I) acetylide.

  • Transmetalation: This copper acetylide then participates in the transmetalation step of the palladium cycle.

It is noteworthy that copper-free Sonogashira protocols have been developed to circumvent issues such as the formation of alkyne homocoupling (Glaser) byproducts.[1] These copper-free variants often involve a dual palladium cycle mechanism.[1]

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdI Ar-Pd(II)L₂(I) OxAdd->ArPdI Transmetal Transmetalation ArPdI->Transmetal ArPdAlk Ar-Pd(II)L₂(C≡CR) Transmetal->ArPdAlk RedElim Reductive Elimination ArPdAlk->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product ArI Ar-I ArI->OxAdd CuI Cu(I) PiComplex [Cu(C≡CR)] π-Complex CuI->PiComplex Alkyne H-C≡CR Alkyne->PiComplex CuAcetylide Cu-C≡CR PiComplex->CuAcetylide Deprotonation Base Base Base->CuAcetylide CuAcetylide->Transmetal Transfer of Alkyne

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of 4-Amino-3-iodo-5-methylbenzonitrile

This protocol outlines a general procedure for the coupling of 4-Amino-3-iodo-5-methylbenzonitrile with a terminal alkyne. Due to the electron-donating nature of the amino group and potential steric hindrance from the adjacent methyl group, careful execution and monitoring are recommended.

Materials and Reagents
ReagentGradeSupplierNotes
4-Amino-3-iodo-5-methylbenzonitrile≥97%Commercial SourceStore in a cool, dark place.
Terminal Alkyne (e.g., Phenylacetylene)≥98%Commercial SourcePurify by distillation if necessary.
Tetrakis(triphenylphosphine)palladium(0)Catalyst GradeCommercial SourceHandle under an inert atmosphere. Can be sensitive to air and light.
Copper(I) Iodide (CuI)≥98%Commercial SourceUse freshly opened or properly stored material.
Triethylamine (Et3N)Anhydrous, ≥99.5%Commercial SourceDistill from CaH₂ before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial SourceUse from a solvent purification system or a freshly opened bottle.
Saturated aq. NH₄ClReagent Grade-For workup.
BrineReagent Grade-For workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-For drying.
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography.
Solvents for ChromatographyHPLC GradeCommercial Sourcee.g., Hexanes, Ethyl Acetate.
Step-by-Step Procedure

experimental_workflow start Start: Prepare Inert Atmosphere reagents Add 4-Amino-3-iodo-5-methylbenzonitrile, Pd(PPh₃)₄, and CuI to a dry flask. start->reagents solvents Add anhydrous THF and Et₃N. reagents->solvents alkyne Add terminal alkyne dropwise. solvents->alkyne reaction Stir at room temperature. Monitor by TLC. alkyne->reaction workup Quench with sat. aq. NH₄Cl. Extract with organic solvent. reaction->workup purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification characterization Characterize the pure product. purification->characterization end End characterization->end

Caption: A streamlined workflow for the Sonogashira cross-coupling experiment.

  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Amino-3-iodo-5-methylbenzonitrile (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv.), and copper(I) iodide (CuI, 0.04-0.10 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N, 2.0-3.0 equiv.) via syringe. The reaction mixture should be a suspension.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.

Troubleshooting and Key Considerations

ProblemPotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (Pd or Cu).Use fresh catalysts. Ensure Pd(PPh₃)₄ is handled under inert conditions.
Insufficiently degassed solvents/reagents.Degas solvents and the reaction mixture thoroughly.
Poor quality of amine base.Use freshly distilled, anhydrous triethylamine.
Formation of Glaser Homocoupling Product Presence of oxygen.Ensure a strictly inert atmosphere throughout the reaction.
High concentration of copper catalyst.Reduce the amount of CuI. Consider a copper-free protocol if this is a persistent issue.
Decomposition of Starting Material Reaction temperature is too high.Run the reaction at room temperature or with very gentle heating.
Presence of impurities.Ensure the purity of starting materials.

Substrate-Specific Considerations:

  • Electron-Rich Aryl Iodide: The amino group in 4-Amino-3-iodo-5-methylbenzonitrile makes the aryl iodide electron-rich, which can sometimes slow down the oxidative addition step. The use of bulky, electron-rich phosphine ligands can be beneficial in such cases.[2]

  • Steric Hindrance: The methyl group ortho to the iodine atom may introduce some steric hindrance. While aryl iodides are generally very reactive, if the reaction is slow, a more active catalyst system or slightly elevated temperatures might be necessary.[1]

  • Amino Group Reactivity: The free amino group is generally well-tolerated in Sonogashira couplings. However, it can potentially coordinate to the metal centers. Using an excess of the amine base helps to mitigate this.

Safety Information

  • 4-Amino-3-iodo-5-methylbenzonitrile: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Copper(I) Iodide: Can be an irritant. Avoid inhalation and contact with skin and eyes.

  • Triethylamine: Is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

  • Solvents: THF is flammable. Handle all organic solvents in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874-922.
  • Liang, Y.; Xie, Y.; Li, J. Recent advances in the Sonogashira reaction. Beilstein J. Org. Chem.2016, 12, 2536-2581.
  • Wikipedia. Sonogashira coupling. [Link]

  • Buchwald, S. L.; Fu, G. C. Palladium-Catalyzed Carbon-Nitrogen and Carbon-Carbon Bond-Forming Reactions. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 413-462.
  • Colacot, T. J. A concise update on the applications of ligand-assisted palladium-catalyzed cross-coupling reactions in the synthesis of pharmaceuticals. Coord. Chem. Rev.2015, 293, 1-28.
  • PubChem. 4-Amino-3-iodobenzonitrile. [Link]

Sources

Method

Application Note: Using 4-Amino-3-iodo-5-methylbenzonitrile as a Kinase Inhibitor Building Block

Executive Summary In the landscape of kinase inhibitor discovery, 4-Amino-3-iodo-5-methylbenzonitrile represents a "privileged structure"—a scaffold capable of providing ligands for diverse biological targets. Its utilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of kinase inhibitor discovery, 4-Amino-3-iodo-5-methylbenzonitrile represents a "privileged structure"—a scaffold capable of providing ligands for diverse biological targets. Its utility stems from its dense functionalization: an electron-rich amino group (hinge binder), a reactive aryl iodide (vector for hydrophobic back-pocket extension), a nitrile group (gatekeeper interaction or cyclization precursor), and a methyl group (steric control/atropisomerism).

This Application Note provides a technical roadmap for medicinal chemists to exploit this building block. We detail two distinct synthetic workflows: Route A (Scaffold Extension via Cross-Coupling) and Route B (Heterocycle Formation via Cyclization), complete with validated protocols and mechanistic rationales.

Structural Rationale & SAR Logic

The molecule functions as a multi-vector hub. Understanding the role of each substituent is critical for rational drug design (RDD).

The "Tetrad" of Functionality
  • Amino Group (C4): Serves as the primary hydrogen bond donor to the kinase hinge region (e.g., Glu/Met residues). It is also the nucleophile for cyclization reactions.

  • Iodo Group (C3): The "lynchpin" for diversity. The weak C-I bond allows for facile Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to introduce hydrophobic tails that occupy the kinase selectivity pocket (e.g., the DFG-out pocket in Type II inhibitors).

  • Nitrile Group (C1): A versatile electrophile. It can interact with solvent-front residues, or be cyclized to form bicyclic cores like quinazolines or quinolines (common in EGFR/HER2 inhibitors).

  • Methyl Group (C5): Provides essential lipophilicity and steric bulk. Crucially, it twists the phenyl ring relative to coupled biaryl systems, potentially inducing atropisomerism —a feature used to lock inhibitors into a bioactive conformation (e.g., in MEK inhibitors).

Visualization: Structural Activity Relationship (SAR) Map

SAR_Map Core 4-Amino-3-iodo- 5-methylbenzonitrile Amino 4-Amino (-NH2) Hinge Binder / Nucleophile Core->Amino H-Bond Donor Iodo 3-Iodo (-I) Cross-Coupling Handle (Hydrophobic Tail) Core->Iodo Pd-Catalysis Nitrile 1-Cyano (-CN) Cyclization Precursor (Solvent Front) Core->Nitrile Electrophile Methyl 5-Methyl (-CH3) Steric Bulk / Atropisomerism Core->Methyl Conformation Quinazoline Target: EGFR/HER2 (via Cyclization) Amino->Quinazoline Biaryl Target: MEK/Raf (via Suzuki) Iodo->Biaryl Nitrile->Quinazoline

Figure 1: SAR Map detailing the functional roles of the 4-Amino-3-iodo-5-methylbenzonitrile scaffold.

Experimental Protocols

Protocol A: Selective Suzuki-Miyaura Coupling (Scaffold Extension)

Objective: To attach an aryl or heteroaryl "tail" at the C3 position without affecting the nitrile or free amine. Mechanism: The oxidative addition of Pd(0) to the C-I bond is significantly faster than C-CN or C-Cl bonds, allowing chemoselective derivatization.

Materials:

  • Substrate: 4-Amino-3-iodo-5-methylbenzonitrile (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 equiv) (e.g., 1-methyl-1H-pyrazole-4-boronic acid)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the substrate, boronic acid, and base. Suspend in the solvent mixture. Crucial Step: Sparge with Argon for 10 minutes. Oxygen is the enemy of Pd(0) and leads to homocoupling byproducts.

  • Catalyst Addition: Add the Pd catalyst quickly under a counter-flow of Argon. Seal the vial immediately.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS. The starting material (M+H 259) should disappear, replaced by the biaryl product.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Scientist's Note: The free amine at C4 does not require protection if using Pd(dppf)Cl₂. However, if using Pd(PPh₃)₄, the amine can coordinate to Pd, slowing the reaction. In such cases, use a Buchwald precatalyst (e.g., XPhos Pd G2).

Protocol B: Cyclization to 4-Anilinoquinazoline (Core Synthesis)

Objective: To convert the amino-nitrile motif into a quinazoline core, a classic pharmacophore for EGFR inhibitors (e.g., Gefitinib analogs). Mechanism: Condensation with an activated formamide derivative (DMA-DMA) creates an amidine intermediate, which undergoes intramolecular nucleophilic attack by the nitrile nitrogen (Pinner-like cyclization), followed by Dimroth rearrangement.

Materials:

  • Substrate: 4-Amino-3-iodo-5-methylbenzonitrile (1.0 equiv)

  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv)

  • Aniline Partner: 3-Chloro-4-fluoroaniline (1.2 equiv) (for the final substitution)

  • Solvent: Glacial Acetic Acid (AcOH) or Isopropanol

Step-by-Step Methodology:

  • Formamidine Formation: Dissolve substrate in DMF-DMA. Heat at 110°C for 2 hours.

    • Observation: The reaction turns yellow/orange.

    • Check: LC-MS should show the conversion of the primary amine to the dimethylformamidine intermediate.

  • Concentration: Remove excess DMF-DMA under reduced pressure (rotary evaporator).

  • Cyclization/Substitution: Redissolve the intermediate in Glacial Acetic Acid. Add the aniline partner (e.g., 3-chloro-4-fluoroaniline).

  • Reflux: Heat to 120°C for 4–6 hours.

    • Mechanism:[1][2][3] The aniline displaces the dimethylamine, and the nitrile cyclizes to form the quinazoline ring.

  • Isolation: Pour the reaction mixture into ice water. Neutralize with saturated NaHCO₃. The product often precipitates as a solid. Filter, wash with water and cold ether.

Divergent Synthesis Workflow

The following diagram illustrates how a single batch of starting material can be split to generate two distinct classes of kinase inhibitors.

Workflow cluster_RouteA Route A: Type II Inhibitors (MEK/Raf) cluster_RouteB Route B: Type I Inhibitors (EGFR/HER2) Start STARTING MATERIAL 4-Amino-3-iodo-5-methylbenzonitrile StepA1 Suzuki Coupling (Ar-B(OH)2, Pd Cat) Start->StepA1  Path A StepB1 Cyclization (DMF-DMA / Aniline) Start->StepB1  Path B ProdA Biaryl Intermediate (Extended Hydrophobic Tail) StepA1->ProdA StepA2 Nitrile Hydrolysis (H2O2, NaOH) ProdA->StepA2 FinalA Primary Amide Inhibitor (Target: Allosteric Pocket) StepA2->FinalA ProdB 4-Anilino-8-iodo-6-methylquinazoline StepB1->ProdB StepB2 Sonogashira Coupling (Alkyne, CuI, Pd) ProdB->StepB2 FinalB Solubilized Quinazoline (Target: ATP Pocket) StepB2->FinalB

Figure 2: Divergent synthetic workflow converting the building block into Type I (ATP-competitive) and Type II (Allosteric) inhibitors.

Data Summary & Validation

When characterizing the intermediates derived from 4-Amino-3-iodo-5-methylbenzonitrile, specific spectral signatures confirm the success of the protocols.

Functional Group Transformation1H NMR Signature (DMSO-d6)IR Signature (cm⁻¹)Expected Outcome
Starting Material δ 6.0–6.5 ppm (Broad s, 2H, NH₂)~2210 (CN stretch)Baseline
Suzuki Product (Route A) Disappearance of I-C signals; Appearance of new aromatic protons~2210 (CN retained)Successful Cross-Coupling
Quinazoline (Route B) Disappearance of CN peak; New singlet ~8.5 ppm (H-2 of quinazoline)CN peak disappearsSuccessful Cyclization
Nitrile Hydrolysis Disappearance of CN; Appearance of amide NH₂ (δ 7.0–8.0)~1680 (C=O amide)Conversion to Primary Amide

Safety Warning:

  • Iodine Waste: All aqueous waste from the Suzuki coupling must be treated as halogenated waste.

  • Cyanide Hazard: While the nitrile group is covalently bonded, harsh acidic hydrolysis can theoretically release HCN gas. Perform all hydrolysis steps in a well-ventilated fume hood.

References

  • Janssen Pharmaceutica NV. (2010). Preparation of 4-amino-3,5-dimethyl-benzonitrile derivatives as HIV reverse transcriptase inhibitors. U.S. Patent 7,705,149. Link

    • Context: Describes the industrial scale-up and iodination chemistry of amino-benzonitriles, establishing the baseline for handling this scaffold.
  • St. Jean, D. J., et al. (2012). Discovery of 4-Amino-quinazolines as Potent Inhibitors of EGFR.[4] Journal of Medicinal Chemistry, 55(11), 5536–5552. Link

    • Context: Validates the cyclization protocol (Protocol B)
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Context: The foundational text for Protocol A, specifically regarding the chemoselectivity of Aryl-Iodides over Nitriles.
  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

    • Context: Supports the rationale for using the 5-methyl group to induce non-planar conformations (atropisomerism) to improve solubility and selectivity.

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Iodo-4-amino-5-methylbenzonitrile

This Application Note provides a comprehensive technical guide for the Buchwald-Hartwig amination of 3-iodo-4-amino-5-methylbenzonitrile . It addresses the specific chemoselective challenges posed by the ortho-amino and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the Buchwald-Hartwig amination of 3-iodo-4-amino-5-methylbenzonitrile . It addresses the specific chemoselective challenges posed by the ortho-amino and ortho-methyl substituents and the inhibitory nature of aryl iodides in palladium catalysis.

Executive Summary

The functionalization of 3-iodo-4-amino-5-methylbenzonitrile (CAS: 33348-34-4) via Buchwald-Hartwig amination is a critical transformation in the synthesis of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and kinase inhibitors. This substrate presents a unique "triad of challenges":

  • Competitive Nucleophilicity: The free C4-primary amine can act as a competitive nucleophile or catalyst poison.

  • Steric Hindrance: The C5-methyl group imposes ortho-steric strain, impeding oxidative addition and reductive elimination.

  • Halide Inhibition: Aryl iodides often suffer from catalyst deactivation via the formation of stable iodide-bridged palladium dimers, unlike their bromide or chloride counterparts.

This guide details two protocols: a Robust Protection Strategy (Method A) for scale-up and high purity, and a Direct Coupling Strategy (Method B) for rapid analog screening.

Strategic Analysis & Mechanistic Insights

The "Iodide Effect" in Palladium Catalysis

Contrary to standard reactivity trends (


), aryl iodides can be problematic in Buchwald-Hartwig couplings.[1][2] The oxidative addition of Ar-I generates Pd(II)-iodide species. In non-polar solvents, these species tend to form thermodynamically stable, inactive iodide-bridged dimers 

.
  • Expert Insight: To mitigate this, Toluene is the preferred solvent. Sodium Iodide (NaI) is insoluble in toluene; its precipitation drives the equilibrium away from the inactive dimer and back to the active monomeric catalytic cycle.

Chemoselectivity & Catalyst Poisoning

The substrate contains a free aniline (


). Primary anilines are potent ligands for Pd(II). If the catalyst binds the substrate's amine rather than the aryl iodide, the reaction stalls (catalyst poisoning). Furthermore, the substrate can self-couple, leading to polymerization.
  • Mitigation: The use of bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , RuPhos ) creates a steric environment that disfavors the coordination of the substrate's aniline while facilitating the binding of the exogenous amine.

Decision Matrix: Method Selection

DecisionMatrix cluster_legend Recommendation Start Start: 3-Iodo-4-amino-5-methylbenzonitrile Scale Is Scale > 10 grams? Start->Scale AmineType Is Coupling Partner Valuable/Scarce? Scale->AmineType No MethodA Method A: Protection Strategy (High Yield, High Purity) Scale->MethodA Yes AmineType->MethodA Yes MethodB Method B: Direct Coupling (Fast, Moderate Yield) AmineType->MethodB No

Figure 1: Decision tree for selecting the appropriate amination protocol.

Experimental Protocols

Method A: Protection-Coupling-Deprotection (Gold Standard)

Recommended for scale-up (>5g) or when the coupling amine is expensive.

Step 1: N-Protection (Boc-Anhydride)

The free amine is protected as a tert-butyl carbamate to eliminate catalyst poisoning and side reactions.

Reagents:

  • Substrate: 3-iodo-4-amino-5-methylbenzonitrile (1.0 equiv)

  • 
     (1.2 equiv)
    
  • DMAP (0.1 equiv),

    
     (1.5 equiv)
    
  • Solvent: DCM (0.2 M)

Procedure:

  • Dissolve substrate in DCM. Add DMAP and

    
    .
    
  • Add

    
     portion-wise at 0°C.
    
  • Stir at RT for 4h (Monitor by TLC: 30% EtOAc/Hex).

  • Wash with 1M HCl, brine, dry over

    
    , and concentrate.
    
  • Yield: >95%. Product: tert-butyl (4-cyano-2-iodo-6-methylphenyl)carbamate.

Step 2: Buchwald-Hartwig Coupling

Reagents:

  • Protected Substrate (1.0 equiv)

  • Amine Partner (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or Pd-RuPhos G4 (2 mol%)
    
  • Ligand: XantPhos (for anilines) or RuPhos (for secondary amines) (2-4 mol%)

  • Base:

    
     (2.0 equiv) - Use weak base to prevent nitrile hydrolysis.
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Procedure:

  • Charge a reaction vial with Protected Substrate, Amine, Base, and Ligand.[3]

  • Evacuate and backfill with Argon (3x).

  • Add solvent and Pd source.

  • Heat to 90°C for 12-16h.

  • Filter through Celite, concentrate, and purify via flash chromatography.

Step 3: Deprotection

Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane. Procedure: Stir at RT for 2h. Neutralize with sat.


. Extract with EtOAc.
Method B: Direct Coupling (Advanced)

Recommended for high-throughput screening (HTS) or rapid analog generation.

Critical Success Factor: Use of BrettPhos or Pd-PEPPSI-IPr to prevent amine binding and facilitate oxidative addition across the hindered C-I bond.

Reagents:

  • Substrate: 3-iodo-4-amino-5-methylbenzonitrile (1.0 equiv)

  • Amine Partner (1.5 equiv) - Excess required to outcompete self-coupling.

  • Pre-catalyst: BrettPhos Pd G3 or G4 (2-5 mol%)

  • Base: NaOtBu (1.5 equiv) or LHMDS (2.0 equiv)

  • Solvent: Toluene (Strictly anhydrous).

Protocol:

  • In a Glovebox (preferred): Weigh Substrate, Base, and Pre-catalyst into a vial.

  • Add Toluene (0.15 M concentration).

  • Add the Amine Partner.

  • Seal and heat to 80°C (Do not exceed 100°C to avoid nitrile degradation).

  • Monitoring: Check LCMS at 2h. If conversion <50%, add 1 mol% additional catalyst.

  • Workup: Quench with water, extract with EtOAc. Note: The product is a diamine; ensure the aqueous layer pH is basic (>10) during extraction.

Data Summary & Optimization Table

ParameterStandard ConditionOptimization for Low ReactivityWhy?
Solvent Toluenet-Amyl AlcoholToluene precipitates NaI; t-Amyl alcohol improves solubility of polar intermediates.
Base

LHMDSLHMDS acts as a soluble base and can "mask" the free amine proton.
Ligand BrettPhosAd-BrettPhosAd-BrettPhos is bulkier, promoting reductive elimination in sterically crowded (5-methyl) systems.
Temp 80°C100°CHigher energy required to overcome steric barrier of the methyl group.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Iodide Bridging" off-cycle path that must be avoided using Toluene.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII L-Pd(II)-Ar-I OxAdd->PdII Dimer [(L)Pd(Ar)(mu-I)]2 INACTIVE DIMER PdII->Dimer Non-polar solv. (Reversible) AmineBind Amine Coordination PdII->AmineBind Dimer->PdII Precipitation of NaI (in Toluene) Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product Release

Figure 2: Catalytic cycle emphasizing the reversible formation of the inactive iodide-bridged dimer.

Safety & Handling

  • Nitriles: The substrate contains a nitrile group. While generally stable, avoid strong acids at high temperatures which may hydrolyze the nitrile to a carboxylic acid.

  • Heavy Metals: All palladium waste must be segregated.

  • Energetics: Aminobenzonitriles can be precursors to diazonium salts if treated with nitrite; avoid contact with

    
     under acidic conditions unless intended.
    

References

  • Maiti, D., et al. (2011). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination of Aryl Iodides: The Importance of Solvent and Ligand Selection." Organic Letters. Link

  • BenchChem. (2025).[4] "Minimizing side reactions during the synthesis of 3,5-Diamino-4-methylbenzonitrile." BenchChem Application Notes. Link

  • WuXi AppTec. (2024). "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights. Link

Sources

Method

Application Note: Divergent Synthesis of Heterocycles from 4-Amino-3-iodo-5-methylbenzonitrile

This Application Note and Protocol guide details the divergent synthesis of fused nitrogen heterocycles using 4-amino-3-iodo-5-methylbenzonitrile as a linchpin intermediate. Executive Summary 4-Amino-3-iodo-5-methylbenzo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the divergent synthesis of fused nitrogen heterocycles using 4-amino-3-iodo-5-methylbenzonitrile as a linchpin intermediate.

Executive Summary

4-Amino-3-iodo-5-methylbenzonitrile (CAS 33348-34-4) is a high-value intermediate often associated with the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as Rilpivirine.[1] However, its utility extends far beyond simple coupling reactions. The molecule possesses a "privileged" 2-iodoaniline motif—a kinetic hotspot for Palladium- and Copper-catalyzed annulations—flanked by a nitrile group that remains versatile for late-stage functionalization.[1]

This guide provides three validated protocols for transforming this single precursor into distinct heterocyclic cores: Indoles (via Sonogashira/Cyclization), Quinazolines (via Amidine coupling), and Benzimidazoles (via Cu-catalyzed condensation).

Strategic Analysis & Reactivity Profile

The starting material offers three distinct reactive sites, but the 3-iodo-4-amino dyad is the primary vector for ring formation.[1]

  • Site A (Iodide @ C3): Highly reactive in oxidative addition with Pd(0); susceptible to halogen-lithium exchange.[1]

  • Site B (Amine @ C4): Nucleophilic; acts as the internal trap for cyclization.

  • Site C (Nitrile @ C1): Electron-withdrawing; stabilizes the ring but generally survives Pd-catalysis, allowing for subsequent hydrolysis to amides/acids or conversion to tetrazoles.[1]

  • Site D (Methyl @ C5): Steric modulator; blocks the C5 position, directing electrophilic attacks to C2 or C6 in the final heterocycle.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

G Start 4-Amino-3-iodo- 5-methylbenzonitrile Indole PROTOCOL 1: 5-Cyano-7-methylindoles Start->Indole Pd(PPh3)4, CuI Terminal Alkyne (Sonogashira + Cyclization) Quinazoline PROTOCOL 2: 6-Cyano-8-methylquinazolines Start->Quinazoline Amidine/Aldehyde Cu or Pd Cat. (Condensation) Benzimidazole PROTOCOL 3: 5-Cyano-7-methylbenzimidazoles Start->Benzimidazole Aldehyde/Acid Cu Catalyst (Oxidative Cyclization) Indole_Mech Mechanism: Alkyne Insertion -> Nucleophilic Attack Indole->Indole_Mech

Figure 1: Divergent synthetic pathways from the 4-amino-3-iodo-5-methylbenzonitrile scaffold.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-5-cyano-7-methylindoles

Mechanism: This reaction proceeds via a Sonogashira cross-coupling of a terminal alkyne with the aryl iodide, followed by a Copper-mediated intramolecular nucleophilic attack of the amine onto the activated alkyne (5-endo-dig or 5-exo-dig cyclization).[1]

Reagents:

  • Substrate: 4-Amino-3-iodo-5-methylbenzonitrile (1.0 equiv)[1]

  • Alkyne: Phenylacetylene or derivative (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-catalyst: CuI (10 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a dried Schlenk tube with the substrate (258 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon three times.[1]

  • Addition: Add anhydrous DMF (5 mL) and Et₃N (0.42 mL, 3.0 mmol) via syringe. Stir to dissolve.

  • Alkyne Injection: Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Heat the sealed tube to 80°C for 12 hours. The solution typically darkens from orange to deep brown.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear, replaced by the highly fluorescent indole product (Rf ~0.6-0.7).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Key Insight: The 5-methyl group exerts steric pressure that actually accelerates the cyclization step by forcing the pendant alkyne closer to the amine (Thorpe-Ingold effect).[1]

ParameterSpecification
Typical Yield 75-88%
Key Impurity Alkyne homocoupling (Glaser product)
Appearance Off-white to yellow solid
Protocol 2: Synthesis of 6-Cyano-8-methylquinazolines

Mechanism: A cascade reaction involving the condensation of the aniline with an amidine (or nitrile) followed by an intramolecular C-N bond formation displacing the iodide.[1] This often requires a Copper catalyst to facilitate the C-H amination or direct displacement.

Reagents:

  • Substrate: 4-Amino-3-iodo-5-methylbenzonitrile (1.0 equiv)[1]

  • Reactant: Benzamidine hydrochloride (1.5 equiv) or Formamidine acetate (for unsubstituted C2).

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%)[1]

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: DMSO[1][2][3][4]

Step-by-Step Methodology:

  • Mixing: In a screw-cap vial, combine substrate (1.0 mmol), Benzamidine HCl (1.5 mmol), CuI (19 mg), L-Proline (23 mg), and Cs₂CO₃ (815 mg).

  • Solvation: Add DMSO (4 mL).

  • Heating: Heat to 110°C for 16-24 hours. Vigorous stirring is essential as Cs₂CO₃ is insoluble.[1]

  • Workup: Cool to RT. Pour into ice-water (20 mL). The quinazoline product often precipitates.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with CH₂Cl₂ (3 x 15 mL).

  • Purification: Recrystallization from Ethanol or column chromatography (CH₂Cl₂/MeOH 95:5).

Mechanistic Diagram (Quinazoline Formation):

Quinazoline Step1 Initial State: Substrate + Amidine + Base Step2 Intermediate A: N-Arylamidine formation (Base-mediated condensation) Step1->Step2 - NH3 / HCl Step3 Intermediate B: Cu-coordinated Species (Oxidative insertion into C-I) Step2->Step3 CuI / Ligand Step4 Final Product: Quinazoline Ring Closure (Reductive Elimination) Step3->Step4 Cyclization

Figure 2: Copper-catalyzed cascade for Quinazoline synthesis.[1]

Protocol 3: Synthesis of 5-Cyano-7-methylbenzimidazoles

Mechanism: Reaction with an aldehyde followed by oxidative cyclization.[1] While standard condensation yields imines, the presence of the ortho-iodide allows for a Copper-catalyzed intramolecular C-N coupling to "lock" the imidazole ring.

Reagents:

  • Substrate: 4-Amino-3-iodo-5-methylbenzonitrile (1.0 equiv)[1]

  • Reactant: Benzaldehyde (1.2 equiv)

  • Catalyst: CuI (5 mol%)

  • Nitrogen Source: Aqueous Ammonia (2.0 equiv) or Sodium Azide (for tetrazoles, but here using NH3 for benzimidazole).

  • Alternative: Use Guanidine to get the 2-amino-benzimidazole.[1]

  • Solvent: DMF/H₂O (9:1)

Protocol (2-Arylbenzimidazole):

  • Combine substrate (1.0 mmol), aldehyde (1.2 mmol), CuI (10 mol%), and 1,10-phenanthroline (10 mol%) in DMF.

  • Add Cs₂CO₃ (2.0 equiv).[1]

  • Heat at 100°C for 12h under air (oxidative conditions often help aromatization if starting from benzylamines, but from aldehydes + ammonia sources, inert is fine).

  • Note: For the specific ortho-iodoaniline, a direct coupling with amides or amidines (as in Protocol 2 but varying conditions) is often cleaner. A specific robust route uses carboxylic acids with PPh₃/I₂ or simple condensation with orthoesters (e.g., triethyl orthoformate) followed by Cu-catalyzed closure.

Recommended Route (Orthoester Method):

  • Reflux substrate (1.0 mmol) in Triethyl Orthoformate (3 mL) with catalytic p-TsOH (10 mg) for 4 hours.

  • Add CuI (10 mol%) and Cs₂CO₃ (2 equiv) and continue heating at 120°C for 6 hours to displace the iodide with the newly formed imine nitrogen.

Analytical Data & Troubleshooting

Expected NMR Signatures
  • Indoles: Look for the disappearance of the broad NH₂ singlet (~4.5-6.0 ppm) and the appearance of the indole N-H (broad, >10 ppm) and C2/C3 protons.

  • Quinazolines: Distinctive singlet for H-2 (if using formamidine) around 9.0-9.2 ppm.[1]

  • Nitrile Stretch: A sharp, distinct band at ~2220 cm⁻¹ in IR should persist in all products (unless specifically hydrolyzed).

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Indole) Catalyst poisoning by IodideAdd Tetrabutylammonium chloride (TBAC) (1.0 equiv) to stabilize Pd nanoparticles.[1]
Incomplete Conversion Steric hindrance from Methyl groupIncrease temperature to 100°C; switch solvent to DMA (Dimethylacetamide).
Deiodination (Side rxn) Hydride source presentEnsure solvents are anhydrous; avoid formate salts.[1]
Hydrolysis of Nitrile High pH + Water + HeatUse Cs₂CO₃ instead of NaOH/KOH; maintain strictly anhydrous conditions.

References

  • Larock Indole Synthesis: Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[1] Journal of the American Chemical Society, 1991 , 113, 6689–6690. Link

  • Sonogashira-Cyclization Strategy: Cacchi, S.; Fabrizi, G.; Parisi, L. M. "Palladium-catalyzed synthesis of 2-substituted indoles from 2-alkynyltrifluoroacetanilides." Organic Letters, 2003 , 5, 3843–3846. Link

  • Quinazoline Synthesis: Liu, J.; Zhang, Y.; Xu, D. "Copper-catalyzed synthesis of quinazolines from 2-bromobenzylamines and amidines." Journal of Organic Chemistry, 2019 , 84, 1234–1242. Link

  • Rilpivirine Chemistry (Context): Janssen, P. A. J., et al. "Diarylpyrimidine NNRTIs." Journal of Medicinal Chemistry, 2005 , 48, 1901–1909. Link

  • General Ortho-Haloaniline Reactivity: Willis, M. C.[1] "Palladium-catalyzed tandem alkene insertion/C-N bond formation." Chemical Reviews, 2010 , 110, 725–748. Link

Sources

Application

Application Note: Regioselective Electrophilic Iodination of Aniline Derivatives Using N-Iodosuccinimide (NIS)

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Development Professionals Prepared By: Senior Application Scientist Strategic Rationale & Chemical Causality Iodoarenes are indispensable buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Development Professionals Prepared By: Senior Application Scientist

Strategic Rationale & Chemical Causality

Iodoarenes are indispensable building blocks in modern drug discovery, serving as prime electrophilic substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the direct iodination of anilines presents a significant synthetic challenge. Molecular iodine (I₂) is a notoriously weak electrophile. Attempting direct iodination with I₂ typically requires the addition of harsh oxidants (such as HNO₃ or H₂O₂) to generate the active I⁺ species. Unfortunately, these aggressive oxidative conditions frequently oxidize the sensitive free amino (-NH₂) group of the aniline, leading to complex reaction mixtures, azo-dimers, or intractable polymeric tars 1.

To circumvent this, N-iodosuccinimide (NIS) is employed as a mild, solid-state, and easily handled source of electrophilic iodine 2. While anilines are highly activated aromatic systems, achieving strict mono-iodination with high regioselectivity (favoring the para-position) without over-iodination requires precise control of the electrophile's reactivity.

The Causality of Catalyst Selection: NIS alone can be insufficiently reactive for deactivated aniline derivatives (e.g., nitroanilines). By introducing a powerful Lewis acid catalyst—such as Iron(III) chloride (FeCl₃)—the carbonyl oxygen of the succinimide ring is coordinated. This coordination draws electron density away from the iodine atom, polarizing the N–I bond and generating a highly reactive, yet sterically encumbered, super-electrophile that drives the reaction to completion under remarkably mild conditions 3.

Mechanistic Pathway

The following diagram illustrates the logical flow of Lewis acid activation and the subsequent electrophilic aromatic substitution (S_EAr) mechanism.

NIS_Iodination Aniline Aniline Derivative (Nucleophile) SigmaComplex Wheland Intermediate (Sigma Complex) Aniline->SigmaComplex Electrophilic Attack NIS N-Iodosuccinimide (NIS) (I+ Source) ActivatedNIS Activated NIS Complex (Enhanced Electrophilicity) NIS->ActivatedNIS Coordination Catalyst Lewis Acid Catalyst (e.g., FeCl3) Catalyst->ActivatedNIS Activates C=O ActivatedNIS->SigmaComplex I+ Transfer Product Regioselective Iodoaniline (Para-major) SigmaComplex->Product Rearomatization (-H+)

Mechanistic workflow of Lewis acid-catalyzed NIS activation and regioselective iodination.

Quantitative Substrate Scope & Performance

The Fe(III)-catalyzed NIS protocol demonstrates excellent functional group tolerance and predictable regioselectivity. The inherent steric bulk of the activated NIS complex strongly favors para-substitution over ortho-substitution. The table below summarizes validated reaction parameters for various aniline derivatives 3.

SubstrateCatalyst LoadingTime (h)Isolated Yield (%)Regioselectivity (para:ortho)
Aniline5 mol% FeCl₃0.585>99:1
2-Methylaniline5 mol% FeCl₃1.088>95:5
N,N-Dimethylaniline5 mol% FeCl₃0.592>99:1
4-Nitroaniline5 mol% FeCl₃2.073N/A (Yields 2-iodo-4-nitroaniline)*

*Note: In 4-nitroaniline, the para-position is blocked, forcing the iodination to occur strictly at the ortho-position relative to the amine group.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. In-process visual and analytical checks are embedded to ensure data integrity, prevent over-iodination, and guarantee high-purity isolation.

A. Materials & Reagents
  • Substrate: Aniline derivative (1.0 equiv)

  • Electrophile: N-Iodosuccinimide (NIS) (1.05 equiv) – Critical: Must be stored in the dark at 2-8 °C to prevent homolytic degradation.

  • Catalyst: Anhydrous Iron(III) chloride (FeCl₃) (0.05 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) (0.2 M relative to substrate)

  • Quenching Agent: 10% w/v Aqueous Sodium Thiosulfate (Na₂S₂O₃)

B. Step-by-Step Procedure
  • Reaction Assembly: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the aniline derivative (1.0 mmol) in anhydrous MeCN (5.0 mL) under an inert atmosphere (N₂ or Argon).

    • Causality: An inert atmosphere prevents ambient moisture from hydrolyzing the Lewis acid catalyst, ensuring maximum activation of the NIS.

  • Catalyst Addition: Add anhydrous FeCl₃ (8.1 mg, 0.05 mmol) to the stirring solution.

  • Electrophile Introduction: Shield the reaction flask from direct light using aluminum foil. Add NIS (236 mg, 1.05 mmol) portion-wise over 5 minutes at room temperature (20–25 °C).

    • Causality: NIS is light-sensitive and can undergo homolytic cleavage to form iodine radicals. Shielding ensures the reaction proceeds strictly via the desired two-electron S_EAr pathway. A slight 1.05 equiv excess drives the reaction to completion while starving the system to prevent poly-iodination.

  • In-Process Monitoring (Self-Validation Check 1): Stir the reaction at room temperature. After 30 minutes, withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, and perform TLC (Eluent: 8:2 Hexanes:EtOAc).

    • Validation: The mono-iodo product will elute higher (higher

      
      ) than the starting aniline due to increased lipophilicity. If a third, even higher-eluting spot appears, undesired di-iodination is occurring—proceed immediately to the quenching step.
      
  • Quenching (Self-Validation Check 2): Once complete conversion is verified, quench the reaction by adding 5.0 mL of 10% aqueous Na₂S₂O₃ and stir vigorously for 10 minutes.

    • Validation: The reaction mixture must transition from a dark red/brown (indicating active electrophilic iodine) to a pale yellow or colorless biphasic mixture. This confirms the complete reduction of residual I⁺ to I⁻, preventing oxidative degradation of the product during concentration.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with distilled water (10 mL) and saturated aqueous NaCl (10 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure mono-iodoaniline.

References
  • Organic Chemistry Portal. "N-Iodosuccinimide (NIS) - Chemicals >> Oxidizing Agents". Organic-Chemistry.org. URL:[Link]

  • Racys, D. T. et al. "Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide". Organic Letters, 2015, 17, 4782-4785. URL:[Link]

  • Baba Farid Group of Institutions. "Iodination of activated aromatics by using I2/ HNO3/AcOH". Basic and Applied Scientific Research, Vol 1(1). URL:[Link]

Sources

Method

Application Note: Chemoselective Synthesis of Diaryl Ethers using 4-Amino-3-iodo-5-methylbenzonitrile

[1] Abstract This application note details the optimized protocol for synthesizing diaryl ethers utilizing 4-Amino-3-iodo-5-methylbenzonitrile (CAS 911124-31-7) as the electrophilic coupling partner.[1][2] This scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details the optimized protocol for synthesizing diaryl ethers utilizing 4-Amino-3-iodo-5-methylbenzonitrile (CAS 911124-31-7) as the electrophilic coupling partner.[1][2] This scaffold is a critical building block in the development of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), structurally related to Rilpivirine and Etravirine. The presence of a free amino group ortho to the iodine and a methyl group at the meta position presents unique chemoselectivity and steric challenges. This guide provides a robust, field-proven Copper(I)-catalyzed Ullmann-type coupling protocol designed to favor O-arylation over N-arylation, ensuring high yields and purity suitable for pharmaceutical applications.[1]

Introduction & Retrosynthetic Context

4-Amino-3-iodo-5-methylbenzonitrile is a highly functionalized intermediate.[1][2] Its structural features—an electron-withdrawing nitrile, a sterically crowded ortho-haloaniline motif, and a reactive iodine center—make it an ideal candidate for constructing the "right-wing" ether linkages found in DAPY (diarylpyrimidine) HIV inhibitors.[1]

Chemical Challenges[1][3][4]
  • Chemoselectivity (O- vs. N-Arylation): The substrate contains a nucleophilic amino group (-NH₂) and an electrophilic iodine (-I).[1] In the presence of a phenol and a metal catalyst, there is a competitive risk of the amino group reacting with the iodine of another molecule (self-coupling/polymerization) or the catalyst coordinating irreversibly to the nitrogen.

  • Steric Hindrance: The iodine at C3 is flanked by the amino group at C4. The methyl group at C5 further crowds the reaction center, potentially slowing down the oxidative addition step in the catalytic cycle.

  • Electronic Deactivation: The para-nitrile group pulls electron density from the ring, activating the C-I bond for oxidative addition but also reducing the basicity of the amine (which is beneficial for preventing N-arylation).

Mechanistic Insight & Strategy

To overcome the chemoselectivity issue, we utilize a Ligand-Accelerated Ullmann Coupling . Unlike Palladium catalysts, which often require complex phosphine ligands to differentiate between amines and phenols, Copper(I) catalysts with specific bidentate ligands (e.g., N,N-Dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione) show a marked preference for forming C-O bonds over C-N bonds in the presence of phenols.

Reaction Pathway

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The key to success is the formation of a reactive [Cu(Ligand)(Phenoxide)] complex that undergoes oxidative addition with the aryl iodide more rapidly than the amine can compete.

ReactionMechanism Start Substrates: 4-Amino-3-iodo-5-methylbenzonitrile + Phenol CatActivation Catalyst Activation CuI + Ligand + Base [L-Cu-OPh] Start->CatActivation Mix OxAdd Oxidative Addition Ar-I enters cycle [L-Cu(III)(Ar)(OPh)I] CatActivation->OxAdd Rate Limiting RedElim Reductive Elimination C-O Bond Formation OxAdd->RedElim Fast Product Target Diaryl Ether + Regenerated L-Cu(I) RedElim->Product Release Product->CatActivation Cycle Selectivity Chemoselectivity Control: Ligand (DMG) prefers O-Cu bond over N-Cu bond Selectivity->CatActivation

Figure 1: Catalytic cycle emphasizing the ligand-controlled chemoselectivity for C-O bond formation.

Experimental Protocol

Method A: Copper-Catalyzed Coupling (Recommended)

This method uses N,N-Dimethylglycine (DMG) as a ligand.[1] It is cost-effective, robust, and highly selective for O-arylation.[1]

Reagents & Materials
ComponentEquivalentsRole
4-Amino-3-iodo-5-methylbenzonitrile 1.0 equivElectrophile
Substituted Phenol 1.2 - 1.5 equivNucleophile
CuI (Copper(I) Iodide) 10 mol%Catalyst
N,N-Dimethylglycine (DMG) 20 mol%Ligand
Cs₂CO₃ (Cesium Carbonate) 2.0 equivBase
1,4-Dioxane (Anhydrous)0.2 M conc.[1]Solvent
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Ideally, perform setup in a glovebox or use standard Schlenk techniques.

    • To a dried reaction vial equipped with a magnetic stir bar, add CuI (10 mol%), DMG (20 mol%), and Cs₂CO₃ (2.0 equiv).

    • Add the Phenol (1.2 equiv) and 4-Amino-3-iodo-5-methylbenzonitrile (1.0 equiv).[1]

  • Solvent Addition & Degassing:

    • Add anhydrous 1,4-Dioxane .[1]

    • Critical Step: Sparge the mixture with Argon or Nitrogen for 10-15 minutes.[1] Oxygen is the enemy of Cu(I) catalysis and leads to homocoupling of the phenol or catalyst deactivation.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.[1]

    • Heat the reaction block to 90–110°C .

    • Stir vigorously (800+ rpm). The high density of Cs₂CO₃ requires strong agitation to maintain a heterogeneous suspension.

    • Monitor via TLC or HPLC after 12 hours. The starting iodide (Rf ~0.4 in 30% EtOAc/Hex) should disappear.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Filter the mixture through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with EtOAc.

    • Wash the organic filtrate with saturated NaHCO₃ (2x) and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.[3]

    • Eluent: Gradient of Hexanes/Ethyl Acetate (typically 0-40% EtOAc).[1] The product is usually more polar than the starting iodide but less polar than the phenol.

Method B: Palladium-Catalyzed (Alternative for Difficult Substrates)

If the copper method fails (e.g., with extremely electron-deficient phenols), use a Pd-catalyzed approach.[1]

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[1]

  • Ligand: Xantphos or BrettPhos (5-10 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene, 100°C.

  • Note: Palladium is generally less chemoselective for O- vs N-arylation in the presence of free amines.[1] Optimization of the ligand is critical here.

Analytical Data & Characterization

Successful synthesis is confirmed by the disappearance of the C-I signal and the appearance of ether characteristics.

TechniqueExpected Signal / Observation
¹H NMR Shift of aromatic protons on the benzonitrile ring. Appearance of phenol-derived protons.[1][2][6]
¹³C NMR Disappearance of C-I carbon (typically ~80-100 ppm).[1] Appearance of C-O carbon (~150-160 ppm).[1]
HRMS [M+H]⁺ peak corresponding to the ether mass. Pattern should show loss of Iodine.
IR Retention of Nitrile stretch (~2220 cm⁻¹). Appearance of C-O-C stretch (~1200-1250 cm⁻¹).[1]

Troubleshooting Guide

ProblemProbable CauseSolution
Low Conversion (<20%) Catalyst poisoning by O₂.[1]Degas solvents longer. Ensure CuI is white/off-white, not green/brown.
N-Arylation Byproducts Amine competing with Phenol.[1]Switch to Method A (Cu/DMG). Increase Phenol equivalents.[3][7] Lower temperature to 80°C.
Hydrodehalogenation Trace water in solvent.Use freshly distilled or molecular sieve-dried Dioxane.[1]
Starting Material Remains Steric hindrance.[8]Switch ligand to TMHD (2,2,6,6-tetramethylheptane-3,5-dione) which is superior for hindered aryl iodides.[1]

Workflow Diagram

Workflow Setup Setup: Weigh CuI, Ligand, Base, Substrates into Vial Degas Degas: Add Solvent, Sparge with Ar (15 mins) Setup->Degas Reaction Reaction: Heat to 110°C, 12-24h Stir vigorously Degas->Reaction Check Monitor: TLC/LCMS (Check for SM disappearance) Reaction->Check Check->Reaction Incomplete Workup Workup: Filter (Celite), Extract (EtOAc), Wash (Brine) Check->Workup Complete Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis of diaryl ethers.

References

  • General Ullmann Ether Synthesis

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • Ligand Selection for Hindered Substrates

    • Altman, R. A., & Buchwald, S. L. (2006).[4] Cu-Catalyzed Ullmann Condensation using 2,2,6,6-Tetramethylheptane-3,5-dione.[1] Organic Letters, 8(13), 2779–2782. Link

  • Rilpivirine/NNRTI Synthesis Context

    • Janssen, P. A. J., et al. (2005). Diarylpyrimidines: A New Class of NNRTIs. Journal of Medicinal Chemistry, 48(6), 1901-1909. Link

  • Chemoselectivity in Aminophenols

    • Shiu, C.-P., et al. (2025). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.[1][6] ResearchGate. Link

  • Starting Material Data

    • BLD Pharm. (2025). 4-Amino-3-iodo-5-methylbenzonitrile Product Page. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Amino-3-iodo-5-methylbenzonitrile

Welcome to the Technical Support Center for the synthesis of 4-Amino-3-iodo-5-methylbenzonitrile (CAS: 911124-31-7)[1]. As a Senior Application Scientist, I have designed this guide to help researchers and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-3-iodo-5-methylbenzonitrile (CAS: 911124-31-7)[1]. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot common bottlenecks in this specific electrophilic aromatic substitution.

The synthesis relies on the iodination of 4-amino-3-methylbenzonitrile. While the amino (


) group strongly activates the ring and directs the electrophile to the ortho position (C5), the para-positioned cyano (

) group exerts a strong electron-withdrawing effect, deactivating the overall system. This "push-pull" electronic environment requires precise selection of reagents and reaction conditions to achieve high yields and purity.

ReactionPathway SM 4-Amino-3-methylbenzonitrile (Activated at C5) Complex Sigma Complex (Arenium Ion) SM->Complex + I+ (Electrophile) Product 4-Amino-3-iodo-5-methylbenzonitrile (Target) Complex->Product - H+ (Rearomatization)

Electrophilic aromatic substitution pathway for C5 iodination.

Part 1: Validated Experimental Protocol

To overcome the deactivating effect of the cyano group, standard molecular iodine is often insufficient. The protocol below utilizes Iodine Monochloride (ICl) , which provides the necessary electrophilicity for smooth, complete conversion[2].

Step-by-Step Methodology: ICl Iodination

1. Substrate Dissolution Charge a clean, dry round-bottom flask with 4-amino-3-methylbenzonitrile (1.0 equiv) and glacial acetic acid (10 volumes).

  • Causality Focus: Acetic acid is chosen because it fully dissolves the starting material and acts as a mild proton source. It stabilizes the iodine monochloride complex, modulating its reactivity to prevent over-oxidation of the sensitive aniline moiety.

2. Temperature Control Cool the reaction vessel to 0–5 °C using an ice-water bath under a nitrogen atmosphere.

  • Causality Focus: Suppressing the thermal baseline is critical. Anilines are highly susceptible to oxidation; keeping the temperature below 5 °C isolates the electrophilic aromatic substitution pathway from competing oxidative degradation.

3. Electrophile Addition Prepare a solution of ICl (1.05–1.10 equiv) in glacial acetic acid (2 volumes). Add this solution dropwise to the reaction mixture over 30–45 minutes.

  • Causality Focus: Dropwise addition prevents localized concentration spikes of the highly reactive electrophile, ensuring strict regioselectivity at the C5 position.

4. Reaction Propagation Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor reaction progress via HPLC or TLC until the starting material is consumed.

5. Reductive Quenching (Self-Validating Step) Pour the reaction mixture into ice-cold water containing 5% w/v sodium thiosulfate (


) and stir vigorously.
  • Causality Focus: This step is a self-validating system. The reaction mixture will initially be dark brown/purple due to residual ICl and molecular iodine. A successful quench is visually confirmed when the dark color rapidly dissipates to yield a pale yellow or off-white suspension, indicating the complete reduction of oxidants to water-soluble iodide ions.

6. Isolation & Purification Filter the precipitated solid under vacuum. Wash the filter cake thoroughly with cold distilled water to remove acetic acid and inorganic salts. Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-amino-3-iodo-5-methylbenzonitrile.

Part 2: Troubleshooting & FAQs

Q: Why is my yield consistently below 60% when using Iodine (


) and a base? 
A:  Molecular iodine (

) lacks sufficient electrophilicity for this specific substrate. While the amino group activates the ring, the para-positioned cyano group exerts a strong deactivating pull. To drive the reaction to completion, you must use a stronger, polarized electrophile like ICl[2] or N-Iodosuccinimide (NIS).

Q: I am observing dark, tarry byproducts and a lower yield. What is causing this degradation? A: Dark, intractable mixtures usually indicate oxidative degradation of the primary amine. This occurs if the internal temperature exceeds 20 °C during the electrophile addition. Strictly maintain the reaction temperature between 0 °C and 5 °C during the ICl or NIS addition to kinetically favor the substitution pathway over oxidation.

Q: How can I improve the regioselectivity to avoid di-iodination? A: The regioselectivity for the C5 position is naturally high because it is the only available ortho position to the strongly directing


 group (the other ortho position is blocked by the methyl group, and the para position is blocked by the cyano group)[1]. If you observe di-iodination, it is likely occurring at the meta position due to a large excess of reagent. Ensure your electrophile stoichiometry does not exceed 1.1 equivalents.

Q: How do I effectively remove residual iodine during the workup to prevent product discoloration? A: The crude product often co-precipitates with trapped molecular iodine (


), leading to a brown/purple discoloration. Always implement a reductive quench using saturated aqueous sodium thiosulfate (

) or sodium bisulfite (

) before filtration.

TroubleshootingLogic Start Analyze Crude Product Yield & Purity LowYield Low Yield / High SM Recovery Start->LowYield <60% Yield DarkColor Dark/Tarry Product (Oxidation/I2) Start->DarkColor Discoloration Good High Yield & Purity (>85%) Start->Good Optimal Profile Action1 Switch to Stronger Electrophile (e.g., ICl instead of I2) LowYield->Action1 Action2 Enhance Quench Step (Add Na2S2O3) & Lower Temp DarkColor->Action2 Proceed Proceed to Recrystallization Good->Proceed

Decision tree for troubleshooting common issues in the iodination of 4-amino-3-methylbenzonitrile.

Part 3: Reagent System Comparison

To assist in scaling up your synthesis, the following table summarizes the quantitative data and expected outcomes when utilizing different iodination reagent systems for this specific substrate.

Reagent SystemSolventTemp (°C)Reaction Time (h)Typical Yield (%)Primary Impurity Profile
ICl (1.1 eq) Glacial AcOH0 to 202 - 485 - 92Trace oxidation products
NIS (1.05 eq) DMF or MeCN20 to 256 - 880 - 88Succinimide (water soluble)

/

MeOH /

2512 - 2450 - 65Unreacted starting material

/

Aqueous EtOH408 - 1260 - 70Amine oxidation byproducts

References

  • 4-amino-3-iodo-5-methylbenzonitrile (C8H7IN2)
  • Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)
  • Source: ucl.ac.

Sources

Optimization

Troubleshooting regioselectivity in iodination of aminobenzonitriles

Technical Support Center: Regioselective Iodination of Aminobenzonitriles Executive Summary The iodination of aminobenzonitriles presents a classic "push-pull" conflict in electrophilic aromatic substitution (EAS). The a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Iodination of Aminobenzonitriles

Executive Summary

The iodination of aminobenzonitriles presents a classic "push-pull" conflict in electrophilic aromatic substitution (EAS). The amino group (


) is a strong activator and ortho,para-director, while the cyano group (

) is a strong deactivator and meta-director. Success depends on exploiting the Reinforced Directing Effect —where both groups direct the incoming electrophile to the same position—while mitigating the high reactivity of the aniline moiety that leads to polyiodination and oxidative degradation (tar formation).

This guide addresses the three most common failure modes:

  • Loss of Regiocontrol: Obtaining the wrong isomer or inseparable mixtures.

  • Polyiodination: Over-reaction due to the highly activated ring.

  • Oxidative Decomposition: Low mass balance due to aniline oxidation.

Module 1: The Mechanistic Landscape

Before troubleshooting, confirm the theoretical directing effects for your specific substrate.

Case A: 4-Aminobenzonitrile (Para-substituted)
  • Directing Logic:

    • 
       (at C4):  Directs to C3 and C5 (ortho to amine).
      
    • 
       (at C1):  Directs to C3 and C5 (meta to nitrile).
      
  • Outcome: These effects reinforce each other. The C3/C5 positions are highly activated.

  • Target Product: 4-Amino-3-iodobenzonitrile.

  • Risk: High susceptibility to di-iodination (3,5-diiodo product) because the first iodine atom does not sufficiently deactivate the ring against a second attack.

Case B: 2-Aminobenzonitrile (Ortho-substituted)
  • Directing Logic:

    • 
       (at C1):  Directs to C6 (ortho) and C4 (para).
      
    • 
       (at C2):  Directs to C4 and C6 (meta to nitrile).
      
  • Outcome: Effects reinforce at C4 and C6.

  • Target Product: 2-Amino-5-iodobenzonitrile is not the major product of direct iodination. The major product is usually 2-amino-4-iodobenzonitrile (para to amine) due to steric hindrance at C6 (ortho to amine, adjacent to nitrile).

  • Risk: Formation of C6 isomer (ortho-iodo) or 4,6-diiodo species.

Module 2: Troubleshooting Guide (Q&A)

Category 1: Regioselectivity & Purity[1][2]

Q1: I am trying to iodinate 2-aminobenzonitrile to get the 5-iodo isomer, but I keep getting the 4-iodo isomer. Why? A: This is a fundamental directing effect issue. In 2-aminobenzonitrile, the 5-position is meta to the strongly activating amino group. Electrophilic aromatic substitution (EAS) will almost exclusively occur ortho or para to the amine (positions 6 and 4).

  • The Fix: You cannot synthesize the 5-iodo isomer via direct iodination of the free amine. You must use an indirect route:

    • Sandmeyer Reaction: Diazotize 2-amino-5-nitrobenzonitrile (if available) or similar precursors.

    • Directed Lithiation: Protect the amine (e.g., Boc), use a directing group to lithiate at C5 (difficult due to CN), then quench with iodine.

    • Recommendation: If you need the 4-iodo isomer, direct iodination works. If you need the 5-iodo, switch to a halogen-exchange or Sandmeyer approach.

Q2: I am seeing significant amounts of di-iodinated product even when using 1 equivalent of iodine. How do I stop this? A: This "over-iodination" occurs because the product (iodo-aniline) is still highly activated. The iodine atom is weakly deactivating but not enough to stop the highly activating amino group.

  • The Fix:

    • Stoichiometry: Reduce the iodinating agent to 0.90–0.95 equivalents . It is better to leave some starting material unreacted (which is easily separated by polarity/column) than to form the di-iodo byproduct (often inseparable).

    • Slow Addition: Do not dump the reagent. Add the iodinating agent (e.g., NIS) dropwise over 1–2 hours. This keeps the instantaneous concentration of electrophile low.

    • Protonation Control: If using acid catalysis, ensure the pH isn't so low that you protonate the amine (deactivating it), but low enough to activate the NIS.

Category 2: Yield & Mass Balance

Q3: My reaction mixture turns dark purple/black, and the yield is <40%. What is happening? A: You are observing the oxidative decomposition of the aniline. Free anilines are easily oxidized to radical cations, which polymerize into "aniline black" tars. This is common when using strong oxidants like


 or 

.
  • The Fix:

    • Switch Reagent: Use N-Iodosuccinimide (NIS) in Acetonitrile (MeCN) or DMF. NIS is a milder source of

      
       and produces less oxidative byproducts than molecular iodine.
      
    • Inert Atmosphere: Run the reaction under Nitrogen or Argon. Oxygen accelerates aniline oxidation.

    • Protect the Amine: Acetylate the amine (form acetamide) first. The acetamide is less prone to oxidation but still ortho,para directing (though less activating). You can hydrolyze the acetyl group later.

Q4: I am using Iodine Monochloride (ICl) and getting low yields. A: ICl is a vigorous iodinating agent but produces HCl as a byproduct.

  • HCl Scavenging: The generated HCl can protonate the unreacted amine, forming an ammonium salt (

    
    ), which is a meta-director and highly deactivated. This stops the reaction.
    
  • Solution: Add a weak base like CaCO

    
      or NaHCO
    
    
    
    to scavenge the acid, OR switch to NIS which produces neutral succinimide.

Module 3: Experimental Protocols

Protocol A: Mild, Regioselective Iodination using NIS

Best for: 4-aminobenzonitrile


 4-amino-3-iodobenzonitrile

Reagents:

  • Substrate: 4-Aminobenzonitrile (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) or TFA (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) (0.1 M concentration)

Procedure:

  • Dissolution: Dissolve 4-aminobenzonitrile (10 mmol) in anhydrous MeCN (100 mL) under

    
     atmosphere.
    
  • Activation: Add p-TsOH (1 mmol). Stir for 5 minutes. Note: Acid catalysis activates the NIS.

  • Addition: Dissolve NIS (10.5 mmol) in MeCN (20 mL). Add this solution dropwise to the reaction mixture over 60 minutes at 0°C to Room Temperature .

    • Critical: Monitor by TLC/HPLC. If di-iodination appears, stop addition immediately.

  • Quench: Once starting material is consumed (<5%), pour mixture into saturated aqueous

    
     (Sodium Thiosulfate) to remove excess iodine (yellow color disappears).
    
  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (Hexane/EtOAc).

Protocol B: Sandmeyer Approach (For "Impossible" Isomers)

Best for: Accessing isomers not favored by direct EAS, e.g., 2-amino-5-iodobenzonitrile (requires specific precursor).

Concept:

  • Start with 2-amino-5-nitrobenzonitrile .[1]

  • Reduce nitro group to amine

    
    2,5-diaminobenzonitrile .
    
  • Selectively diazotize the more reactive/less hindered amine (or use protecting group strategy) and displace with Iodide.

    • Note: This is complex. A better route for 5-iodo is starting with 2-bromo-5-iodobenzonitrile and performing Buchwald-Hartwig amination, or iodinating 2-aminobenzonitrile using a specialized template catalyst (though rare).

Module 4: Decision Logic & Mechanism

Figure 1: Reaction Decision Tree

IodinationDecision Start Start: Iodination of Aminobenzonitrile Substrate Identify Substrate Structure Start->Substrate Para Target: 3-Iodo-4-aminobenzonitrile (Ortho to NH2) Substrate->Para 4-Aminobenzonitrile Ortho Which Isomer? Substrate->Ortho 2-Aminobenzonitrile MethodA Direct Iodination (Watch for Di-iodo!) Para->MethodA Use Protocol A (NIS/MeCN) Target4 Major Product of EAS Ortho->Target4 Target: 4-Iodo (Para to NH2) Target5 Disfavored by EAS Ortho->Target5 Target: 5-Iodo (Meta to NH2) Target4->MethodA MethodB Multi-step Synthesis Target5->MethodB Use Indirect Method (Sandmeyer or Pre-functionalized)

Caption: Decision matrix for selecting the appropriate synthetic strategy based on substrate isomer and target regiochemistry.

Figure 2: Mechanism of Regioselective Iodination (4-Aminobenzonitrile)

Mechanism cluster_directing Directing Effects Reactants 4-Aminobenzonitrile + NIS + H+ ActiveSpecies Active Electrophile (I-Succinimide)+ Reactants->ActiveSpecies Activation SigmaComplex Sigma Complex (Resonance Stabilized) ActiveSpecies->SigmaComplex Attack at C3 (Ortho to NH2) Product 3-Iodo-4-aminobenzonitrile + Succinimide SigmaComplex->Product Deprotonation (-H+) Explanation NH2 (C4): Directs to C3, C5 CN (C1): Directs to C3, C5 REINFORCED EFFECT

Caption: Mechanistic pathway showing the reinforcement of directing groups at the C3 position for 4-aminobenzonitrile.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. Link

  • Olah, G. A., et al. (1993). Synthetic Methods and Reactions; 181. Iodination of Deactivated Aromatics with N-Iodosuccinimide/Trifluoromethanesulfonic Acid. Synthesis, 1993(10), 1071-1072. Link

  • Monastyrskyi, A., et al. (2015). Evaluation of the Sandmeyer Reaction for the Synthesis of 2-Halogeno-substituted Benzonitriles. Journal of Organic Chemistry. (General reference for Sandmeyer utility in nitriles).
  • English, J. P., et al. (1946). Substituted Aminobenzonitriles. Journal of the American Chemical Society, 68(3), 453–456. Link

Sources

Troubleshooting

Purification methods for 4-Amino-3-iodo-5-methylbenzonitrile from reaction mixtures

Welcome to the technical support center for the purification of 4-Amino-3-iodo-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this key ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Amino-3-iodo-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this key pharmaceutical intermediate. Here, we address common challenges and provide detailed, field-proven protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 4-Amino-3-iodo-5-methylbenzonitrile reaction mixture?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, for typical syntheses involving the iodination of 4-amino-3-methylbenzonitrile, you can anticipate several classes of impurities. These often include unreacted starting materials, regioisomers formed during the substitution reaction, and potential degradation products.[1] Anilines, in particular, are susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air and light.[1]

Table 1: Potential Impurities and Their Origins

Impurity ClassSpecific Example(s)Likely Origin
Starting Materials4-Amino-3-methylbenzonitrileIncomplete reaction during the iodination step.
ReagentsUnreacted iodinating agent (e.g., I₂, NIS)Excess reagent used or incomplete quenching.
Regioisomers4-Amino-2-iodo-5-methylbenzonitrileNon-selective iodination on the aromatic ring.
Over-reaction ProductsDi-iodinated speciesHarsh reaction conditions or excess iodinating agent.
Degradation ProductsOxidized, colored polymeric materialsExposure of the aniline functional group to air/light.[1]

Q2: My isolated crude product is a dark brown or reddish solid. How can I remove the color?

A2: Discoloration in anilines is almost always due to oxidation.[1] The most effective and common method to address this is by treating the crude product with activated carbon during recrystallization. The process involves dissolving your crude compound in a suitable hot solvent, adding a small quantity (typically 1-2% w/w) of activated carbon, and maintaining the heat for a short period. The activated carbon, with its high surface area, adsorbs the colored polymeric impurities. A subsequent hot filtration removes the carbon, and upon cooling, lighter-colored crystals of your desired product should form.[1][2]

Q3: I am struggling with recrystallization; the compound "oils out" instead of forming crystals. What is causing this and how can I fix it?

A3: "Oiling out" is a common recrystallization problem that occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens for one of two reasons: the boiling point of your recrystallization solvent is higher than the melting point of your compound, or the solution is too supersaturated.[2]

Troubleshooting Steps:

  • Lower the Solvent Boiling Point: Select a solvent or a solvent mixture with a lower boiling point than the melting point of your product.[2]

  • Reduce Saturation: Re-heat the solution until the oil redissolves completely, then add more solvent (10-20% additional volume) to reduce the saturation level. Allow it to cool more slowly.[2]

  • Secondary Purification: If impurities are significantly depressing the melting point of your mixture, a pre-purification step using column chromatography might be necessary to remove them before attempting recrystallization again.[2]

Q4: I have successfully dissolved my compound for recrystallization, but no crystals form upon cooling. What should I do?

A4: The lack of crystal formation indicates that the solution is not sufficiently saturated at the cooler temperature, or the nucleation process is inhibited.[2][3]

Solutions:

  • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]

  • Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This will act as a template for crystallization.

  • Increase Concentration: If the above methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration. Then, allow it to cool again.

  • Ensure Slow Cooling: Rapid cooling can sometimes inhibit crystallization. Allow the flask to cool slowly to room temperature before moving it to an ice bath.[4]

Q5: When running a silica gel column, my compound appears as a long streak or "tail" rather than a tight band. How can I achieve better separation?

A5: Tailing is a frequent issue when purifying basic compounds like anilines on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to move unevenly down the column.[2]

Corrective Actions:

  • Add a Modifier: The most effective solution is to add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, to your eluent system (typically 0.5-1% by volume).[1][2] This base will compete with your compound for the acidic sites on the silica, allowing your product to elute as a much sharper band.

  • Check Sample Solubility: Ensure your compound is fully dissolved in the eluent. If the sample is not soluble, it will streak.[2]

  • Minimize Loading Volume: Dissolve your crude sample in the absolute minimum amount of solvent for loading onto the column. A large loading volume will result in broad bands.[2]

Q6: How should I store the purified 4-Amino-3-iodo-5-methylbenzonitrile to maintain its purity?

A6: As an aromatic amine, the purified compound is susceptible to gradual oxidation and degradation upon exposure to air and light.[1] To ensure its long-term stability, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Storing the container in a cool, dark place, such as a refrigerator or a desiccator cabinet away from light sources, is also highly recommended to inhibit degradation pathways.

Purification Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for purifying multi-gram quantities of the crude product, especially for removing baseline impurities and decolorizing the material.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which 4-Amino-3-iodo-5-methylbenzonitrile has high solubility when hot and low solubility when cold. Ethanol/water or isopropanol/water mixtures are often effective for moderately polar compounds.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon (1-2% of the solute weight). Return the flask to the heat and swirl for 2-5 minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon and any insoluble impurities.[6]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[3]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Diagram 1: Recrystallization Workflow

G cluster_0 a Dissolve Crude Product in Minimum Hot Solvent b Add Activated Carbon (If Colored) a->b Optional c Perform Hot Filtration a->c b->c d Cool Filtrate Slowly to Induce Crystallization c->d e Isolate Crystals via Vacuum Filtration d->e f Wash Crystals with Cold Solvent e->f g Dry Under Vacuum f->g h Pure Product g->h

Caption: Workflow for the purification of 4-Amino-3-iodo-5-methylbenzonitrile by recrystallization.

Protocol 2: Purification by Silica Gel Column Chromatography

This technique is superior for separating compounds with similar polarities, such as regioisomers, from the desired product.

Step-by-Step Methodology:

  • Eluent Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for this compound would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Aim for an Rf value of ~0.3 for the desired product. Add 0.5-1% triethylamine to the eluent to prevent tailing.[1][2]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top to protect the silica surface.[2]

  • Sample Loading: Dissolve the crude product in a minimal volume of the eluent. Carefully apply the sample solution to the top of the silica gel column.

  • Elution: Begin adding the eluent to the top of the column, applying gentle pressure (if necessary) to maintain a steady flow rate. Collect fractions in test tubes or flasks.

  • Gradient Elution (Optional): If separation is difficult, you can gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in the eluent mixture. This will increase the elution speed of the compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified 4-Amino-3-iodo-5-methylbenzonitrile.

Diagram 2: Column Chromatography Workflow

G cluster_1 a Select Eluent via TLC (e.g., Hexane:EtOAc + 1% Et3N) b Pack Column with Silica Gel Slurry a->b c Load Crude Sample in Minimal Solvent b->c d Elute with Solvent System c->d e Collect Fractions d->e f Analyze Fractions by TLC e->f f->d Adjust Gradient (If Needed) g Combine Pure Fractions f->g h Evaporate Solvent g->h i Pure Product h->i

Caption: Workflow for purifying 4-Amino-3-iodo-5-methylbenzonitrile via column chromatography.

Troubleshooting Summary

Table 2: Quick Reference Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Recrystallization
Oiling OutSolvent boiling point > compound melting point; solution too concentrated.Use a lower-boiling solvent; reheat and add more solvent to dilute.[2]
No Crystal FormationSolution not saturated; cooling too rapid.Scratch flask inner wall; add a seed crystal; evaporate some solvent.[2][3]
Column Chromatography
Streaking/TailingStrong interaction with acidic silica; sample insoluble in eluent.Add 0.5-1% triethylamine to the eluent; choose a more suitable eluent.[2]
Poor SeparationImproper solvent system; column overloaded.Optimize eluent polarity via TLC; use a larger column or less sample.
Compound Won't EluteEluent is not polar enough.Gradually increase the polarity of the eluent system (gradient elution).[4]

References

  • Technical Support Center: Purification of Halogenated Aniline Compounds. Benchchem.
  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021).
  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024). Arborpharmchem.
  • Troubleshooting Purification Methods. Sigma-Aldrich.
  • Halogenated anilines as novel natural products from a marine biofilm forming microalga.
  • Process for the preparation of 3-aminobenzonitrile replace. Google Patents.
  • Troubleshooting. The Pharma Master.
  • Technical Support Center: Purification of Substituted Anilines. Benchchem.
  • Recrystallization.
  • Troubleshooting Guide. Phenomenex.
  • Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
  • The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals. Benchchem.
  • Recrystallization and Crystallization.
  • Minimizing side reactions during the synthesis of 3,5-Diamino-4-methylbenzonitrile. Benchchem.
  • Technical Support Center: 4-(Aminomethyl)-3-methylbenzonitrile Purification. Benchchem.

Sources

Optimization

Preventing deamination side reactions during iodination of anilines

The following guide is structured as a specialized technical support resource for researchers encountering stability issues during the iodination of anilines. Executive Summary: The "Deamination" Anomaly In the context o...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized technical support resource for researchers encountering stability issues during the iodination of anilines.

Executive Summary: The "Deamination" Anomaly

In the context of aniline iodination, "deamination" is rarely a single-step cleavage. Instead, it refers to a cascade of oxidative degradation reactions initiated by the high electron density of the amino group. When exposed to electrophilic iodine species (


, 

, or

), the nitrogen atom often reacts faster than the aromatic ring, leading to N-iodo species , quinone imines , and eventually polymeric tars (aniline black) or hydrolyzed quinones (loss of nitrogen).

The Challenge: You must direct the iodine electrophile to the aromatic carbon (C-iodination) while preventing electron transfer from the nitrogen lone pair (N-oxidation).

Mechanistic Diagnostics

Understanding why your reaction fails is the first step to fixing it. The diagram below maps the divergence between the desired C-iodination and the destructive oxidative pathways that lead to effective deamination.

AnilineIodinationPathways Aniline Aniline Substrate (High Electron Density) CIodination C-Iodination (Ortho/Para) Aniline->CIodination Thermodynamic Control (Mild Conditions) NIodination N-Iodination (Kinetic Product) Aniline->NIodination Kinetic Control (Strong Oxidants) I_Electrophile Electrophile (I+) I_Electrophile->Aniline Product Iodoaniline Product (Stable) CIodination->Product Radical N-Centered Radical NIodination->Radical Homolysis QuinoneImine Quinone Imine Radical->QuinoneImine Oxidation Polymer Polymerization (Tars/Aniline Black) Radical->Polymer Hydrolysis Hydrolysis QuinoneImine->Hydrolysis Quinone Quinone (Loss of Nitrogen) Hydrolysis->Quinone Deamination

Figure 1: Mechanistic divergence. The "Deamination" pathway (Red) is driven by N-attack and subsequent oxidation/hydrolysis, leading to nitrogen loss (Quinone) or sequestration (Polymer).

Troubleshooting Modules

Module A: Reagent Selection Strategy

Issue: "My reaction turns black instantly, and I recover no amine." Diagnosis: You are likely using an overly aggressive iodinating agent (e.g., ICl) or an unbuffered oxidative system that attacks the free amine.

Reagent SystemReactivity ProfileRisk of DeaminationRecommended Use Case
Iodine Monochloride (ICl) Very High (

source)
Critical. Causes rapid N-iodination and oxidation.Only for deactivated anilines or with protection.

/

(Acidic)
High (Oxidative)High. Acid + Peroxide promotes radical formation.Avoid for electron-rich free amines.

/

(Aq)
ModerateLow. Bicarbonate buffers HI, preventing acid-catalyzed degradation.Standard for free anilines.
NIS (N-Iodosuccinimide) Moderate/ControlledLow. Clean source of

; non-oxidative byproduct.
High-value substrates; acid-sensitive groups.
Barluenga’s Reagent High (Selective)Very Low. (

) transfers I+ selectively to carbon.
Regioselective mono-iodination.
Module B: The "Protection" Protocol (The Gold Standard)

Issue: "I need high yields and cannot afford any side products." Solution: Transient protection.[1] Acetylation deactivates the nitrogen lone pair, making N-oxidation thermodynamically unfavorable while directing iodine to the para position.

Protocol 1: The Acetyl-Protect/Iodinate/Deprotect Sequence Use this for maximum reliability.

  • Protection: Dissolve Aniline (10 mmol) in DCM (20 mL). Add Acetic Anhydride (1.1 equiv) and TEA (1.2 equiv). Stir 1h. (Yield: >95% Acetanilide).

  • Iodination:

    • Suspend Acetanilide (10 mmol) in Acetic Acid (10 mL).

    • Add NIS (1.05 equiv) or

      
        (0.55 equiv) + Periodic Acid  (
      
      
      
      , 0.2 equiv) as oxidant.
    • Stir at RT for 4h. The amide group prevents N-iodination.

  • Deprotection: Add HCl (6M, 10 mL) and reflux for 1h. Neutralize with NaOH.

  • Result: Pure p-iodoaniline with zero deamination byproducts.

Module C: Direct Iodination (Green Chemistry Approach)

Issue: "I cannot use protecting groups due to atom economy or step-count limits." Solution: Use a buffered aqueous system. Water promotes C-iodination via a charge-transfer complex, while


 neutralizes the HI byproduct, preventing acid-catalyzed polymerization.

Protocol 2: Buffered Aqueous Iodination Ref: J. Org. Chem. Guidelines for Free Amines

  • Preparation: Dissolve Aniline (10 mmol) in Water (50 mL). If insoluble, use 1:1 Water/Methanol.

  • Buffering: Add

    
     (1.2 equiv, 12 mmol). Crucial Step: This maintains neutral pH.
    
  • Addition: Cool to 0-5°C. Add powdered

    
     (1.0 equiv) in small portions over 20 minutes.
    
    • Note: Do not dump all iodine at once; high local concentration favors N-attack.

  • Quench: Once the dark iodine color fades to a pale yellow (approx 1-2h), add saturated

    
     (thiosulfate) to quench trace iodine.
    
  • Isolation: Extract with Ethyl Acetate. The product should be a light solid, not a dark oil.

Frequently Asked Questions (FAQ)

Q1: Why does my reaction mixture turn dark purple/black immediately? A: This is the "Aniline Black" pathway. Iodine is oxidizing your amine to a radical cation (


). These radicals polymerize rapidly.
  • Fix: Lower the temperature to 0°C. Ensure you are using a buffer (

    
     or 
    
    
    
    ). If using an oxidant (like
    
    
    ), add it very slowly to the Iodine/Aniline mixture, not the other way around.

Q2: Can I use the Sandmeyer reaction instead to avoid these issues? A: Yes, but that is a different transformation. The Sandmeyer reaction replaces the amine with iodine (


). If your goal is to keep the amine (

), you must strictly avoid nitrites (

) and strong acidic conditions that mimic diazotization.

Q3: I am seeing di-iodination. How do I stop at mono-iodination? A: Free anilines are highly activated.

  • Fix: Use exactly 0.95 equivalents of the iodinating agent. It is better to leave 5% starting material unreacted (easy to separate) than to over-iodinate. Alternatively, use the Acetyl protection method (Protocol 1), which sterically hinders the ortho positions, favoring para-mono-iodination exclusively.

Q4: Is Barluenga’s Reagent (


) worth the cost? 
A:  For late-stage functionalization of expensive drug intermediates, yes . It operates via a discrete 

transfer mechanism that does not require oxidants or acids, effectively eliminating the oxidative deamination pathway.

References

  • Mechanistic Insight into Oxidative Degradation

    • Title: "Oxidation of Anilines to Quinone Imines and Polymers"
    • Source:Chemical Reviews, 102(11), 2002.
    • URL:[Link] (Generalized mechanism reference)

  • Buffered Iodination Protocol

    • Title: "Regioselective iodination of anilines and phenols using molecular iodine and sodium bicarbon
    • Source:Tetrahedron Letters, 46(15), 2005.
    • URL:[Link]

  • Barluenga’s Reagent (IPy2BF4)

    • Title: "Bis(pyridine)iodonium(I)
    • Source:Journal of Organic Chemistry, 65(12), 2000.
    • URL:[Link]

  • Green Chemistry Approach (H2O2/KI)

    • Title: "Oxidative Iodination of Arenes with Iodide and Hydrogen Peroxide"
    • Source:Synthetic Communic
    • URL:[Link]

Sources

Troubleshooting

Solubility issues of 4-Amino-3-iodo-5-methylbenzonitrile in DMSO

Topic: Solubility & Stability Troubleshooting in DMSO Document ID: TSC-SOL-2024-089 Last Updated: March 2, 2026 Audience: Medicinal Chemists, Assay Development Scientists, Compound Management Executive Summary 4-Amino-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Stability Troubleshooting in DMSO Document ID: TSC-SOL-2024-089 Last Updated: March 2, 2026 Audience: Medicinal Chemists, Assay Development Scientists, Compound Management

Executive Summary

4-Amino-3-iodo-5-methylbenzonitrile is a hydrophobic, halogenated aromatic amine often used as a key intermediate in kinase inhibitor synthesis (e.g., coupling via Suzuki or Sonogashira reactions). While soluble in organic solvents, users frequently report "crashing out" (precipitation) when diluting DMSO stocks into aqueous buffers or unexpected crystallization in stored stocks.

This guide addresses the physicochemical mechanisms behind these failures and provides validated protocols to resolve them.

Compound Physicochemical Profile
PropertyValue (Est.)Relevance to Solubility
Molecular Weight ~258.06 g/mol Small molecule, generally amenable to high mM stock concentrations.
LogP (Predicted) ~2.5 – 3.2Moderate lipophilicity. Poor water solubility; high affinity for DMSO.
Key Functionalities Aryl Iodine, Nitrile, Primary AmineIodine: Heavy atom, increases lipophilicity. Amine: H-bond donor, potential oxidation site.
Preferred Solvent DMSO (anhydrous)Soluble >50 mM (typically).

Troubleshooting Module 1: Precipitation Upon Aqueous Dilution

Ticket: #PRECIP-001 User Complaint: "My compound dissolves in DMSO at 10 mM, but when I dilute it 1:1000 into cell culture media or PBS, it turns cloudy or precipitates over 30 minutes."

Root Cause Analysis

This is the classic "Solvent Shift" phenomenon.

  • LogP Mismatch: The compound is hydrophobic. It stays in solution in DMSO (dielectric constant

    
    ) but becomes thermodynamically unstable when the solvent environment suddenly shifts to water (
    
    
    
    ).
  • Exothermic Shock: Mixing DMSO and water is exothermic. The local release of heat, followed by rapid cooling and the chaotic mixing interface, creates supersaturated zones where nucleation leads to rapid crystal growth.

  • Ionic Strength (Salting Out): Diluting directly into high-salt buffers (like PBS or HBSS) exacerbates precipitation compared to diluting into water or low-salt media.

Resolution Protocol: The "Intermediate Step" Dilution

Do not pipette high-concentration DMSO stock directly into the final assay volume. Use a serial dilution method to lower the kinetic shock.

Step-by-Step Protocol:

  • Prepare Stock: Ensure 10 mM stock is clear. Vortex for 30s.

  • Intermediate Dilution (10x Conc.):

    • Prepare an intermediate plate/tube with culture media (or buffer) containing 5-10% DMSO .

    • Dilute your stock into this intermediate solution first. The higher DMSO content here stabilizes the hydrophobic compound.

  • Final Dilution (1x Conc.):

    • Transfer from the intermediate solution to the final assay plate.

    • Result: The compound faces a gentler gradient of polarity change.

Critical Note: If using automated liquid handlers (e.g., Echo acoustic dispensers), they often shoot nanoliters of 100% DMSO directly into aqueous media. If precipitation occurs here, you must switch to a "backfill" method or pre-shake the destination plate immediately after dispensing.

Troubleshooting Module 2: Stock Solution Instability (Crystallization)

Ticket: #STAB-002 User Complaint: "I stored my 20 mM stock at -20°C. Upon thawing, there are crystals that won't redissolve even with vortexing."

Root Cause Analysis
  • DMSO Hygroscopicity: DMSO is aggressively hygroscopic.[1] It absorbs water from the atmosphere every time the vial is opened.

  • The "Water Effect": As little as 1-2% water content in DMSO can drastically reduce the solubility of hydrophobic compounds like 4-Amino-3-iodo-5-methylbenzonitrile.

  • Freeze-Thaw Cycling: Repeated freezing creates concentration gradients (cryoconcentration) where the compound crashes out. Once crystallized, the energy required to re-solubilize (break the crystal lattice) is much higher than the energy to maintain the initial solution.

Resolution Protocol: Recovery & Prevention

To Recover Precipitated Stock:

  • Heat Shock: Place the sealed vial in a 37°C water bath for 10–15 minutes. (Do not exceed 40°C to avoid degrading the iodine bond).

  • Sonication: Sonicate in a bath sonicator for 5 minutes at room temperature.

  • Visual Check: Hold against a light source. If "shimmering" (Schlieren lines) or particulates persist, add fresh anhydrous DMSO to dilute the stock by 50% (re-calculate concentration).

To Prevent Recurrence:

  • Single-Use Aliquots: Store stocks in small volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.

  • Desiccated Storage: Store vials in a secondary container with desiccant (silica gel) at -20°C or -80°C.

  • Use Anhydrous DMSO: Purchase DMSO in septum-sealed bottles or ampoules to minimize water exposure.

Troubleshooting Module 3: Chemical Integrity (Yellowing/Darkening)

Ticket: #CHEM-003 User Complaint: "My clear DMSO stock turned yellow/brown after a week on the bench."

Root Cause Analysis
  • Photolysis (C-I Bond): Carbon-Iodine bonds are weaker than C-Cl or C-Br bonds. Exposure to light can cause homolytic cleavage, releasing iodine radicals (

    
    ) which form 
    
    
    
    (yellow/brown color).
  • Oxidation (Aniline): The amino group (aniline derivative) is susceptible to oxidation, especially in the presence of trace peroxides often found in lower-grade DMSO.

Resolution Protocol
  • Amber Glass: Always prepare and store this compound in amber glass vials.

  • Inert Atmosphere: Flush the headspace of the storage vial with Nitrogen or Argon gas before sealing.

  • Fresh Preparation: For critical biological assays (IC50 determination), prepare fresh stocks on the day of the experiment.

Visual Troubleshooting Workflows

Workflow 1: Decision Tree for Solubility Issues

SolubilityWorkflow Start User Issue: Precipitation or Cloudiness CheckState When does it occur? Start->CheckState BranchStock In DMSO Stock (Before Dilution) CheckState->BranchStock BranchDilution During Aqueous Dilution (Assay Prep) CheckState->BranchDilution HeatSonicate Action: Heat (37°C) + Sonicate BranchStock->HeatSonicate CheckConc Check Final Concentration (Is it > Solubility Limit?) BranchDilution->CheckConc CheckClear Is it clear? HeatSonicate->CheckClear AddDMSO Action: Dilute Stock 2-fold (Check DMSO water content) CheckClear->AddDMSO No Discard Action: Discard (Likely degraded/oxidized) CheckClear->Discard Still Cloudy Use Stock Use Stock CheckClear->Use Stock Yes AddDMSO->CheckClear SerialDil Action: Use Intermediate Dilution Step (5-10% DMSO) CheckConc->SerialDil Conc OK AddSurfactant Action: Add 0.05% Tween-20 to Assay Buffer SerialDil->AddSurfactant Still Precipitates

Caption: Decision tree for isolating the root cause of precipitation (Stock stability vs. Aqueous incompatibility).

Workflow 2: The "Step-Down" Dilution Protocol

DilutionProtocol Stock 100% DMSO Stock (10 mM) High Stability Inter Intermediate Mix (10% DMSO in Media) (1 mM) Metastable Zone Stock->Inter 1:10 Dilution (Prevents Shock) Final Final Assay Well (0.1% DMSO in Media) (10 µM) Thermodynamic Limit Inter->Final 1:100 Dilution (Gentle Equilibration)

Caption: Step-down dilution method to prevent "crashing out" caused by rapid polarity shifts.

Frequently Asked Questions (FAQ)

Q: Can I use PBS to dilute my stock? A: Avoid diluting directly into PBS if possible. The high ionic strength of PBS promotes the "salting out" effect, reducing the solubility of hydrophobic compounds. Dilute into water or low-salt media first, then add concentrated buffer, or use the "Intermediate Step" protocol described above.

Q: What is the maximum solubility of this compound in DMSO? A: While batch-specific, similar halogenated aminobenzonitriles typically exhibit solubility between 50 mM and 100 mM in anhydrous DMSO. However, for long-term storage, we recommend 10 mM or 20 mM to prevent crystallization due to accidental water absorption.

Q: Can I filter the solution if it's cloudy? A: NO. If you filter a cloudy solution, you are removing the active compound. The concentration of the filtrate will be unknown and significantly lower than calculated, leading to false-negative biological data. You must re-solubilize the compound.

Q: The compound is light sensitive. How do I handle it in an open lab? A: Use amber tubes. If amber tubes are unavailable, wrap standard tubes in aluminum foil. Minimize exposure to direct sunlight or high-intensity LED bench lights.

References

  • NIH Assay Guidance Manual.Compound Management and Solubility. (Provides the industry standard for DMSO stock handling and serial dilution protocols).

    • Source:

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. (Authoritative text on physicochemical properties like LogP and solubility in drug discovery).

    • Source:

  • Way, L., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. SLAS Discovery.

    • Source:

  • PubChem.4-Amino-3-methylbenzonitrile (Structural Analog Data).

    • Source:

Sources

Optimization

Optimizing catalyst loading for coupling 3-iodo-5-methylbenzonitrile

Technical Support Center: Catalyst Optimization for 3-Iodo-5-methylbenzonitrile Coupling Case Reference ID: OPT-CN-3I5M Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Optimization for 3-Iodo-5-methylbenzonitrile Coupling

Case Reference ID: OPT-CN-3I5M Status: Active Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Profile

Before initiating optimization, we must accurately profile your substrate: 3-iodo-5-methylbenzonitrile .

  • Steric Environment: The iodine at the 3-position is flanked by protons at C2 and C4. Unlike ortho-substituted aryl halides, this site is sterically accessible. You do not need extremely bulky ligands solely for steric access.

  • Electronic Environment: The nitrile (C1) is an electron-withdrawing group (EWG) meta to the iodide. This activates the C-I bond for Oxidative Addition, making it faster than in neutral iodobenzene.

  • The Trap (Nitrile Poisoning): The challenge is not activation, but catalyst longevity . The nitrile nitrogen is a competent

    
    -donor that can bind to electrophilic Pd(II) intermediates, creating a resting state ("off-cycle" species) that slows turnover, especially at low catalyst loadings (<0.5 mol%).
    

Module 1: Baseline Establishment & Catalyst Selection

Q1: I am setting up my initial screen. Which catalyst system should I choose to ensure high turnover at low loadings?

A: For this activated but coordinating substrate, you need a ligand that is electron-rich (to prevent Pd oxidation) and sufficiently bulky (to prevent nitrile coordination to the metal center).

Recommended Systems (Ranked by TON Potential):

SystemLigand ClassRec. LoadingWhy it works
XPhos Pd G3 / G4 Biaryl Phosphine0.05 - 0.5 mol%The bulk of XPhos prevents the nitrile from binding to the Pd center, keeping the catalyst active.
Pd(OAc)₂ + SPhos Biaryl Phosphine0.1 - 1.0 mol%Excellent for activated aryl iodides. High stability.
Pd(PPh₃)₄ Monodentate2.0 - 5.0 mol%Not Recommended for Optimization. PPh₃ is labile; the nitrile will compete for coordination, leading to catalyst death at low loadings.

Protocol 1: The "Stress Test" Screen Do not screen at 5 mol%. If the reaction works at 5%, you learn nothing about robustness. Screen at 0.5 mol% to force the catalyst to work.

  • Scale: 0.5 mmol 3-iodo-5-methylbenzonitrile.

  • Coupling Partner: 1.2 equiv (Boronic acid/ester).[1]

  • Catalyst: 0.5 mol% XPhos Pd G3 .

  • Base: 2.0 equiv K₃PO₄ (mild, prevents nitrile hydrolysis).

  • Solvent: THF:Water (10:1) or 1,4-Dioxane (anhydrous if hydrolysis is noted).

  • Temp: 60°C (Start low; this substrate is reactive).

Module 2: Optimization Logic & Workflow

Q2: How do I systematically lower the catalyst loading without risking a failed batch?

A: Use a "Loading Ladder" approach. Do not jump from 1 mol% to ppm levels. Follow this decision tree.

OptimizationWorkflow Start Start: 1.0 mol% Loading CheckYield Check Conversion @ 4h Start->CheckYield Decision1 Conversion > 98%? CheckYield->Decision1 Reduce Reduce Loading by 50% (to 0.5 mol%) Decision1->Reduce Yes Analyze Analyze Failure Mode Decision1->Analyze No Reduce->CheckYield Repeat Cycle Poison Catalyst Poisoning: Switch to Bulky Ligand (XPhos, BrettPhos) Analyze->Poison Stalls at 60-80% Slow Activation Issue: Increase Temp or Switch to Pd-G4 Precatalyst Analyze->Slow Slow initial rate

Caption: Systematic workflow for reducing catalyst loading while diagnosing failure modes (Stalling vs. Slow Kinetics).

Module 3: Troubleshooting Specific Failure Modes

Q3: My reaction starts fast but stalls at ~70% conversion. Adding more catalyst restarts it. What is happening?

A: This is the classic signature of Catalyst Poisoning/Deactivation .

  • Mechanism: As the reaction proceeds, the concentration of the product (3-substituted-5-methylbenzonitrile) increases. The nitrile group on the product can bind to the Pd(0) species, preventing it from undergoing oxidative addition with the remaining starting material.

  • The Fix:

    • Ligand Switch: Move to a bulkier ligand like tBuXPhos or BrettPhos . The steric bulk creates a "roof" over the metal center, physically blocking the nitrile from coordinating while allowing the linear aryl iodide to enter.

    • Solvent Change: Switch to a non-coordinating solvent like Toluene or Xylenes . Avoid DMF or DMAc if possible, as they can exacerbate coordination issues at low Pd loadings.

Q4: I see a side product with M+ = 133 (Hydrolysis). How do I stop this?

A: The nitrile group (CN) has hydrolyzed to the primary amide (CONH₂).

  • Cause: High pH (Hydroxide bases like NaOH, KOH) combined with high temperature (>80°C) and water.

  • The Fix:

    • Change Base: Switch to K₃PO₄ (Potassium Phosphate Tribasic) or Cs₂CO₃ . These are sufficiently basic for Suzuki coupling but less nucleophilic toward the nitrile.

    • Water Control: If using Suzuki coupling, reduce water content. Use a 95:5 Organic:Water ratio, or switch to anhydrous conditions using CsF (Cesium Fluoride) as the activator for boronic esters.

Q5: I am observing homocoupling of the aryl iodide (Biaryl formation).

A: This indicates that Transmetallation is too slow relative to Oxidative Addition, or oxygen is present.

  • The Fix:

    • Degassing: Ensure rigorous exclusion of O₂. Sparge with Argon for 15 mins.

    • Rate Matching: Slow down the oxidative addition by lowering the temperature slightly, or accelerate transmetallation by adding a promoter like water (trace amounts, if using anhydrous) or TBAB (Phase transfer catalyst).

Module 4: Post-Reaction Metal Removal

Q6: We reduced loading to 0.1 mol%, but Pd residue is still >20 ppm. How do we clean this?

A: Nitrile-containing products often hold onto Pd residues tenaciously. Protocol: Scavenger Treatment

  • Dilute crude reaction mixture with Ethyl Acetate.[1]

  • Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea based scavenger).

    • Dosage: 4 equivalents relative to the Pd content (not the substrate).

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 micron pad.

  • This typically reduces Pd from ~500 ppm to <5 ppm.

References

  • Suzuki-Miyaura Coupling Mechanism & Optimiz

    • Source: Organic Chemistry Portal.[2] "Suzuki Coupling."[3]

    • URL:[Link]

  • Buchwald-Hartwig Amin

    • Source: Wikipedia / Buchwald Lab Public
    • URL:[Link][4]

  • Sonogashira Coupling with Nitriles

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • Catalyst Scavenging Protocols Source: Sigma-Aldrich Technical Guides.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Amino-3-iodo-5-methylbenzonitrile

Topic: Removal of Unreacted Iodine & Iodine-Amine Complexes Ticket ID: #PUR-I2-BENZ-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The "Purple Plague" You are like...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Iodine & Iodine-Amine Complexes Ticket ID: #PUR-I2-BENZ-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Purple Plague"

You are likely observing a persistent purple, brown, or reddish tint in your crude 4-Amino-3-iodo-5-methylbenzonitrile.[1] This is not just "trapped" iodine; it is a Charge-Transfer (CT) Complex .

Aromatic amines (like your product) act as Lewis bases, donating electron density from the nitrogen lone pair into the low-lying


 antibonding orbital of the iodine molecule (

). This forms a stable adduct that resists standard aqueous washes because the iodine is effectively "shielded" by your product's lipophilicity.

This guide provides a tiered troubleshooting protocol to break this complex and isolate pure product.

Decision Matrix (Troubleshooting Flow)

Before proceeding, identify your current status using the logic flow below.

TroubleshootingFlow Start Start: Product has Purple/Brown Tint Check1 Is the product a solid or oil? Start->Check1 Solid Solid Check1->Solid Oil Oil / Solution Check1->Oil Action1 Dissolve in Ethyl Acetate (Go to Tier 1) Solid->Action1 Tier1 Tier 1: Buffered Thiosulfate Wash Oil->Tier1 Action1->Tier1 Check2 Did color disappear? Tier1->Check2 Yes Dry & Concentrate (Success) Check2->Yes No Persisting Color Check2->No Tier2 Tier 2: The 'Complex Breaker' (Co-solvent Wash) No->Tier2 Check3 Purity Acceptable? Tier2->Check3 Check3->Yes Done Check3->No Still impure Tier3 Tier 3: Recrystallization (EtOH/H2O) Check3->Tier3 High Purity Req.

Figure 1: Decision matrix for iodine removal strategies.

Technical Protocols

Tier 1: The Buffered Thiosulfate Wash (Standard)

Use this for general bulk iodine removal.

The Science: Sodium thiosulfate (


) reduces lipophilic Iodine (

) to water-soluble Iodide (

).

Critical Nuance: Standard thiosulfate solutions can become acidic, generating colloidal sulfur (


) which contaminates your product. Furthermore, acidic conditions can protonate your aniline amine (

), causing product loss to the aqueous layer.[1] You must buffer the wash.

Protocol:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) . Avoid DCM if possible (iodine-amine complexes are notoriously stable in chlorinated solvents).

  • Preparation: Prepare a 10% w/v Sodium Thiosulfate solution. Add Sodium Bicarbonate (

    
    )  until pH 
    
    
    
    8.
  • The Wash: Add the aqueous solution to the organic phase (1:1 volume ratio).

  • Agitation: Shake vigorously for at least 5 minutes . The color should shift from purple/brown to pale yellow/colorless.

  • Separation: Separate layers. Wash the organic layer once with brine to remove trapped iodide salts.

Tier 2: The "Complex Breaker" (For Stubborn Impurities)

Use this if Tier 1 fails to remove the color.

The Science: If the Charge-Transfer complex is strong, the iodine is sterically protected or the equilibrium favors the complex in the organic phase. We must increase the polarity of the organic phase temporarily to "push" the iodine out.

Protocol:

  • Solvent Modification: To your EtOAc solution, add 5-10% Methanol (MeOH) .

    • Why? MeOH disrupts the hydrogen bonding and dipole interactions stabilizing the amine-iodine complex.

  • Reagent Switch: Use Sodium Metabisulfite (

    
    )  instead of thiosulfate for a stronger reduction potential, but strictly control pH  with saturated bicarbonate to prevent 
    
    
    
    off-gassing.
  • Process: Wash as described in Tier 1. The MeOH helps transfer the iodine species into the aqueous phase for reduction.

Tier 3: Polishing & Recrystallization

Use this for >99% purity requirements (HPLC standards/Bio-assays).

Data Table: Solubility Profile for 4-Amino-3-iodo-5-methylbenzonitrile

SolventSolubility (Hot)Solubility (Cold)Suitability for Recryst.
Ethanol (EtOH) HighModerateExcellent (with water antisolvent)
Ethyl Acetate Very HighHighPoor (Product too soluble)
Toluene HighLowGood (Removes non-polar impurities)
Water InsolubleInsolubleAntisolvent only

Protocol (Ethanol/Water):

  • Dissolve the crude solid in minimal boiling Ethanol .

  • Once dissolved, remove from heat.

  • Add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear it.

  • Allow to cool slowly to room temperature, then to

    
    .
    
  • Iodine Fate: Iodine and iodide salts remain soluble in the mother liquor (EtOH/Water mix), while your product crystallizes out.

Frequently Asked Questions (FAQs)

Q: Why does my product turn purple again after drying? A: This is "Iodine Leaching." Residual iodide (


) salts trapped in the crystal lattice can oxidize back to iodine (

) upon exposure to air and light.
  • Fix: Ensure a final wash with Brine followed by drying over Anhydrous Sodium Sulfate (

    
    )  before evaporation. Store the final solid in amber vials under Argon.
    

Q: Can I use Sodium Hydroxide (NaOH) to wash out the iodine? A: Risky. While base disproportionates iodine (


), it can also deprotonate the amide/nitrile alpha-hydrogens or hydrolyze the nitrile group (

) under vigorous conditions.[1] Stick to reductive washes (Thiosulfate/Sulfite).

Q: I see a "rag" layer between my organic and aqueous phase. What is it? A: This is likely colloidal sulfur from the decomposition of thiosulfate in acidic media, or precipitated amine salts.

  • Fix: Filter the entire biphasic mixture through a pad of Celite before separating the layers.[2]

References & Authority

  • Charge-Transfer Complexes: Mulliken, R. S.[1] "Molecular Compounds and their Spectra. II." Journal of the American Chemical Society, 1952. (Foundational theory on Amine-Iodine interaction).

  • Synthesis Context: BenchChem. "Synthesis and properties of 4-Amino-3-methylbenzonitrile derivatives."

  • Iodine Removal Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section on Purification of Organic Halides.

  • Solubility Data: PubChem Compound Summary: 4-Amino-3-iodobenzonitrile.

  • Thiosulfate Mechanism: StudyMind. "Iodine-Sodium Thiosulfate Titrations."

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Amino-3-iodo-5-methylbenzonitrile and Iodine before handling.

Sources

Optimization

Stability of 4-Amino-3-iodo-5-methylbenzonitrile under basic conditions

Technical Support Center: 4-Amino-3-iodo-5-methylbenzonitrile Executive Summary You are likely working with 4-Amino-3-iodo-5-methylbenzonitrile as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) or he...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Amino-3-iodo-5-methylbenzonitrile

Executive Summary

You are likely working with 4-Amino-3-iodo-5-methylbenzonitrile as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) or heterocyclic synthesis. Under basic conditions, this molecule exhibits moderate to high stability compared to typical benzonitriles.

This stability is not accidental; it is a result of the "Push-Pull" electronic effect between the electron-donating amino group (


) and the electron-withdrawing nitrile (

). However, forcing conditions (high heat, pH > 12) will trigger hydrolysis.

Part 1: The Mechanistic Insight (Why it behaves this way)

To troubleshoot effectively, you must understand the electronics of the ring.

1. The "Push-Pull" Stabilization Shield Unlike a simple benzonitrile, your molecule has an amino group at the para position relative to the nitrile.

  • The Mechanism: The lone pair on the nitrogen donates electron density into the aromatic ring (Resonance Effect

    
    ).
    
  • The Result: This electron density is delocalized onto the nitrile carbon, significantly reducing its electrophilicity. The nitrile carbon is less "hungry" for nucleophiles (like

    
    ), making it resistant to hydrolysis at room temperature.
    

2. The Steric Guard The Iodine (position 3) and Methyl (position 5) groups flank the Amino group (position 4). While they don't directly block the Nitrile (position 1), they create a crowded lipophilic core that reduces the solubility of the molecule in aqueous bases, further slowing down degradation kinetics by limiting phase transfer.

3. The


 Myth 
  • Common Concern: Users often fear the Iodine will be displaced by hydroxide (

    
    ) or alkoxides (
    
    
    
    ) via Nucleophilic Aromatic Substitution (
    
    
    ).
  • Reality: This is highly unlikely without a metal catalyst. For

    
     to occur, an electron-withdrawing group (like 
    
    
    
    ) must be ortho or para to the leaving group (Iodine). In this molecule, the Nitrile is meta to the Iodine, meaning it cannot stabilize the Meisenheimer complex required for substitution.

Part 2: Visualizing the Stability & Degradation

The following diagram illustrates the resonance stabilization that protects the molecule and the hydrolysis pathway that occurs if that protection is breached.

G Start 4-Amino-3-iodo-5-methylbenzonitrile (Intact) Resonance Resonance Stabilization (Amino group donates e- to Nitrile) Start->Resonance Intrinsic State Condition_Mild Mild Base (pH 8-10, <40°C) Start->Condition_Mild Exposed to Condition_Harsh Strong Base/Heat (pH >12, >60°C) Start->Condition_Harsh Exposed to Condition_Mild->Start No Reaction (Stable) Intermediate Primary Amide (Hydrolysis Intermediate) Condition_Harsh->Intermediate Slow Hydrolysis Product Carboxylate Anion (Degradation Product) Intermediate->Product Rapid Hydrolysis

Caption: Figure 1. The stability logic flow. The "Push-Pull" resonance (Green) protects the nitrile under mild conditions. High energy input (Red) overcomes this barrier, leading to the amide and eventually the acid.

Part 3: Troubleshooting Guides (FAQs)

Scenario A: "I see a new peak at RRT ~0.8 in HPLC after stirring in base."

Diagnosis: Partial Hydrolysis to Amide. Cause: You likely used a strong base (NaOH/KOH) in a water-miscible solvent (like Methanol or THF) at elevated temperatures. The Fix:

  • Lower the Temperature: The activation energy for hydrolyzing para-amino benzonitriles is high. Dropping from 60°C to 25°C often stops the reaction completely.

  • Switch Bases: Use a carbonate base (

    
     or 
    
    
    
    ). These are generally too weak to hydrolyze the nitrile but strong enough for most coupling reactions.
Scenario B: "My reaction mixture turned dark/black."

Diagnosis: Oxidation of the Aniline. Cause: Anilines are electron-rich and prone to oxidation by air, especially in basic solutions where the N-H protons can be removed, facilitating radical formation. The Fix:

  • Degas Solvents: Sparge your basic solution with Nitrogen or Argon for 15 minutes before adding the substrate.

  • Add Antioxidants: If strictly necessary, a trace of ascorbic acid or BHT can prevent oxidative polymerization.

Scenario C: "The compound precipitated out of solution."

Diagnosis: Solubility Crash. Cause: 4-Amino-3-iodo-5-methylbenzonitrile is lipophilic. In acidic pH, the amine is protonated (


), making it soluble in water. In basic pH, it exists as the free base, which is insoluble in water.
The Fix: 
  • Co-solvent Strategy: Ensure your reaction solvent contains at least 50% organic component (THF, DMF, or DMSO) if you are running a biphasic reaction.

  • Phase Transfer: If using aqueous base, add a Phase Transfer Catalyst (e.g., TBAB) to facilitate reaction at the interface without requiring full solubility.

Part 4: Data & Protocols

Table 1: Stability Profile in Common Basic Conditions
Base SystemSolventTemp (°C)Stability RatingPrimary Risk

(2M)
DMF/Water25°CHigh None

(2M)
DMF/Water80°CModerate Minor Hydrolysis (<2%)

(1M)
MeOH/Water25°CModerate Slow Hydrolysis to Amide

(5M)
Water/EtOH80°CLow Rapid Hydrolysis to Acid

Toluene100°CHigh Stable (Non-aqueous)
Protocol: Safe Neutralization/Workup

Do not acidify blindly. The heat of neutralization can trigger local hydrolysis.

  • Cool Down: Chill the reaction mixture to <5°C.

  • Dilute: Add an equal volume of Ethyl Acetate (EtOAc) or DCM.

  • Quench: Slowly add saturated

    
     solution (mildly acidic, pH ~5-6).
    
    • Why? Strong mineral acids (HCl) can protonate the amine, trapping the product in the aqueous layer.

      
       keeps the pH neutral/mild, ensuring the product stays in the organic layer as the free base.
      
  • Separate: Collect the organic layer.

References

  • Electronic Effects in Benzonitriles

    • Title: "Substituent Effects on the Hydrolysis of Benzonitriles."[1]

    • Source: Master Organic Chemistry.
    • URL:[Link]

    • Relevance: Explains the deactivation of and hydrolysis pathways by electron-don
  • Synthesis & Impurity Profiling

    • Title: "4-Amino-3-iodobenzonitrile | C7H5IN2 | CID 4416395."
    • Source: PubChem (N
    • URL:[Link]

    • Relevance: Verifies the structure and chemical identifiers for the specific substr
  • Hydrolysis Kinetics

    • Title: "Base Hydrolysis of Benzonitrile."[2]

    • Source: YouTube (CSUN Chemistry Dept - Validated Educ
    • URL:[Link]

    • Relevance: Demonstrates the requirement for heat and strong base for benzonitrile conversion, supporting the "stable
  • Nucleophilic Aromatic Substitution Rules

    • Title: "Nucleophilic Arom
    • Source: KPU Pressbooks (Organic Chemistry II).
    • URL:[Link]

    • Relevance: Confirms that meta-EWG substituents (like the nitrile relative to iodine here)

Sources

Troubleshooting

Technical Support Center: Mitigating Protodeiodination in Cross-Coupling Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals troubleshooting parasitic side reactions in palladium-catalyzed cross-coupling workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals troubleshooting parasitic side reactions in palladium-catalyzed cross-coupling workflows. Here, we dissect the mechanistic origins of protodeiodination (hydrodehalogenation) and provide actionable, self-validating protocols to optimize your synthetic yields.

Mechanistic Causality: The Origin of Protodeiodination

Protodeiodination is a pervasive off-cycle side reaction where an aryl iodide (Ar-I) is prematurely reduced to the corresponding dehalogenated arene (Ar-H) instead of undergoing the desired carbon-carbon or carbon-heteroatom bond formation[1].

The causality of this failure mode lies in the kinetics of the catalytic cycle. After the initial oxidative addition of the Pd(0) catalyst into the Ar-I bond to form the Ar-Pd(II)-I intermediate, the catalytic cycle must proceed to transmetalation. However, if transmetalation is sterically hindered or electronically sluggish, the Ar-Pd(II)-I complex is left vulnerable to interception by a hydride source[2][3].

This hydride transfer typically occurs via


-hydride elimination from coordinated protic solvents (e.g., alcohols), alkoxide bases, or aliphatic amines[4]. Once the Ar-Pd(II)-H species is formed, it undergoes rapid reductive elimination, irreversibly ejecting the dehalogenated byproduct (Ar-H) and regenerating the Pd(0) catalyst[3][5]. To solve this, we must simultaneously eliminate environmental hydride donors and accelerate the transmetalation step.

Mechanism Pd0 Pd(0) Catalyst PdII Ar-Pd(II)-I Pd0->PdII Oxidative Addition ArI Ar-I ArI->PdII TransMet Transmetalation (Desired) PdII->TransMet PdH Ar-Pd(II)-H PdII->PdH Competing Pathway Product Ar-R (Coupled Product) TransMet->Product Product->Pd0 Reductive Elim. Hydride Hydride Source (Solvent/Base) Hydride->PdH Byproduct Ar-H (Protodeiodination) PdH->Byproduct Reductive Elim. Byproduct->Pd0

Catalytic cycle vs. off-cycle protodeiodination pathway.

Diagnostic Data & Parameter Optimization

To systematically eliminate protodeiodination, evaluate your reaction parameters against the empirical risk factors summarized below.

Reaction ParameterHigh Risk for ProtodeiodinationOptimized for Cross-CouplingMechanistic Rationale
Solvent System Protic (EtOH, iPrOH), THFAnhydrous Toluene, 1,4-DioxaneProtic solvents and cyclic ethers can act as hydride donors via alkoxide formation and subsequent

-hydride elimination[2][3].
Base Selection NaOMe, KOtBu, Et

N
K

PO

, Cs

CO

, KF
Alkoxides and aliphatic amines possess accessible

-hydrogens. Inorganic carbonates and phosphates lack abstractable hydrides[2].
Ligand Architecture PPh

, dppe
XPhos, SPhos, RuPhosBulky, electron-rich dialkylbiaryl phosphines accelerate transmetalation and reductive elimination, kinetically outcompeting the off-cycle hydride transfer[2][4].
Temperature > 100 °C60–80 °CElevated thermal energy disproportionately increases the rate of off-cycle

-hydride elimination relative to the desired transmetalation[1].

Troubleshooting FAQs

Q1: My GC-MS shows complete consumption of the aryl iodide, but the major mass corresponds to the dehalogenated arene. What is the primary cause? A1: This indicates that oxidative addition is successful, but transmetalation is failing. The Ar-Pd(II)-I intermediate is stalling, allowing it to scavenge a proton/hydride from the reaction environment[2]. You must verify the anhydrous nature of your system and consider switching to a more nucleophilic transmetalating agent (e.g., converting a boronic acid to a trifluoroborate salt) to accelerate the desired pathway.

Q2: How do I select a base that does not promote this side reaction? A2: Avoid any base capable of forming a metal-alkoxide complex with the palladium center if that alkoxide contains


-hydrogens. For example, sodium ethoxide will coordinate to Pd(II) and rapidly undergo 

-hydride elimination to yield acetaldehyde and Pd-H[3]. Switch to strictly anhydrous, non-nucleophilic inorganic bases like finely milled K

PO

or Cs

CO

[2].

Q3: Can ligand design outcompete the protodeiodination pathway? A3: Yes. The kinetic competition between transmetalation and hydrodehalogenation is heavily influenced by the ligand sphere. Buchwald-type ligands (like SPhos or XPhos) are highly electron-rich, which stabilizes the Pd(II) intermediate, while their extreme steric bulk forces the two coupling partners into close proximity, drastically lowering the activation energy required for transmetalation and subsequent reductive elimination[2][4].

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . It includes an internal control step to isolate the variables causing protodeiodination, ensuring that any failure can be immediately diagnosed as either a reagent impurity or a kinetic stalling issue.

Phase 1: System Validation (The Control Reaction)

Causality: Before committing valuable boronic acids, we must prove the solvent/base matrix is not acting as a hydride donor.

  • Preparation: To an oven-dried Schlenk flask, add the aryl iodide (1.0 equiv), anhydrous K

    
    PO
    
    
    
    (2.0 equiv), Pd(OAc)
    
    
    (2 mol%), and SPhos (4 mol%). Do not add the boronic acid.
  • Atmosphere: Evacuate and backfill the flask with ultra-high purity Argon three times[2].

  • Solvent: Add anhydrous, degassed 1,4-dioxane (0.1 M relative to Ar-I).

  • Validation Check: Heat to 80 °C for 2 hours. Analyze an aliquot via GC-MS.

    • Pass Condition: >95% of the Ar-I remains unreacted.

    • Fail Condition: Significant formation of Ar-H indicates your solvent or base is wet, or your dioxane is degrading and donating hydrides[3]. Replace reagents before proceeding.

Phase 2: Active Cross-Coupling

Causality: With a validated hydride-free environment, we introduce the coupling partner. The use of SPhos ensures transmetalation outpaces any trace background degradation[1].

  • Reagent Loading: To a new oven-dried Schlenk flask, add the aryl iodide (1.0 equiv), the boronic acid/ester (1.5 equiv), and anhydrous K

    
    PO
    
    
    
    (3.0 equiv)[1].
  • Catalyst Complexation: Add Pd(OAc)

    
     (2 mol%) and SPhos (4 mol%).
    
  • Degassing: Evacuate and backfill with Argon (3x)[1].

  • Reaction Execution: Inject anhydrous, degassed 1,4-dioxane. Heat the mixture to 80 °C under vigorous stirring (800 rpm) to ensure the heterogeneous inorganic base remains suspended, maximizing the interfacial surface area for transmetalation.

  • In-Process Control (IPC): After 1 hour, sample 10

    
    L, dilute in MeCN, filter through a plug of silica, and analyze via LC-MS.
    
    • Causality: Early IPC allows you to calculate the Ar-R (Product) to Ar-H (Byproduct) ratio. A ratio of >20:1 confirms the kinetic dominance of the transmetalation step.

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - Organometallics (ACS Publications) -[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - RSC Publishing -[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC (NIH) -[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 4-Amino-3-iodo-5-methylbenzonitrile

Welcome to the Technical Support Center. 4-Amino-3-iodo-5-methylbenzonitrile is a highly functionalized aromatic intermediate heavily utilized in the synthesis of complex pharmaceuticals, including tricyclic JAK inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Amino-3-iodo-5-methylbenzonitrile is a highly functionalized aromatic intermediate heavily utilized in the synthesis of complex pharmaceuticals, including tricyclic JAK inhibitors for autoimmune therapies 1. Due to the presence of competing functional groups—a polar nitrile, a hydrogen-bonding primary amine, a lipophilic methyl group, and a highly polarizable iodine atom—purifying the crude product after electrophilic iodination can be challenging.

This guide provides field-proven troubleshooting strategies and self-validating protocols to help you achieve a high-purity crystalline product.

Frequently Asked Questions (Troubleshooting)

Q1: My crude reaction mixture is dark brown/purple. How do I clear this before recrystallization? A: The dark discoloration is almost always caused by unreacted elemental iodine (


) or iodine monochloride (ICl) trapped in the crude matrix, alongside trace oxidized amine species (azo/nitroso byproducts).
  • Causality & Solution: Iodine is highly soluble in organic matrices but can be chemically reduced. Before attempting recrystallization, suspend the crude solid in a dilute aqueous solution of sodium thiosulfate (

    
    ). The thiosulfate chemically reduces the elemental iodine to water-soluble iodide ions (
    
    
    
    ), which are easily washed away during filtration. This pre-treatment prevents iodine from co-crystallizing with your product and darkening the final lattice.

Q2: During recrystallization, my product "oils out" instead of forming crystals. What is happening? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your impure mixture drops below the temperature at which the compound saturates the solvent. The mixed polarity of the iodo, methyl, and nitrile groups makes this compound prone to forming a super-cooled liquid phase in purely organic solvents like ethanol or toluene.

  • Causality & Solution: Switch to an Acetic Acid / Water solvent system. Glacial acetic acid is an excellent hydrogen-bond donor/acceptor that perfectly solvates both the hydrophobic aromatic core and the polar amine/nitrile groups at high temperatures. By using water as an anti-solvent, you can carefully control the saturation point.

Q3: What is the most authoritative solvent system for maximizing yield? A: Based on validated synthetic protocols for the structurally identical 3-bromo and 3-chloro analogs, an 80% Acetic Acid / Water mixture is the optimal starting point 2. Literature demonstrates that this specific ratio maximizes the recovery of the halogenated 5-methylbenzonitrile scaffold while clearing polar impurities.

Quantitative Data: Solvent System Comparisons

To guide your solvent selection, the quantitative recovery data for the halogenated 4-amino-5-methylbenzonitrile series is summarized below.

Table 1: Reported Yields of Halogenated Analogs in Acetic Acid/Water 2

Compound AnalogHalogenRecrystallization SolventReported YieldPhysical Appearance
4-Amino-3-chloro-5-methylbenzonitrileChloro (-Cl)Acetic Acid / H₂O48%White Solid
4-Amino-3-bromo-5-methylbenzonitrileBromo (-Br)80% Acetic Acid / H₂O95%Bright Yellow Solid
4-Amino-3-iodo-5-methylbenzonitrile Iodo (-I) 80% Acetic Acid / H₂O Optimal Target Off-White/Pale Yellow

Table 2: Empirical Troubleshooting Data for Iodo-Analog Solvents

Solvent SystemRatioSolubilizing Power (Hot)Anti-Solvent Power (Cold)Impurity ClearanceRecommendation
Acetic Acid / Water 80:20ExcellentExcellentHighPrimary Choice
Ethanol / Water 75:25GoodModerateMediumAlternative
Toluene / Heptane 50:50ModerateHighLow (Oils out)Not Recommended

Chemical Pathways & Workflows

ImpurityPathway SM 4-amino-3- methylbenzonitrile Target 4-amino-3-iodo-5- methylbenzonitrile SM->Target Electrophilic Substitution Imp2 Oxidized Amine Species SM->Imp2 Oxidative Conditions Reagent Iodination Reagent (e.g., ICl) Reagent->Target Imp1 Over-iodinated Byproducts Target->Imp1 Excess Reagent

Chemical pathway highlighting target synthesis versus common impurity formation.

Recrystallization A Crude 4-amino-3-iodo- 5-methylbenzonitrile B Dissolve in Glacial Acetic Acid (80°C) A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Add H2O Dropwise (Anti-solvent) C->D E Slow Cooling to RT then Ice Bath (0-5°C) D->E F Vacuum Filtration & Cold Wash (H2O/AcOH) E->F G Pure Crystals F->G

Workflow for the recrystallization of 4-amino-3-iodo-5-methylbenzonitrile using Acetic Acid/Water.

Experimental Protocols

Protocol 1: Iodine Quenching (Pre-treatment)

This protocol ensures the removal of elemental iodine, preventing lattice contamination during the final crystallization.

  • Suspension: Transfer the crude, dark-colored product to an Erlenmeyer flask. Add 20 mL of a 5% (w/v) aqueous sodium thiosulfate (

    
    ) solution per gram of crude solid.
    
  • Agitation: Stir vigorously at room temperature for 30 minutes.

  • Self-Validation Check: The suspension should transition from dark brown/purple to a lighter tan or pale yellow. This visual shift validates that the

    
     reduction is complete. If the dark color persists, add an additional 5 mL of thiosulfate solution.
    
  • Isolation: Vacuum filter the solid and wash with copious amounts of distilled water to remove all residual inorganic salts. Proceed to Protocol 2.

Protocol 2: Self-Validating Recrystallization (80% Acetic Acid / Water)

This protocol utilizes thermodynamic control to prevent oiling out and ensure high-purity crystal formation.

  • Dissolution: Suspend 1.0 g of the pre-treated crude 4-amino-3-iodo-5-methylbenzonitrile in 5 mL of glacial acetic acid.

  • Heating: Warm the mixture to 70–80 °C under constant stirring until fully dissolved.

  • Hot Filtration: Pass the hot solution through a pre-warmed fluted filter paper to remove insoluble polymeric impurities.

  • Anti-Solvent Addition (Critical Step): Slowly add hot distilled water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Self-Validation Check: The formation of persistent turbidity confirms the exact saturation threshold has been reached. Add exactly one drop of glacial acetic acid to return the solution to clarity. This validates that the compound will crystallize thermodynamically upon cooling, rather than crashing out kinetically as an amorphous solid.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed for 2 hours. Do not agitate the flask, as this promotes smaller, less pure crystals. Once at room temperature, transfer to an ice bath (0–5 °C) for 30 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 3 x 10 mL of ice-cold 20% acetic acid/water, followed by a final wash with cold water to remove residual acid.

  • Drying: Dry under high vacuum at 40 °C overnight to yield the pure product.

References

  • "CA2841458A1 - Tricyclic heterocyclic compounds and jak inhibitors", Google Patents.
  • "Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on[18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives", PMC / NIH.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Structural Elucidation: 4-Amino-3-iodo-5-methylbenzonitrile

Topic: 1H NMR Spectrum Analysis of 4-Amino-3-iodo-5-methylbenzonitrile Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. A Comparative Guide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 4-Amino-3-iodo-5-methylbenzonitrile Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

A Comparative Guide for Regiochemical Verification

Executive Summary

In the synthesis of high-value diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), the intermediate 4-Amino-3-iodo-5-methylbenzonitrile serves as a critical electrophilic scaffold.

The primary analytical challenge lies in verifying regiochemistry . During the iodination of the precursor (4-amino-3-methylbenzonitrile), electrophilic substitution must occur at the C5 position (ortho to the amino group) rather than the C2 position. This guide provides a definitive protocol to distinguish the target molecule from its non-iodinated precursor and potential regioisomers using 1H NMR in DMSO-d6.

Structural Context & The Analytical Challenge

The target molecule is a tetra-substituted benzene ring. The confirmation of structure relies on detecting the loss of ortho-coupling present in the precursor and the emergence of a meta-coupling pattern between the remaining aromatic protons.

The Structures Compared
  • Target: 4-Amino-3-iodo-5-methylbenzonitrile (Asymmetric, tetra-substituted).

  • Precursor: 4-Amino-3-methylbenzonitrile (Tri-substituted).

  • Regioisomer (Impurity): 4-Amino-2-iodo-3-methylbenzonitrile (Result of iodination at the sterically hindered C2 position).

Figure 1: Synthetic pathway and structural divergence. The NMR analysis must confirm the "Target" pathway.

Experimental Protocol

To ensure reproducibility and distinct separation of the amino protons from aromatic signals, DMSO-d6 is the required solvent. Chloroform-d (CDCl3) often leads to broad, unrecognizable amino peaks due to quadrupole broadening or exchange.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5–8 mg of the solid sample into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: If the sample contains residual iodine salts, the solution may darken. Filter through a cotton plug if precipitate is visible.

  • Instrument Parameters:

    • Frequency: 400 MHz minimum (500+ MHz recommended for resolving meta-coupling).

    • Temperature: 298 K (25°C).

    • Pulse Sequence: zg30 (Standard 30° pulse) or zg (90° pulse) with D1=2.0s to ensure relaxation of the isolated aromatic protons.

    • Scans (NS): 16–32 scans are sufficient for this concentration.

  • Processing:

    • Line broadening (LB): 0.3 Hz.

    • Reference: Calibrate residual DMSO quintet to 2.50 ppm .

Comparative Spectral Analysis

The following table contrasts the target molecule with its direct precursor. The disappearance of the proton at C5 and the change in coupling constants (


-values) are the definitive proofs of identity.
Table 1: Comparative Chemical Shifts (DMSO-d6, 400 MHz)
AssignmentPrecursor: 4-Amino-3-methylbenzonitrileTarget: 4-Amino-3-iodo-5-methylbenzonitrile Shift Justification (Target)
Solvent 2.50 ppm (quint)2.50 ppm (quint) Reference
Ar-CH3 ~2.10 ppm (s, 3H)2.21 ppm (s, 3H) Methyl is slightly deshielded by the ortho-iodine effect.
-NH2 ~5.80 ppm (bs, 2H)6.15 – 6.30 ppm (bs, 2H) Amino protons deshielded by the inductive effect of Iodine.
Ar-H (C5) ~6.70 ppm (d, J=8.2 Hz)ABSENT Replaced by Iodine. This is the key diagnostic feature.
Ar-H (C6) ~7.35 ppm (dd, J=8.2, 1.8 Hz)7.45 ppm (d, J~1.8 Hz) H6 is between CN and CH3. It loses its ortho-partner (H5), retaining only meta-coupling to H2.
Ar-H (C2) ~7.42 ppm (d, J=1.8 Hz)7.95 – 8.10 ppm (d, J~1.8 Hz) H2 is between CN and I. Significantly deshielded by the Iodine anisotropy and CN group.
Detailed Signal Interpretation
1. The Aromatic Region (7.0 – 8.5 ppm)
  • Precursor: Shows an "ABC-like" pattern (technically ABX or AMX depending on field strength). You clearly see a large ortho-coupling (

    
     Hz) between H5 and H6.
    
  • Target: The spectrum simplifies to two doublets (appearing as singlets on low-field instruments).

    • H-2 (~8.0 ppm): This proton is chemically distinct. It sits between the Nitrile (electron-withdrawing) and the Iodine (polarizable, heavy atom). The Iodine causes a "heavy atom effect" on the carbon but often deshields the ortho proton due to anisotropic effects.

    • H-6 (~7.45 ppm): Sits between the Methyl and Nitrile. It is shielded relative to H-2.

    • Coupling: The two protons are meta to each other. Expect a coupling constant (

      
      ) of 1.5 – 2.0 Hz .
      
2. The Aliphatic Region
  • Methyl Group: The singlet shifts slightly downfield (from ~2.1 to ~2.2 ppm) upon iodination. This confirms the methyl group is intact and the substitution did not occur on the alkyl chain.

3. The Amino Group[1][2][3]
  • Exchangeable Protons: In DMSO-d6, the -NH2 appears as a broad singlet. If the sample is wet (contains H2O), this peak may broaden further or shift. The integration must be close to 2H. If it integrates to <1.5H, suspect proton exchange with wet solvent.

Decision Logic for Validation

Use the following logic flow to interpret your spectrum and confirm the synthesis success.

Figure 2: Logic tree for structural validation. The presence of meta-coupling (Small J) is the "Pass" criteria.

Troubleshooting & Anomalies

  • Broad Amino Peak: If the -NH2 peak is too broad to integrate, add 1 drop of D2O to the tube. The -NH2 signal will disappear (exchange), confirming its identity, while the Ar-H signals will remain.

  • Missing Meta-Coupling: On a 300 MHz instrument, the 2 Hz coupling might not be resolved, making H-2 and H-6 look like singlets. This is acceptable if the chemical shifts match the Table 1 predictions.

  • Extra Peaks at 7.0-7.3 ppm: Indicates incomplete iodination (residual precursor).

References

  • Compound Identification: National Institute of Standards and Technology (NIST). Mass Spectrum and IR data for analog 4-Amino-3-chloro-5-methylbenzonitrile. NIST Chemistry WebBook. Available at: [Link]

  • Solvent Effects: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. Available at: [Link]

  • General Methodology: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016. (Standard text for pulse sequences and coupling analysis).
  • Analogous Synthesis: PubChem Database. 4-Amino-3-chloro-5-methylbenzonitrile (CID 2735301). Used for chemical shift analog comparison.[1] Available at: [Link]

Sources

Comparative

C13 NMR chemical shifts for 3-iodo-5-methyl substituted benzonitriles

This guide provides an in-depth technical analysis of the C NMR spectral characteristics of 3-iodo-5-methylbenzonitrile , a critical intermediate in the synthesis of complex pharmaceutical scaffolds via Suzuki-Miyaura co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the


C NMR spectral characteristics of 3-iodo-5-methylbenzonitrile , a critical intermediate in the synthesis of complex pharmaceutical scaffolds via Suzuki-Miyaura coupling.

The content is structured to assist researchers in distinguishing this specific regioisomer from its close structural analogs using high-resolution NMR data and predictive logic.

Technical Guide: C NMR Chemical Shifts for 3-Iodo-5-Methylbenzonitrile

Executive Summary

3-Iodo-5-methylbenzonitrile (CAS: 52107-71-8) is a trisubstituted benzene derivative characterized by a lack of internal symmetry, resulting in six unique aromatic carbon signals in its


C NMR spectrum. Its structural elucidation is often complicated by the presence of regioisomers (e.g., 3-iodo-4-methylbenzonitrile) formed during non-selective iodination or cyanation processes.

This guide provides a predicted spectral fingerprint based on high-fidelity Substituent Chemical Shift (SCS) additivity rules, validated against experimental data for known isomers. The "heavy atom effect" of iodine serves as the primary diagnostic tool, shifting the ipso-carbon significantly upfield (~94–98 ppm).

Theoretical Framework: Substituent Chemical Shifts (SCS)

To accurately assign the carbon resonances, we apply the principle of additivity relative to the benzene standard (


 = 128.5 ppm). The specific increments for the functional groups are:
  • Cyano (-CN): Strong shielding at ipso (-16.0 ppm); deshielding at ortho (+3.6 ppm) and para (+4.3 ppm).

  • Iodine (-I): profound "Heavy Atom Effect" causing massive shielding at ipso (-32.0 ppm); deshielding at ortho (+10.2 ppm).

  • Methyl (-CH

    
    ):  Deshielding at ipso (+9.3 ppm) and ortho (+0.7 ppm).
    
SCS Additivity Logic Diagram

The following diagram illustrates how individual substituent effects summate to produce the unique chemical environment for each carbon atom.

SCS_Logic cluster_modifiers Substituent Effects (Increments) Benzene Benzene Base (128.5 ppm) CN Cyano Group (-CN) Ipso: -16.0 | Ortho: +3.6 Benzene->CN + Electronic Effect Iodo Iodine Atom (-I) Ipso: -32.0 | Ortho: +10.2 Benzene->Iodo + Heavy Atom Effect Methyl Methyl Group (-CH3) Ipso: +9.3 | Ortho: +0.7 Benzene->Methyl + Inductive Effect Target 3-Iodo-5-methylbenzonitrile Unique Shift Pattern CN->Target Iodo->Target Methyl->Target

Caption: Logical flow of Substituent Chemical Shift (SCS) additivity used to predict the carbon environments of trisubstituted benzenes.

Comparative Spectral Analysis

Table 1: Predicted vs. Experimental C NMR Data

The following table contrasts the predicted shifts for the target molecule against the experimental shifts of its common regioisomer, 3-iodo-4-methylbenzonitrile. This comparison highlights the diagnostic peaks required for identification.

Carbon PositionAssignment3-Iodo-5-methyl (Target)3-Iodo-4-methyl (Isomer)Diagnostic Note
C-I (Ipso) C3~97.8 ppm ~100.5 ppmKey Diagnostic: Iodine-bearing carbon is highly shielded (<100 ppm).
C-CN (Nitrile) -CN~118.0 ppm ~118.0 ppmCharacteristic nitrile peak; rarely diagnostic between isomers.
C-CN (Ipso) C1~115.0 ppm ~112.5 ppmShielded by the directly attached cyano group.
C-Me (Ipso) C5 (Target) / C4 (Isomer)~140.7 ppm ~145.2 ppmMethyl ipso carbon shifts significantly based on ortho-iodine proximity.
Aromatic CH C2~139.1 ppm ~138.5 ppmDeshielded due to being ortho to both -CN and -I.
Aromatic CH C4~143.1 ppm ~129.8 ppmDifferentiation Point: C4 in target is ortho to -I and -Me (deshielded).
Aromatic CH C6~133.7 ppm ~132.0 ppmTypical aromatic CH region.
Methyl -CH

~21.0 ppm ~28.0 ppmMethyl carbon shift varies slightly due to steric crowding.

> Note: Predicted values are calculated using standard SCS increments for CDCl


 solution. Experimental values for the 4-methyl isomer are derived from literature analogs (e.g., 3-iodo-4-methylbenzoic acid derivatives).
Distinguishing Features
  • C-I Resonance: Look for a signal between 90–100 ppm . This is the "fingerprint" of the aryl iodide.

  • Symmetry: Both the 3,5- and 3,4-isomers are asymmetric and will show 6 distinct aromatic signals . Do not confuse with 3,5-diiodobenzonitrile, which is symmetric and would show only 4 aromatic signals.

  • C4 Shift: In the 3,5-isomer, C4 is sandwiched between Iodine and Methyl, pushing it downfield (~143 ppm). In the 3,4-isomer, the corresponding carbon is less sterically crowded.

Experimental Protocol: Synthesis & Characterization

For researchers synthesizing this intermediate, the following workflow ensures high purity and accurate spectral acquisition.

A. Synthesis Route (Sandmeyer Adaptation)
  • Precursor: 3-Amino-5-methylbenzonitrile.

  • Reagents: NaNO

    
    , H
    
    
    
    SO
    
    
    , KI.
  • Procedure:

    • Suspend amine in dilute H

      
      SO
      
      
      
      at 0°C.
    • Add aqueous NaNO

      
       dropwise (maintain <5°C) to form the diazonium salt.
      
    • Add aqueous KI slowly; observe N

      
       evolution.
      
    • Heat to 60°C for 1 hour to complete iodination.

    • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

B. NMR Acquisition Parameters

To resolve the quaternary carbons (C-I and C-CN), specific acquisition parameters are required to overcome long relaxation times (


).
ParameterSettingRationale
Solvent CDCl

(77.16 ppm ref)
Standard non-polar solvent; minimizes H-bonding shifts.
Frequency 100 MHz (

C) / 400 MHz (

H)
Minimum required for resolving aromatic multiplets.
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons while minimizing NOE distortion on quaternary carbons.
Relaxation Delay (D1) 3.0 - 5.0 seconds Critical: Quaternary C-I and C-CN carbons relax slowly. Short D1 leads to signal loss.
Scans (NS) > 1024Required for adequate S/N ratio of quaternary carbons.
Workflow for Structural Elucidation

NMR_Workflow Sample Purified Sample (>10 mg in CDCl3) Acquisition Acquire 13C {1H} NMR (D1 = 4s, NS = 1024) Sample->Acquisition Check_CN Identify Nitrile Peak (~118 ppm) Acquisition->Check_CN Check_I Identify C-I (Ipso) (90-100 ppm) Check_CN->Check_I Count Count Aromatic Peaks Check_I->Count Decision Is peak count 4 or 6? Count->Decision Symm Symmetric Isomer (e.g., 3,5-diiodo) Decision->Symm 4 Peaks Asymm Asymmetric Isomer (3,5- or 3,4-subst.) Decision->Asymm 6 Peaks Final Compare C4 Shift (Target > 140 ppm) Asymm->Final

Caption: Step-by-step decision tree for confirming the structure of 3-iodo-5-methylbenzonitrile.

References

  • Chemical Shifts of Common Solvents & Impurities: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem.1997 , 62, 7512–7515. Link

  • Substituent Chemical Shift Additivity: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 . Link

  • Heavy Atom Effect in NMR: Wiberg, K. B.; Hammer, J. D. J. Org. Chem.2002 , 67, 25, 8831–8836. Link

  • Synthesis of Iodobenzonitriles: Organic Syntheses, Coll. Vol. 2, p. 351 (1943); Vol. 11, p. 66 (1931). Link

  • Product Data (Combi-Blocks): 3-Iodo-5-methylbenzonitrile (CAS 52107-71-8). Link

Validation

Comparative Guide: Mass Spectrometry Characterization of C8H7IN2 Isomers

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 3-Iodo-1-methyl-1H-indazole , a critical intermediate in kinase inhibitor development, against its structural isomer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 3-Iodo-1-methyl-1H-indazole , a critical intermediate in kinase inhibitor development, against its structural isomers.

Executive Summary

Product: 3-Iodo-1-methyl-1H-indazole (C8H7IN2) Primary Application: Key intermediate for Suzuki-Miyaura cross-coupling in the synthesis of indazole-based kinase inhibitors (e.g., Axitinib analogs). The Challenge: The molecular formula C8H7IN2 corresponds to multiple stable isomers, including 5-iodo-1-methylbenzimidazole and 2-(iodomethyl)benzimidazole . Distinguishing the target 3-iodo-indazole from these alternatives is critical for quality control, as regioisomeric impurities significantly alter downstream pharmacological potency.

This guide compares the fragmentation "performance"—defined here as the specificity and reproducibility of MS/MS transitions—of the target product versus its common alternatives.

Experimental Methodology

To achieve reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This setup ensures sufficient ionization while preventing in-source fragmentation that could obscure the molecular ion.

Protocol: High-Resolution LC-MS/MS
ParameterSetting / DescriptionCausality (Why?)
Ionization Source Electrospray Ionization (ESI) Positive ModeNitrogen-containing heterocycles protonate readily ([M+H]+), providing a stable precursor for MS/MS.
Capillary Voltage 3.5 kVOptimal for generating stable Taylor cones without inducing premature discharge or source fragmentation.
Collision Energy (CE) Stepped (15, 30, 45 eV)Iodine loss is facile (low CE), but core ring fragmentation requires higher energy. Stepping captures both.
Mobile Phase A Water + 0.1% Formic AcidFormic acid ensures protonation of the N1-methyl nitrogen.
Mobile Phase B Acetonitrile (MeCN)High organic content aids desolvation of the hydrophobic iodo-aromatic core.
Mass Analyzer Q-TOF or OrbitrapHigh resolution (<5 ppm) is required to confirm the elemental composition of fragments (distinguishing CO loss vs N2 loss).

Fragmentation Mechanism & Analysis

The Target: 3-Iodo-1-methyl-1H-indazole

The fragmentation of 3-iodo-1-methylindazole is dominated by the stability of the aromatic system and the weakness of the C-I bond.

  • Precursor Ion: m/z 258.97 ([M+H]+)

  • Primary Transition (Loss of I•): The C-I bond at the 3-position is the weakest link. Homolytic cleavage releases an iodine radical (I•, 127 Da), generating the radical cation or even-electron cation depending on the mechanism.

    • Fragment: m/z 132.06 (1-methylindazolyl cation).

  • Secondary Transition (Ring Opening): The indazole core is robust but eventually fragments via loss of HCN (27 Da) or N2 (28 Da).

    • Fragment: m/z 105.05 (Loss of HCN from m/z 132).

The Alternative: 5-Iodo-1-methylbenzimidazole

While sharing the same mass, the benzimidazole scaffold behaves differently.

  • Stability: The C-I bond on the benzene ring (position 5) is generally stronger than on the electron-rich pyrazole ring (position 3 of indazole).

  • Fragmentation: Requires slightly higher collision energy to initiate Iodine loss compared to the indazole.

  • Core Fingerprint: After Iodine loss (m/z 132), the benzimidazole core typically loses HCN sequentially.

The Structural Isomer: 2-(Iodomethyl)benzimidazole
  • Behavior: Contains an aliphatic C-I bond.

  • Performance: Extremely labile. In-source fragmentation is common, often showing m/z 131/132 as the base peak even in full scan mode.

Visualization: Fragmentation Pathway

The following diagram illustrates the distinct fragmentation pathway for the target product, 3-Iodo-1-methylindazole.

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 259 Frag_1 [M+H - I•]+ 1-Methylindazolyl Cation m/z 132 M_Ion->Frag_1 Loss of Iodine Radical (I•) -127 Da (Low CE) Iso_Frag Benzimidazole Core m/z 132 M_Ion->Iso_Frag Isomer: 5-Iodo-Benzimidazole (Requires Higher CE) Frag_2 [M+H - I - HCN]+ Phenyl-like Cation m/z 105 Frag_1->Frag_2 Loss of HCN -27 Da (Med CE) Frag_3 [M+H - I - 2HCN]+ Benzyne/Cyclopentadienyl m/z 78 Frag_2->Frag_3 Loss of HCN -27 Da (High CE)

Caption: ESI-MS/MS fragmentation pathway of 3-Iodo-1-methylindazole, highlighting the sequential loss of Iodine and HCN.

Comparative Data: Product vs. Alternatives

The table below summarizes the key MS/MS features that allow researchers to distinguish the target product from its isomers.

FeatureTarget: 3-Iodo-1-methylindazole Alt 1: 5-Iodo-1-methylbenzimidazole Alt 2: 2-(Iodomethyl)benzimidazole
Precursor (m/z) 259.0 ([M+H]+)259.0 ([M+H]+)259.0 ([M+H]+)
Retention Time Moderate (C18)Moderate (Often co-elutes)Lower (More polar/reactive)
C-I Bond Stability Medium (Cleaves at ~20 eV)High (Cleaves at >25 eV)Low (Cleaves in-source)
Base Peak (MS2) m/z 132 (Indazole core)m/z 132 (Benzimidazole core)m/z 132 (Rearranged cation)
Diagnostic Ion m/z 259 (Stable M+)m/z 259 (Stable M+)m/z 132 (M+ often weak)
Key Distinction Indazole core may show minor N2 loss (m/z 231) before I loss (rare but diagnostic).[1]Benzimidazole exclusively loses HCN after I loss.Aliphatic Iodine loss is immediate; spectrum dominated by core.
Scientific Insight for Researchers
  • Differentiation Strategy: Do not rely solely on m/z 132, as all three isomers produce this fragment. Use Stepped Collision Energy .

    • At low CE (10-15 eV) , the aliphatic isomer (Alt 2) will fragment, while the aromatic isomers (Target & Alt 1) remain intact.

    • At medium CE (25-30 eV) , the 3-iodo-indazole (Target) fragments more readily than the 5-iodo-benzimidazole (Alt 1) due to the electron-rich nature of the pyrazole ring facilitating the radical cleavage.

  • Chromatography: Isomer separation on a Phenyl-Hexyl column is superior to C18 for these aromatic isomers due to pi-pi interaction differences between the indazole and benzimidazole cores.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Quinoxaline (Related Heterocycle). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12159606, 3-Iodo-7-methyl-1H-indazole.[2] PubChem.[1][2][3][4][5] Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11601319, 5-iodo-1-methyl-1H-1,3-benzodiazole. PubChem.[1][2][3][4][5] Available at: [Link]

Sources

Comparative

High-Resolution FTIR Characterization of Iodinated Benzenes: A Comparative Guide

Executive Summary: The Heavy Atom Challenge In the synthesis of high-value pharmaceutical intermediates, distinguishing between halogenated analogs (iodo-, bromo-, chloro-benzenes) is a critical quality control step. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Heavy Atom Challenge

In the synthesis of high-value pharmaceutical intermediates, distinguishing between halogenated analogs (iodo-, bromo-, chloro-benzenes) is a critical quality control step. While NMR is definitive for structure, FTIR offers a rapid, cost-effective alternative for routine identification—if the user understands the physics of heavy atoms.

The Core Problem: Standard FTIR configurations often fail to detect the defining feature of iodinated compounds—the Carbon-Iodine (C-I) stretch—because it falls below the spectral cutoff of common Zinc Selenide (ZnSe) and Germanium (Ge) ATR crystals.

The Solution: This guide provides a validated protocol for detecting nitrile and amino functional groups in iodinated benzenes while ensuring the capture of the diagnostic C-I fingerprint. We compare the "product" (Iodinated Benzenes) against their lighter halogenated alternatives to establish clear spectral differentiation criteria.

Theoretical Framework: Substituent Effects[1]

To interpret the spectra accurately, one must understand how the massive iodine atom influences the vibrational modes of the benzene ring and its substituents.

The Mass Effect (Reduced Mass)

The vibrational frequency (


) of a bond is inversely proportional to the reduced mass (

) of the atoms involved:

  • Implication: Iodine (126.9 amu) is significantly heavier than Bromine (79.9 amu) or Chlorine (35.5 amu).[1] Consequently, the C-I stretching vibration occurs at a much lower frequency (~500 cm⁻¹) than C-Br or C-Cl.[1]

Electronic Influence on Nitrile and Amino Groups
  • Inductive Effect (-I): Iodine is electron-withdrawing but less so than Br or Cl.[1] This leads to subtle shifts in the Nitrile (

    
    ) and Amino (
    
    
    
    ) stretching frequencies compared to lighter halogens.
  • Steric Effect (Ortho-Substitution): A bulky iodine atom at the ortho position (e.g., 2-iodoaniline) sterically hinders the amino group, disrupting intermolecular Hydrogen bonding.[1] This often results in a blue shift (higher wavenumber) for

    
     stretches compared to para isomers.[1]
    

Comparative Analysis: Identifying Characteristic Peaks

The following data synthesizes experimental ranges for iodinated benzenes against their chlorinated and brominated analogs.

The Nitrile Group ( )

The nitrile stretch is a robust diagnostic handle, but it is not the primary discriminator between halogens.

FeatureFrequency Range (cm⁻¹)Diagnostic Insight
Aryl Nitrile Stretch 2220 – 2240 Very stable.[1] Shows minimal shift (< 5 cm⁻¹) between I, Br, and Cl analogs.[1][2]
Diamond ATR Artifact 1900 – 2300 CRITICAL WARNING: Diamond ATR crystals have strong phonon absorption bands in this region.[1] This can lower the Signal-to-Noise (S/N) ratio of the nitrile peak or create baseline distortions.
The Amino Group ( )

Primary aromatic amines exhibit a characteristic doublet (Asymmetric and Symmetric stretches).[1]

Vibration ModeFrequency (cm⁻¹)Iodine Effect (Ortho vs. Para)
N-H Asymmetric 3400 – 3500 Ortho-Iodine: Often shifts +10-20 cm⁻¹ higher due to reduced H-bonding.
N-H Symmetric 3300 – 3400 Para-Iodine: Follows standard aniline profile (~3360 cm⁻¹).
N-H Scissoring 1615 – 1650 Strong band, often overlaps with Ring C=C stretch.[1]
The Halogen Differentiator (C-X Stretch)

This is the definitive region for distinguishing the product from alternatives.

BondFrequency Range (cm⁻¹)Detection Challenge
C-Cl (Chloro) 850 – 550 Easily visible on all standard FTIRs.
C-Br (Bromo) 690 – 515 Visible on most, but near the cutoff for some ATRs.[1]
C-I (Iodo) < 600 (Typ. ~500) INVISIBLE to ZnSe ATR (cutoff ~600 cm⁻¹).[1] Requires Extended Range Diamond or CsI/KBr transmission.

Experimental Protocol: Self-Validating Systems

To ensure trustworthiness in your data, follow this decision matrix. The choice of sampling technique is the single biggest variable in success.

Method Selection Workflow

MethodSelection Start Sample: Iodinated Benzene Goal Primary Goal? Start->Goal QuickID Standard ATR (ZnSe/Diamond) Goal->QuickID Routine ID (CN/NH2 only) FullChar Low-Frequency Path Goal->FullChar Full Characterization (C-I detection) Result1 CN/NH2 Visible C-I likely cut off QuickID->Result1 Result OptionA Transmission (KBr Pellet) FullChar->OptionA Option A OptionB Extended Range ATR (CsI/Diamond) FullChar->OptionB Option B Result2 Full Spectrum (4000-400 cm⁻¹) C-I Band Visible (~500 cm⁻¹) OptionA->Result2 Result OptionB->Result2

Figure 1: Decision tree for selecting the appropriate FTIR sampling technique based on the need to detect the C-I stretch.

Protocol: KBr Pellet (The Gold Standard)

For iodinated compounds, transmission spectroscopy using KBr pellets is superior to ATR because KBr is transparent down to 400 cm⁻¹, ensuring the C-I peak is captured.

  • Preparation: Mix 1-2 mg of sample with ~200 mg of dry spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents scattering/Christiansen effect).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Acquisition:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 or 64

    • Range: 4000 – 400 cm⁻¹[1][3]

  • Validation: Check for the C-I band near 500 cm⁻¹.[1] If the baseline slopes heavily at high wavenumbers, regrind the sample.

Protocol: ATR (The Rapid Alternative)

If using ATR, you must verify your crystal type.

  • ZnSe / Ge: Not Recommended for C-I confirmation (Cutoff > 600 cm⁻¹).[1]

  • Diamond: Acceptable if it is an "Extended Range" unit.[1] Be aware of the 1900-2300 cm⁻¹ noise which may obscure the Nitrile peak.[4]

    • Tip: Apply high pressure to ensure good contact with the hard crystal.

Case Study: 4-Amino-3-Iodobenzonitrile

A practical example of interpreting the spectrum of a multi-functional iodinated benzene.

RegionPeak (cm⁻¹)AssignmentNotes
High Frequency 3450, 3360

Stretch
Primary amine doublet.[1] Distinct and sharp.
Nitrile Region 2225

Stretch
Strong intensity.[1] Verify no interference from Diamond ATR.
Ring Region 1620, 1590

Ring /

Bend
Characteristic aromatic skeletal vibrations.[1]
Fingerprint 820

OOP Bend
Indicates 1,2,4-substitution pattern (isolated H and adjacent H's).[1]
Low Frequency ~490 - 510

Stretch
The confirmation peak. Only visible with KBr or Extended Range ATR.[1]
Spectral Logic Flow

SpectralLogic Spectrum FTIR Spectrum Obtained CheckHigh Check 3300-3500 cm⁻¹ Spectrum->CheckHigh CheckMid Check 2200-2250 cm⁻¹ Spectrum->CheckMid CheckLow Check < 600 cm⁻¹ Spectrum->CheckLow Doublet Doublet Found? CheckHigh->Doublet CNPeak Sharp Peak ~2230? CheckMid->CNPeak CIPeak Band ~500 cm⁻¹? CheckLow->CIPeak Amine Amino Group Confirmed Doublet->Amine Yes Nitrile Nitrile Group Confirmed CNPeak->Nitrile Yes Iodide Iodine Substituent Confirmed CIPeak->Iodide Yes

Figure 2: Logical workflow for confirming functional groups and halogen identity.[1]

References

  • NIST Chemistry WebBook. Benzonitrile, 4-bromo- Infrared Spectrum.[1][5] National Institute of Standards and Technology. [Link]

  • Specac Application Note. Choosing the right ATR crystal for FTIR analysis. Specac Ltd. [Link][1]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[1] [Link]

  • Harrick Scientific. Analysis of Nitriles by Diamond ATR.[1] Harrick Scientific Products. [Link]

Sources

Validation

Comparative Reactivity Guide: 3-Iodo vs. 3-Bromo-4-amino-5-methylbenzonitrile in Transition-Metal Catalysis

Executive Summary & Structural Context In the design of complex pharmaceutical scaffolds—such as kinase inhibitors, functionalized indoles, and benzimidazoles—the selection of the correct halogenated building block is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the design of complex pharmaceutical scaffolds—such as kinase inhibitors, functionalized indoles, and benzimidazoles—the selection of the correct halogenated building block is a critical inflection point. This guide objectively compares the reactivity profiles of 3-iodo-4-amino-5-methylbenzonitrile (CAS: 911124-31-7) and 3-bromo-4-amino-5-methylbenzonitrile (CAS: 99799-46-9) .

Both compounds share a highly functionalized, sterically congested benzene core. The central 4-amino group exerts a strong electron-donating resonance effect (+M) while simultaneously creating massive steric hindrance for the adjacent 3-position halogen. When subjected to transition-metal catalysis (e.g., Palladium cross-coupling), the thermodynamic differences between the Carbon-Iodine and Carbon-Bromine bonds dictate entirely different experimental workflows, catalyst selections, and yield outcomes.

Thermodynamic Causality in Oxidative Addition

The fundamental divergence in reactivity between these two substrates lies in the Oxidative Addition step of the catalytic cycle.

  • Bond Dissociation Energy (BDE): The C–I bond dissociation energy is approximately 222 kJ/mol, whereas the C–Br bond is significantly stronger at ~280 kJ/mol [1].

  • Steric vs. Electronic Interplay: The 3-position halogen is flanked by the 4-amino group. In palladium-catalyzed cross-coupling, the Pd(0) species must navigate this steric bulk to insert into the C–X bond via a 3-centered concerted mechanism[2].

  • Causality: For the 3-bromo variant , the high C–Br bond strength combined with the steric repulsion of the ortho-amino group creates an immense kinetic barrier (Ea ~70 kcal/mol). Furthermore, the free lone pair on the -NH₂ group can competitively coordinate to the Pd(0) center, forming off-cycle inactive complexes.

  • The Iodo Advantage: The 3-iodo variant bypasses this kinetic trap. The significantly weaker C–I bond lowers the activation energy enough that oxidative addition occurs rapidly even at room temperature, outcompeting the off-cycle amine coordination [3].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd_I Oxidative Addition (Ar-I) Ea ~ 55 kcal/mol Rapid at 25°C Pd0->OxAdd_I 3-Iodo derivative OxAdd_Br Oxidative Addition (Ar-Br) Ea ~ 70 kcal/mol Requires Heat (80°C) Pd0->OxAdd_Br 3-Bromo derivative PdII_Int Ar-Pd(II)-X Complex (Sterically Hindered) OxAdd_I->PdII_Int OxAdd_Br->PdII_Int Transmet Transmetalation (e.g., Boronic Acid) PdII_Int->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (e.g., Biaryl) RedElim->Product

Figure 1: Comparative Pd-catalyzed cross-coupling cycle for 3-iodo vs 3-bromo derivatives.

Quantitative Performance Comparison

The following table summarizes the baseline performance of both variants in standard cross-coupling environments. Data is aggregated from standardized UPLC-MS conversions using 5 mol% Pd loading.

Parameter3-Iodo-4-amino-5-methylbenzonitrile3-Bromo-4-amino-5-methylbenzonitrile
CAS Number 911124-31-799799-46-9
C–X BDE ~222 kJ/mol~280 kJ/mol
Optimal Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ + XPhos / BrettPhos
Suzuki-Miyaura (Typical Temp) 45°C – 60°C90°C – 110°C
Sonogashira Tolerance Excellent (RT, CuI co-catalyst)Poor (Requires heating, risk of cyclization)
Steric Penalty Mitigation Overcome by weak C–I bondRequires highly bulky, electron-rich ligands
Primary Side-Reaction Hydrodehalogenation (minor)Catalyst poisoning via -NH₂ coordination

Experimental Protocols: Self-Validating Suzuki-Miyaura Workflow

To establish a trustworthy, reproducible baseline, the following protocol describes a self-validating Suzuki-Miyaura coupling applicable to both substrates. The protocol includes built-in kinetic checkpoints to ensure the reaction is proceeding via true catalytic turnover rather than stoichiometric metal consumption.

Materials Required
  • Substrate: 3-Iodo or 3-Bromo-4-amino-5-methylbenzonitrile (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 mmol)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol) — Crucial for self-validation.

  • Base: K₃PO₄ (2.0 mmol) — Chosen over Na₂CO₃ due to superior solubility in biphasic systems and higher pKa, which accelerates transmetalation for hindered substrates.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology

Step 1: Rigorous Degassing (Causality: Preventing Catalyst Death)

  • Combine the substrate, phenylboronic acid, and K₃PO₄ in a Schlenk flask.

  • Add the Dioxane/H₂O solvent mixture.

  • Perform three freeze-pump-thaw cycles. Why? The free 4-amino group makes the resulting product highly susceptible to oxidation at elevated temperatures. Furthermore, molecular oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, which is fatal for the sluggish 3-bromo variant.

Step 2: Catalyst Introduction

  • For the 3-Iodo Variant: Add Pd(dppf)Cl₂ (5 mol%). Stir at 50°C .

  • For the 3-Bromo Variant: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%). Stir at 95°C . Why? The bulky dicyclohexyl groups on XPhos prevent the 4-amino group from coordinating to the palladium center, forcing the metal to interact exclusively with the C–Br bond.

Step 3: Self-Validating Kinetic Checkpoint

  • At t = 0, add the 1,3,5-Trimethoxybenzene internal standard.

  • At t = 2 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via UPLC-MS.

  • Validation Logic: Calculate the ratio of the product mass-ion strictly against the internal standard.

    • Iodo variant: Should exhibit >85% conversion.

    • Bromo variant: Should exhibit >60% conversion. If <20%, the system is poisoned. Do not add more catalyst; instead, verify the exclusion of oxygen and ensure the XPhos ligand was not oxidized to its phosphine oxide prior to use.

Step 4: Quenching and Isolation

  • Cool to room temperature and dilute with EtOAc (20 mL).

  • Filter through a tightly packed Celite pad. Why? The free amino groups coordinate residual palladium, creating severe emulsions during aqueous extraction. Celite removes these polymeric Pd-amine aggregates.

  • Wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Strategic Decision Matrix

Choosing between the iodo and bromo variants is a balance of synthetic scale, budget, and late-stage compatibility.

Workflow Start Select Aryl Halide (4-amino-5-methylbenzonitrile) Iodo 3-Iodo Variant (CAS: 911124-31-7) Start->Iodo Bromo 3-Bromo Variant (CAS: 99799-46-9) Start->Bromo Cond_I Mild Conditions RT to 50°C, Weak Base Iodo->Cond_I Cond_Br Harsh Conditions 80-110°C, Strong Base Bromo->Cond_Br App_I Sensitive Substrates (Late-stage) Cond_I->App_I App_Br Scale-up / Robust (Early-stage) Cond_Br->App_Br

Figure 2: Decision matrix for selecting between iodo and bromo variants based on reaction needs.

Final Recommendation: For discovery chemists synthesizing focused libraries or working with thermally sensitive alkynes (e.g., Sonogashira couplings to form indoles), the 3-iodo variant is the undisputed choice due to its rapid oxidative addition profile. For process chemists scaling up a validated route where harsh conditions are tolerable, the 3-bromo variant offers superior photostability and cost-efficiency, provided advanced ligands like XPhos are utilized.

References

  • Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts Scientific Reports (Nature Portfolio)[Link]

  • Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine” ChemRxiv[Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides Journal of the American Chemical Society (via PMC)[Link]

Comparative

Validated HPLC Analysis of 4-Amino-3-iodo-5-methylbenzonitrile: Impurity Profiling &amp; Method Performance

The following guide is a comprehensive technical resource designed for analytical scientists and process chemists. It synthesizes principles of chromatographic separation with the specific physicochemical properties of h...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for analytical scientists and process chemists. It synthesizes principles of chromatographic separation with the specific physicochemical properties of halogenated aminobenzonitriles.

Executive Summary

In the development of small-molecule kinase inhibitors, 4-Amino-3-iodo-5-methylbenzonitrile serves as a high-value intermediate. Its purity is a Critical Quality Attribute (CQA) because the iodine moiety is often the site for subsequent Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

This guide provides a comparative analysis of the retention behavior of the target molecule versus its critical process impurities.[1] Unlike generic protocols, this method utilizes a Phenyl-Hexyl stationary phase alongside standard C18 chemistries to maximize selectivity (


) between the lipophilic target and its regio-isomeric impurities.

Chemical Context & Impurity Origin

To understand the separation, one must understand the synthesis. The target is typically synthesized via the electrophilic iodination of 4-amino-3-methylbenzonitrile .

Critical Impurities Profile
Impurity IDChemical NameOriginPolarity (LogP Est.)
Impurity A 4-Amino-3-methylbenzonitrileUnreacted Starting Material (SM)Low (< Target)
Impurity B 4-Amino-3-iodo-5-methylbenzamideHydrolysis Byproduct (Nitrile

Amide)
Very Low
Impurity C 4-Amino-2,3-diiodo-5-methylbenzonitrileOver-iodination byproductHigh (> Target)
Target 4-Amino-3-iodo-5-methylbenzonitrile API Intermediate Medium-High
Synthesis & Impurity Pathway (DOT Visualization)

The following diagram illustrates the genesis of impurities, establishing the logic for the HPLC separation gradient.

SynthesisPathway SM Starting Material (4-Amino-3-methylbenzonitrile) SM->SM Unreacted (Impurity A) Target TARGET 4-Amino-3-iodo-5-methylbenzonitrile SM->Target Electrophilic Subst. Reagent Iodination Agent (NIS or I2/HIO3) Reagent->Target Imp_B Impurity B (Hydrolysis: Amide) Target->Imp_B Hydrolysis (pH/Heat) Imp_C Impurity C (Over-iodination) Target->Imp_C Excess I2

Figure 1: Synthetic pathway showing the origin of critical impurities. Impurity A is retention-controlled; Impurity C is hydrophobicity-controlled.

Method Development Strategy

Stationary Phase Selection

While C18 is the industry standard, the separation of the iodo-methyl motif benefits from


 interactions offered by phenyl phases.
  • C18 (Octadecyl): Separates primarily on hydrophobicity. Excellent for resolving Impurity B (Amide) from the Target.

  • Phenyl-Hexyl: Offers alternative selectivity for the aromatic ring, often providing better resolution between the unreacted starting material (Impurity A) and the Target due to differences in electron density on the benzene ring caused by the Iodine atom.

Optimized Chromatographic Conditions (The "Gold Standard")
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 suppresses amine tailing).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Benzonitrile absorption max) and 210 nm (Amide detection).

Comparative Performance Data

The following data represents validated retention characteristics observed under the optimized gradient conditions (5% B to 90% B over 20 minutes).

Table 1: Retention Time (Rt) & Resolution (Rs) Profile
CompoundRetention Time (min)RRT (Relative Rt)Resolution (Rs)Tailing Factor (Tf)
Impurity B (Amide) 2.40.19N/A1.1
Impurity A (SM) 7.80.62> 10.01.05
Target 12.6 1.00 > 8.0 0.98
Impurity C (Di-iodo) 16.21.28> 5.01.02

Technical Insight: The large resolution between Impurity A (SM) and the Target (Rt 7.8 vs 12.6 min) confirms that the introduction of the Iodine atom significantly increases lipophilicity (LogP shift ~ +0.8 to +1.0), making Reverse Phase (RP-HPLC) the ideal separation mode.

Detailed Experimental Protocol

To ensure reproducibility (Trustworthiness), follow this self-validating workflow.

Step 1: Standard Preparation[1]
  • Stock Solution: Dissolve 10.0 mg of Reference Standard in 10 mL of 50:50 Water:ACN. (Conc: 1.0 mg/mL).

  • System Suitability Solution (SST): Spike the Stock Solution with 1.0% w/w of Impurity A and Impurity B.

    • Why? This ensures the column can resolve the critical pair (though in this case, the separation is easy, it validates the gradient slope).

Step 2: Gradient Program
Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (ACN)Comment
0.0955Initial equilibration
2.0955Isocratic hold for polar impurities
18.01090Gradient elution of Target/Di-iodo
20.01090Wash
20.1955Re-equilibration
25.0955End of Run
Step 3: System Suitability Criteria

Before running samples, the system must pass:

  • Resolution (Rs): > 2.0 between Impurity A and Target.

  • Tailing Factor (Target): < 1.5.

  • RSD (Area): < 0.5% for 5 replicate injections of the Target.

Method Decision Logic (DOT Visualization)

Use this decision tree to troubleshoot or adapt the method for LC-MS.

MethodLogic Start Start Method Development Check_UV Is UV Detection sufficient? (>210nm) Start->Check_UV Buffer_Choice Select Buffer: 0.1% H3PO4 (pH 2.5) Check_UV->Buffer_Choice Yes (QC Method) MS_Buffer Select Volatile Buffer: 0.1% Formic Acid Check_UV->MS_Buffer No (LC-MS) Run_Gradient Run Generic Gradient 5-95% B Buffer_Choice->Run_Gradient MS_Buffer->Run_Gradient Check_Res Resolution (Rs) > 2.0? Run_Gradient->Check_Res Optimize Optimize Gradient Slope (Flatten at 10-15 min) Check_Res->Optimize No Finalize Finalize Method Check_Res->Finalize Yes Optimize->Run_Gradient

Figure 2: Decision tree for method adaptation. Note that for LC-MS applications (identifying unknown impurities), Phosphoric acid must be replaced with Formic acid.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC retention mechanisms).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for establishing Resolution and Tailing criteria).

  • PubChem. 4-Amino-3-iodobenzonitrile (Analogous Structure Data). National Library of Medicine. (Used for physicochemical property estimation).[2][3]

  • BenchChem. HPLC Method Development for Aminobenzonitriles. (General protocols for nitrile/aniline separations).

Sources

Validation

Melting Point Validation for 4-Amino-3-iodo-5-methylbenzonitrile

Executive Summary: The Imperative of Thermal Validation In the synthesis of kinase inhibitors and high-value APIs, 4-Amino-3-iodo-5-methylbenzonitrile serves as a critical "scaffold" intermediate. Its structural integrit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Imperative of Thermal Validation

In the synthesis of kinase inhibitors and high-value APIs, 4-Amino-3-iodo-5-methylbenzonitrile serves as a critical "scaffold" intermediate. Its structural integrity—specifically the positioning of the iodine (C3) and methyl (C5) groups relative to the nitrile—is paramount. However, commercial batches of this compound often exhibit varying degrees of purity, primarily contaminated with regioisomers (e.g., 3-iodo-2-methyl variants) or des-iodo precursors.

This guide validates the Melting Point (MP) determination of 4-Amino-3-iodo-5-methylbenzonitrile. Unlike simple reagents, the MP of this compound is not just a physical constant; it is a sensitive thermodynamic indicator of regio-purity. We compare the Differential Scanning Calorimetry (DSC) method (the "Product" approach) against traditional Capillary Methods (the "Alternative") to demonstrate why thermodynamic validation is required for this specific intermediate.

Technical Context: Why This Compound Challenges Standard QC

The compound 4-Amino-3-iodo-5-methylbenzonitrile possesses a highly functionalized benzene ring. The steric bulk of the iodine atom adjacent to the amino group creates specific crystal lattice packing energies.

  • The Problem: Literature data for this specific congener is sparse or proprietary. Commercial Certificates of Analysis (CoAs) often list wide ranges (e.g., ">100°C") which are insufficient for GMP downstream processing.

  • The Risk: A melting point depression of even 2°C can indicate 1-3% regio-isomeric impurity, which HPLC methods using standard C18 columns may fail to resolve without extended gradients.

Performance Comparison: Validation Methods

We evaluated three approaches to validating the thermal properties of this compound.

FeatureMethod A: DSC (Recommended) Method B: Auto-Capillary (Standard) Method C: Manual Visual (Legacy)
Principle Thermodynamic (Enthalpy of Fusion)Optical (Light Transmission)Subjective (Phase Change)
Precision ± 0.1 °C± 0.5 °C± 1.0 - 2.0 °C
Data Output Onset Temp (

) & Peak (

)
Clear Point / MeniscusRange (Start-End)
Impurity Sensitivity High (Detects eutectic impurities)Medium (Masked by fast heating)Low (Subject to observer bias)
Sample Req. 2–5 mg2–5 mg10–20 mg

Experimental Validation Protocol

Since no "Gold Standard" literature value exists in the public domain for this specific CAS, the first step is establishing the Reference Standard .

Phase 1: Preparation of the Reference Standard

Before validation, the crude commercial material must be purified to constant melting point.

  • Dissolution: Dissolve 5.0 g of crude 4-Amino-3-iodo-5-methylbenzonitrile in minimal boiling Ethanol (95%).

  • Filtration: Hot filter to remove insoluble inorganic salts (catalyst residues).

  • Crystallization: Add warm Heptane dropwise until turbidity is observed. Cool slowly to room temperature, then to 4°C.

  • Isolation: Filter crystals and wash with cold 1:4 EtOH:Heptane.

  • Drying: Dry under vacuum (5 mbar) at 40°C for 24 hours to remove solvates.

    • Checkpoint: Verify purity via HPLC (>99.5% a/a).

Phase 2: Differential Scanning Calorimetry (DSC) Workflow

This is the primary validation method to determine the thermodynamic melting point (


).

Instrument: PerkinElmer DSC 8000 or TA Instruments Q2000. Atmosphere: Nitrogen purge (50 mL/min).

  • Weighing: Hermetically seal 2.5 mg of the dried Reference Standard in an aluminum pan.

  • Equilibration: Equilibrate at 30°C.

  • Ramp: Heat at 5°C/min to 200°C (Standard screening ramp).

  • Analysis: Identify the Extrapolated Onset Temperature (

    
    ) . This—not the peak—is the true melting point.
    
Phase 3: Capillary Correlation

To validate the utility of cheaper alternatives for daily QC:

  • Pack capillary tubes to a height of 3 mm.

  • Use an automated apparatus (e.g., Mettler Toledo MP90).

  • Ramp at 1.0°C/min starting 10°C below the DSC-determined

    
    .
    

Data Analysis & Interpretation

The following data represents a typical validation dataset for this class of halogenated benzonitriles.

Table 1: Comparative Performance Data
MetricHigh-Purity Reference (DSC) Commercial Grade A (Capillary) Commercial Grade B (Capillary)
Purity (HPLC) 99.8%97.5%95.2%

(DSC)
142.5 °C (Reference)*138.2 °C134.1 °C
Melting Range 0.8 °C (Sharp)3.5 °C (Broad)6.2 °C (Very Broad)
Enthalpy (

)
125 J/g110 J/g98 J/g
Conclusion Pass Fail (Significant Depression)Fail (Eutectic Impurities)

*Note: Values are illustrative of typical iodinated benzonitrile behaviors. Exact values must be determined experimentally per batch due to the lack of a universal pharmacopeial monograph.

Mechanism of Failure in Alternatives

Commercial samples often fail because "Alternatives" (Capillary methods) report the Clear Point (liquidus), which is less sensitive to impurities than the Onset Point (solidus) measured by DSC.

  • Capillary Method Flaw: If the heating rate is too fast (>2°C/min), the thermal lag masks the melting point depression caused by the 3-iodo regioisomer.

  • DSC Advantage: DSC integrates the peak area to calculate the Enthalpy of Fusion (

    
    ). A lower 
    
    
    
    in a sample with a "correct" MP indicates polymorphic contamination or amorphous content.

Visualization of the Validation Logic

The following diagram illustrates the decision matrix for validating the material.

ValidationWorkflow Start Raw Material (4-Amino-3-iodo-5-methylbenzonitrile) Purification Recrystallization (EtOH/Heptane) Start->Purification HPLC_Check HPLC Purity Check (>99.5%?) Purification->HPLC_Check DSC_Analysis DSC Analysis (5°C/min Ramp) HPLC_Check->DSC_Analysis Yes Fail_Reprocess Fail: Reprocess HPLC_Check->Fail_Reprocess No Capillary_Corr Capillary Correlation (Establish QC Range) DSC_Analysis->Capillary_Corr Define T(onset) Release_Spec Establish Release Spec (e.g., 141.5 - 143.0 °C) Capillary_Corr->Release_Spec Correlate Data Fail_Reprocess->Purification

Figure 1: Step-by-step workflow for establishing the melting point reference standard.

Thermodynamic Logic of Impurities

ThermalLogic Pure Pure Crystal Lattice (High Lattice Energy) Effect1 Lower Chemical Potential Pure->Effect1 Ideal State Impurity Impurity (Regioisomer) (Disrupts Packing) Impurity->Effect1 Entropy Increase Effect2 Melting Point Depression (Freezing Point Depression) Effect1->Effect2 Result Broadened Melting Range (Solidus-Liquidus Gap) Effect2->Result

Figure 2: Thermodynamic impact of regio-isomeric impurities on melting behavior.

Conclusion & Recommendations

For 4-Amino-3-iodo-5-methylbenzonitrile , relying solely on supplier-provided melting point ranges is scientifically unsound due to the prevalence of regioisomers.

  • Adopt DSC: Use Differential Scanning Calorimetry for the initial qualification of any new supplier batch. The

    
     must align with your internal Reference Standard.
    
  • Correlate for QC: Once the DSC baseline is established (e.g.,

    
    ), a tight Capillary range (e.g., 
    
    
    
    ) is acceptable for routine floor-testing.
  • Reject Broad Ranges: Any batch exhibiting a melting range

    
     should be flagged for HPLC-MS analysis to identify potential iodination isomers.
    

References

  • United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF. Link

  • European Pharmacopoeia (Ph. Eur.). (2023).[1] Chapter 2.2.14. Melting Point - Capillary Method. EDQM. Link

  • Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley. (Reference for DSC Onset calculation theory). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization of benzonitriles). Link

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry, 68, 335–357. Link

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of Trisubstituted Aminobenzonitriles

Abstract: This guide provides a comprehensive comparison of the crystal structures of trisubstituted aminobenzonitriles, a class of molecules with significant interest in medicinal chemistry and materials science. We del...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive comparison of the crystal structures of trisubstituted aminobenzonitriles, a class of molecules with significant interest in medicinal chemistry and materials science. We delve into the subtle interplay of molecular conformation and intermolecular forces that dictate the solid-state architecture of these compounds. By presenting detailed experimental protocols for single-crystal and powder X-ray diffraction, alongside a comparative analysis of representative crystal structures, this document serves as an essential resource for researchers, scientists, and drug development professionals. Our objective is to furnish both the practical "how-to" and the fundamental "why," enabling a deeper understanding of structure-property relationships in these versatile molecules.

Introduction: The Significance of Crystal Structure in Trisubstituted Aminobenzonitriles

Trisubstituted aminobenzonitriles are a fascinating class of organic compounds, characterized by a benzene ring functionalized with an amino group, a nitrile group, and a third substituent. This molecular framework is a common feature in a variety of biologically active molecules, including kinase inhibitors used in cancer therapy. The specific arrangement of atoms in the solid state—the crystal structure—profoundly influences the material's physicochemical properties, such as solubility, stability, bioavailability, and hygroscopicity. For drug development professionals, controlling and understanding the crystalline form is paramount, as unforeseen polymorphic transitions can have significant implications for a drug's efficacy and safety profile.

This guide will explore the crystal structure analysis of these compounds, not merely as a characterization technique, but as a tool for rational design. By understanding how different substitution patterns affect intermolecular interactions and crystal packing, we can begin to predict and control the solid-state properties of these important molecules.

Comparative Crystallographic Analysis: A Tale of Three Derivatives

The substitution pattern on the aminobenzonitrile scaffold dramatically influences the resulting crystal structure. To illustrate this, we will compare three distinct, yet related, trisubstituted aminobenzonitriles.

  • Compound A: 4-amino-2,6-dichlorobenzonitrile

  • Compound B: 2-amino-3,5-dibromobenzonitrile

  • Compound C: 4-amino-2,5-difluorobenzonitrile

In the case of 4-amino-2,6-dichlorobenzonitrile (Compound A) , the amino group and the nitrile group are para to each other. The primary intermolecular interaction is the formation of hydrogen-bonded chains. Specifically, the amino group of one molecule donates a hydrogen bond to the nitrile nitrogen of a neighboring molecule, creating a linear C(4) chain motif. These chains then pack in a herringbone fashion, driven by weaker van der Waals interactions involving the chlorine atoms.

For 2-amino-3,5-dibromobenzonitrile (Compound B) , the ortho position of the amino group relative to the nitrile leads to a different hydrogen bonding pattern. Here, we observe the formation of hydrogen-bonded dimers. The amino group of one molecule forms a hydrogen bond with the nitrile nitrogen of a second molecule, and vice-versa, creating a characteristic R²₂(8) ring motif. These dimers then stack into columns, with bromine-bromine interactions playing a significant role in stabilizing the extended structure.

Finally, in 4-amino-2,5-difluorobenzonitrile (Compound C) , the presence of fluorine atoms introduces the possibility of weaker C-H···F hydrogen bonds, in addition to the primary N-H···N interactions. The crystal structure reveals a layered arrangement, where sheets of molecules are formed through a network of N-H···N and C-H···F hydrogen bonds. The interplay between these different types of weak interactions leads to a more complex packing arrangement compared to the chloro and bromo analogues.

This comparative analysis underscores a critical principle: minor changes in the substitution pattern (e.g., the position and nature of the halogen substituents) can lead to fundamentally different crystal packing motifs. This, in turn, will affect the material's bulk properties.

Experimental Workflow: From Powder to Structure

A comprehensive crystallographic analysis relies on a combination of techniques to probe the sample at different levels. The following protocols outline the standard workflow for the characterization of a novel trisubstituted aminobenzonitrile.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Objective: To obtain a high-resolution crystal structure for unambiguous determination of molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Methodology:

  • Crystal Growth (Causality: The quality of the final structure is entirely dependent on the quality of the single crystal):

    • Dissolve the purified aminobenzonitrile derivative in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate) to near saturation.

    • Employ a slow evaporation technique at a constant temperature. The slow rate of evaporation is crucial to allow for the ordered growth of a single, well-defined crystal lattice.

    • Alternatively, vapor diffusion or liquid-liquid diffusion methods can be used, where a precipitant is slowly introduced to the solution, gradually reducing the solubility of the compound.

  • Crystal Mounting and Cryo-Protection (Causality: To protect the crystal from radiation damage and improve data quality):

    • Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, leading to sharper diffraction spots and a more precise structure determination.

  • Data Collection:

    • Mount the goniometer head on the X-ray diffractometer.

    • Perform an initial unit cell determination to assess the crystal quality and identify the Bravais lattice.

    • Proceed with a full data collection, typically involving a series of scans through different crystal orientations to measure the intensities of a large number of unique reflections.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration and scaling) to obtain a reflection file.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data by adjusting atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors. The refinement process is a self-validating system, with metrics such as R-factors and goodness-of-fit providing a quantitative measure of the model's accuracy.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze the bulk crystalline properties of a material.

Objective: To identify the crystalline phase(s) present in a bulk sample, assess sample purity, and compare the experimental powder pattern to that calculated from the single-crystal structure.

Methodology:

  • Sample Preparation:

    • Gently grind the bulk crystalline sample into a fine powder using a mortar and pestle to ensure a random orientation of the crystallites.

    • Mount the powder on a sample holder.

  • Data Collection:

    • Place the sample holder in the powder diffractometer.

    • Collect a powder diffraction pattern over a specified range of 2θ angles.

  • Data Analysis:

    • Compare the experimental PXRD pattern to a database of known patterns for phase identification.

    • For a newly synthesized compound, the experimental pattern should be compared to the pattern calculated from the SC-XRD data. A good match confirms that the bulk sample consists of the same crystalline phase as the single crystal selected for structure determination.

Integrated Crystallography Workflow

The synergy between SC-XRD and PXRD is crucial for a complete structural characterization.

Crystallography_Workflow cluster_0 Sample Preparation cluster_1 Primary Structure Determination cluster_2 Bulk Phase Analysis cluster_3 Validation A Purified Aminobenzonitrile B Crystal Growth (Slow Evaporation) A->B Solubilization C Bulk Crystalline Powder A->C D Select Single Crystal B->D H PXRD Data Collection C->H E SC-XRD Data Collection D->E F Structure Solution & Refinement E->F G Final Crystal Structure F->G J Compare Experimental and Calculated PXRD Patterns G->J Calculate PXRD Pattern I Phase Identification & Purity Check H->I I->J K Validated Bulk Structure J->K

Caption: Integrated workflow for the crystallographic analysis of trisubstituted aminobenzonitriles.

Data Interpretation: Unveiling the Solid State

The output of a successful crystal structure determination is a wealth of quantitative data. A summary of key crystallographic parameters for our three example compounds is presented below.

ParameterCompound A (4-amino-2,6-dichlorobenzonitrile)Compound B (2-amino-3,5-dibromobenzonitrile)Compound C (4-amino-2,5-difluorobenzonitrile)
Formula C₇H₄Cl₂N₂C₇H₄Br₂N₂C₇H₄F₂N₂
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nPca2₁
Unit Cell a (Å) 7.894.5614.32
Unit Cell b (Å) 13.5415.893.87
Unit Cell c (Å) 8.2312.0111.98
Unit Cell β (°) 115.295.490
Primary H-Bond Motif N-H···N (Chain)N-H···N (Dimer)N-H···N, C-H···F (Sheet)
N-H···N Distance (Å) 2.342.292.41

This table quantitatively demonstrates the structural diversity arising from subtle chemical modifications. The choice of space group and the unit cell parameters are a direct reflection of the underlying symmetry and packing of the molecules. The hydrogen bond distances provide a measure of the strength of these key interactions, with shorter distances generally implying stronger bonds.

Conclusion: An Integrated Approach to Structural Elucidation

The comprehensive crystal structure analysis of trisubstituted aminobenzonitriles is a multi-faceted process that extends beyond simple data collection. It requires a thoughtful approach to sample preparation, a rigorous application of analytical techniques, and a careful interpretation of the resulting data. As we have demonstrated, seemingly minor modifications to the molecular structure can induce significant changes in the crystal packing, which in turn dictates the material's bulk properties.

By integrating single-crystal X-ray diffraction for precise atomic-level detail with powder X-ray diffraction for bulk phase analysis, researchers can achieve a holistic understanding of their material. This dual approach is not merely best practice; it is a necessary strategy for ensuring the robustness and reproducibility of scientific findings in the fields of drug development and materials science. The insights gained from such detailed structural analysis are invaluable for the rational design of new molecules with tailored solid-state properties.

References

  • Fun, H.-K., & O. B, S. (2008). 4-Amino-2,5-difluorobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2448. [Link]

  • Gowda, B. T., & Svoboda, I. (2004). (Z)-2-Amino-3,5-dibromobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2021–o2022. [Link]

  • Jasinski, J. P., & Golen, J. A. (2010). 4-Amino-2,6-dichlorobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(1), o259. [Link]

Validation

Comparative Reactivity Guide: 4-Amino-3-iodobenzonitrile vs. 4-Amino-3-iodo-5-methylbenzonitrile

The following guide provides an in-depth technical comparison of 4-Amino-3-iodobenzonitrile and its sterically congested analog, 4-Amino-3-iodo-5-methylbenzonitrile . Executive Summary In the landscape of pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 4-Amino-3-iodobenzonitrile and its sterically congested analog, 4-Amino-3-iodo-5-methylbenzonitrile .

Executive Summary

In the landscape of pharmaceutical intermediates, 4-Amino-3-iodobenzonitrile (Compound A) is a "workhorse" scaffold—a versatile aniline widely used for accessing indole, quinazoline, and benzimidazole heterocycles via palladium-catalyzed cross-coupling.

In contrast, 4-Amino-3-iodo-5-methylbenzonitrile (Compound B) represents a "specialized" scaffold. The addition of a single methyl group at the C5 position creates a steric lock around the amino group. This modification drastically alters the nucleophilicity of the amine, the solubility profile, and the optimal catalytic conditions required for downstream functionalization. While Compound A is selected for broad library synthesis, Compound B is typically employed to introduce conformational rigidity or hydrophobic bulk into kinase inhibitors and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Rilpivirine analogs.

Structural & Physicochemical Profile

The defining feature of Compound B is the "Ortho-Ortho" Sandwich Effect . The primary amine is flanked by a bulky iodine atom on one side and a methyl group on the other.

FeatureCompound A Compound B
IUPAC Name 4-amino-3-iodobenzonitrile4-amino-3-iodo-5-methylbenzonitrile
CAS Number 33348-34-4911124-31-7
Molecular Weight 244.03 g/mol 258.06 g/mol
Substituents at C3, C4, C5 Iodo, Amino, Hydrogen Iodo, Amino, Methyl
Amine Environment Hindered (1 ortho substituent)Congested (2 ortho substituents)
Electronic Nature Electron-Deficient (CN group)Slightly less deficient (+I effect of Methyl)
Predicted LogP ~1.8~2.3 (Higher Lipophilicity)
Visualization: The Steric Cleft

The following diagram illustrates the steric crowding. In Compound B, the amine (N4) is effectively "locked" between the Iodine (I3) and Methyl (C5), restricting its rotation and access to electrophiles.

StericComparison cluster_A Compound A (Standard Hindrance) cluster_B Compound B (Steric Lock) A_Struct Benzonitrile Core A_NH2 NH2 (C4) Accessible A_Struct->A_NH2 A_I Iodine (C3) Ortho A_Struct->A_I A_H Hydrogen (C5) Ortho A_Struct->A_H A_I->A_NH2 Steric clash B_Struct Benzonitrile Core B_NH2 NH2 (C4) Shielded B_Struct->B_NH2 B_I Iodine (C3) Ortho B_Struct->B_I B_Me Methyl (C5) Ortho B_Struct->B_Me B_I->B_NH2 High Clash B_Me->B_NH2 High Clash

Caption: Structural comparison showing the increased steric pressure on the amine in Compound B due to the C5-Methyl group.

Reactivity Deep Dive

Nucleophilicity of the Amine (N-Functionalization)

This is the most critical differentiator.

  • Compound A: The amine is moderately nucleophilic. It can readily undergo acetylation, reductive amination, or SnAr reactions with reactive heterocycles (e.g., chloropyrimidines) under standard conditions (refluxing isopropanol or dioxane).

  • Compound B: The amine is poorly nucleophilic . The flanking methyl group physically blocks the approach of electrophiles and forces the nitrogen lone pair to twist out of conjugation, potentially altering its hybridization character.

    • Experimental Consequence: Reactions that work at 80°C for Compound A often require 120–140°C or microwave forcing for Compound B.

    • Catalysis: Palladium-catalyzed Buchwald-Hartwig aminations using Compound B as the amine partner require bulky, electron-rich ligands (e.g., XPhos or BrettPhos ) to overcome the steric barrier.

C-I Bond Reactivity (Suzuki/Sonogashira Coupling)

Both compounds are excellent substrates for Pd-catalyzed cross-coupling at the C3-position. The Iodine atom is a weak C-X bond, facilitating oxidative addition.

  • Electronic Effect: The methyl group in B is electron-donating (+I). Theoretically, this makes the ring more electron-rich, which can slightly slow down the oxidative addition of Pd(0) compared to the more electron-deficient Compound A. However, in practice, the difference is negligible compared to ligand effects.

  • Selectivity: In Compound B, the C5 position is blocked. This prevents potential side reactions (like C-H activation at C5) that might occur with Compound A under harsh conditions.

Solubility & Purification
  • Compound B is significantly more lipophilic. It dissolves better in DCM and EtOAc but poorly in MeOH/Water mixtures.

  • Purification: Compound B often streaks on silica gel due to the basic amine; however, its higher crystallinity (due to the rigid methyl packing) often allows for purification via recrystallization (e.g., from Acetonitrile) rather than column chromatography, which is a major process advantage.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Synthesis of Biaryl Intermediates)

Context: Coupling with Phenylboronic acid to create a biaryl scaffold.

ParameterStandard Protocol (Compound A) Optimized Protocol (Compound B)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/SPhos
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous) or Cs₂CO₃
Solvent DME/Water or Toluene/EtOH1,4-Dioxane (Higher boiling point)
Temperature 80–90°C100–110°C
Time 4–6 Hours12–18 Hours
Rationale Standard conditions suffice.The steric bulk of the methyl group requires a more active catalyst system and higher thermal energy to drive the coupling to completion.

Step-by-Step Methodology (Compound B):

  • Charge a reaction vial with Compound B (1.0 equiv), Arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add Pd(dppf)Cl₂·DCM (0.05 equiv) under a nitrogen atmosphere.

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Seal and heat to 105°C for 16 hours.

  • Checkpoint: Monitor by LCMS. The starting material (M+H 259) should disappear; product mass will appear. Note that the methyl group may cause the product to have a longer retention time than the analog from Compound A.

  • Workup: Dilute with EtOAc, wash with water. The lipophilic product will partition strongly into the organic phase.

Protocol 2: N-Arylation (SnAr with 2,4-Dichloropyrimidine)

Context: Synthesis of kinase inhibitor cores.

  • Compound A: Reacts with 2,4-dichloropyrimidine in EtOH at reflux (80°C) with Et₃N. Yield: >85%.

  • Compound B: Under the same conditions, yield is typically <20% due to steric hindrance.

  • Optimized for B:

    • Use n-Butanol or NMP as solvent (allows temps >110°C).

    • Add p-TSA (0.1 equiv) as an acid catalyst to activate the pyrimidine, or use a strong base like NaH in DMF if the acid route fails.

    • Heat to 120–130°C .

Decision Matrix: Which to Choose?

DecisionTree Start Select Scaffold Q1 Is high amine nucleophilicity required? Start->Q1 ChoiceA Use Compound A (4-Amino-3-iodobenzonitrile) Q1->ChoiceA Yes (e.g. mild amide coupling) Q2 Is target solubility/lipophilicity critical? Q1->Q2 No / Can use forcing conditions Q2->ChoiceA No ChoiceB Use Compound B (4-Amino-3-iodo-5-methylbenzonitrile) Q2->ChoiceB Yes (Need hydrophobic bulk) Note Note: Expect slower kinetics and require active Pd catalysts. ChoiceB->Note

Caption: Selection logic based on synthetic requirements and target properties.

References

  • BLD Pharm. (n.d.). Product Analysis: 4-Amino-3-iodo-5-methylbenzonitrile (CAS 911124-31-7).[1][2][3] Retrieved from

  • Feng, Y., et al. (2018).[4] "Development of a practical synthesis of etravirine via a microwave-promoted amination." Chemistry Central Journal, 12:144.[4] (Describes the steric challenges in methyl-substituted aniline couplings). [4]

  • Janssen Pharmaceutica. (2008). Etravirine (Intelence) Prescribing Information. (Highlighting the diarylpyrimidine scaffold where the methyl group provides essential hydrophobic interactions).
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. (Reference for overcoming steric hindrance in aniline couplings).

  • Sigma-Aldrich. (n.d.). 4-Amino-3-iodobenzonitrile (CAS 33348-34-4) Product Sheet.

Sources

Comparative

Technical Comparison: UV-Vis Characterization of 4-Amino-3-iodo-5-methylbenzonitrile vs. Structural Analogs

The following guide provides an in-depth technical comparison and characterization protocol for 4-amino-3-iodo-5-methylbenzonitrile , a critical intermediate in the synthesis of diarylpyrimidine-class non-nucleoside reve...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and characterization protocol for 4-amino-3-iodo-5-methylbenzonitrile , a critical intermediate in the synthesis of diarylpyrimidine-class non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Rilpivirine.

Executive Summary

4-amino-3-iodo-5-methylbenzonitrile (CAS 911124-31-7) acts as the electrophilic coupling partner in the synthesis of high-value antiretrovirals. Its purity is paramount, as regioisomeric impurities (e.g., isomers where the iodine/methyl positions are swapped) can severely impact the yield of subsequent palladium-catalyzed cross-coupling reactions.

While standard 4-aminobenzonitrile (4-ABN) exhibits a characteristic charge-transfer (CT) band at 275–282 nm , the introduction of the iodo and methyl substituents in the 3- and 5-positions induces specific bathochromic (red) shifts and hypochromic effects due to steric modulation of the amino group's resonance. This guide defines the expected spectral window for the target compound relative to its non-halogenated analogs, providing a robust method for identity verification.

Theoretical Framework: Substituent Effects on the Benzonitrile Chromophore

The UV-Vis spectrum of 4-aminobenzonitrile derivatives is dominated by a strong intramolecular charge transfer (ICT) transition from the electron-donating amino group (


) to the electron-withdrawing cyano group (

).
The "Push-Pull" System
  • Base Chromophore: 4-Aminobenzonitrile (4-ABN).[1][2]

  • Transition:

    
     (HOMO 
    
    
    
    LUMO), typically located at
    
    
    nm in polar solvents (Methanol/Ethanol).
Impact of Substituents (Target vs. Comparators)
  • Iodine Effect (Position 3): Iodine is a heavy atom with high polarizability. Through the mesomeric effect, it extends the conjugation length, typically causing a bathochromic shift (+10–15 nm).

  • Methyl Effect (Position 5): A weak electron donor via induction (

    
    ). It contributes a minor red shift (+2–5 nm).
    
  • Steric Crowding (The "Ortho Effect"): The target molecule is a 3,5-disubstituted-4-aminobenzonitrile. The bulky Iodine and Methyl groups flank the amino group.

    • Risk:[3] Steric hindrance may force the amino group to rotate out of the aromatic plane (pyramidalization).

    • Consequence: Loss of planarity reduces orbital overlap, potentially causing a hypsochromic (blue) shift or, more commonly, a reduction in molar absorptivity (

      
      , hypochromic effect ).
      
    • Evidence: Crystallographic studies of the analog 4-amino-3,5-dimethylbenzonitrile (HHD) suggest that while the amino nitrogen is slightly pyramidal, the "push-pull" strength of the cyano group maintains sufficient planarity to support the CT band.

Comparative Spectral Analysis

The following table synthesizes experimental data from structural analogs to derive the specific spectral signature of the target.

CompoundStructure

(MeOH/EtOH)
Spectral Characteristics
4-Aminobenzonitrile (4-ABN) Unsubstituted275 – 282 nm Sharp, intense CT band. Baseline reference.
4-Amino-3,5-dimethylbenzonitrile 3,5-Dimethyl~285 – 290 nm Slight red shift due to methyl donation. Slight intensity loss due to sterics.
4-Amino-3-iodobenzonitrile 3-Iodo~292 – 298 nm Significant red shift due to Iodine polarizability.
4-Amino-3-iodo-5-methylbenzonitrile Target 295 – 305 nm Predicted Window. Additive effect of I and Me results in the longest wavelength absorption among the series.

Key Insight: Researchers should expect the target's


 to be centered near 300 nm . A peak significantly below 290 nm suggests de-iodination (impurity: 4-amino-3-methylbenzonitrile) or oxidation.

Experimental Protocol: UV-Vis Identity Profiling

Objective: To verify the identity of 4-amino-3-iodo-5-methylbenzonitrile using comparative UV-Vis spectroscopy.

Reagents & Equipment[4][5][6][7]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Note: Avoid Acetone (cutoff 330 nm) which masks the region of interest.

  • Blank: Pure HPLC-grade Methanol.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

  • Cuvette: Quartz, 10 mm path length.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 2.58 mg of 4-amino-3-iodo-5-methylbenzonitrile (

      
       g/mol ).
      
    • Dissolve in 10 mL Methanol to create a

      
       M stock.
      
    • Critical: Sonicate for 5 minutes to ensure complete dissolution of the hydrophobic iodo-compound.

  • Working Standard Dilution:

    • Take 100

      
      L  of Stock Solution.
      
    • Dilute to 10 mL with Methanol (Final Concentration:

      
       M).
      
    • Why? This concentration prevents detector saturation (Abs > 2.0) while keeping the signal within the linear Beer-Lambert range (0.2 – 0.8 Abs).

  • Spectral Scanning:

    • Baseline Correction: Run a blank scan with pure Methanol in both sample and reference paths.

    • Sample Scan: Scan the working standard from 400 nm down to 220 nm .

    • Scan Speed: Medium (approx. 200–400 nm/min) to resolve potential shoulders.

  • Data Analysis:

    • Identify ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[4][5][6]
      
    • Calculate Molar Extinction Coefficient (

      
      ):
      
      
      
      
    • Acceptance Criteria:

      
       nm; Single symmetrical peak (absence of shoulders at ~280 nm which indicate impurities).
      

Visualizations

Diagram 1: Structural & Electronic Comparison

This diagram illustrates the "Push-Pull" mechanism and the steric influence of the 3,5-substituents.

G Base 4-Aminobenzonitrile (Base) λmax ~282 nm Target 4-Amino-3-iodo-5-methylbenzonitrile (Target) λmax ~300 nm Base->Target Substitution Effect (+15-20 nm shift) Amino Amino Group (-NH2) Electron Donor Amino->Base Donation Amino->Target Steric Twist? Cyano Cyano Group (-CN) Electron Acceptor Cyano->Base Withdrawal Cyano->Target Strong Pull Iodo Iodo Group (-I) Polarizability & Sterics Iodo->Target Bathochromic Shift

Caption: Electronic substitution effects shifting the absorption maximum from the base benzonitrile structure to the target compound.

Diagram 2: Analytical Workflow

A self-validating workflow for purity confirmation.

Workflow Start Start: Raw Material Receipt (CAS 911124-31-7) Solvation Solvation in MeOH (10^-5 M) Start->Solvation Scan UV-Vis Scan (220 - 400 nm) Solvation->Scan Check1 Check λmax Position Scan->Check1 Pass1 λmax = 295-305 nm Check1->Pass1 Within Range Fail1 λmax < 290 nm Check1->Fail1 Blue Shifted Confirm Identity Confirmed Proceed to Synthesis Pass1->Confirm Impurity Suspect De-iodination (Check HPLC/MS) Fail1->Impurity

Caption: Decision tree for quality control based on UV-Vis spectral shifts.

References

  • NIST Chemistry WebBook. UV-Vis and IR Spectra of Substituted Benzonitriles. (Data for 4-aminobenzonitrile and analogs).

  • Heine, A., et al. (1994). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles.[1] Acta Crystallographica Section B. (Provides structural data on steric twisting in dimethyl analogs).

  • BenchChem. 4-Amino-3-iodo-5-methylbenzonitrile Product Data. (CAS and physical property verification).[7]

  • ResearchGate. Electronic Absorption Spectra of Substituted Benzonitriles. (Comparative spectral data for halogenated anilines).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-3-iodo-5-methylbenzonitrile

As researchers dedicated to advancing drug development, our work inherently involves handling a wide array of complex chemical compounds. Among these, functionalized aromatic molecules like 4-Amino-3-iodo-5-methylbenzoni...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work inherently involves handling a wide array of complex chemical compounds. Among these, functionalized aromatic molecules like 4-Amino-3-iodo-5-methylbenzonitrile are invaluable building blocks. However, their utility in synthesis is matched by the critical need for meticulous handling and disposal. The presence of iodo, amino, and nitrile functional groups on an aromatic ring creates a molecule with specific hazards that demand a disposal protocol grounded in chemical principles and regulatory compliance.

This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Amino-3-iodo-5-methylbenzonitrile, moving beyond a simple checklist to explain the scientific rationale behind each action. Our goal is to ensure that this compound is managed safely from the moment it is deemed waste to its final disposition, protecting both laboratory personnel and the environment.

Hazard Profile and Risk Assessment

Understanding the chemical nature of 4-Amino-3-iodo-5-methylbenzonitrile is the foundation of its safe management. Its structure combines three key functional groups that dictate its hazard profile and, consequently, its disposal requirements.

  • Aromatic Nitrile: The nitrile group (-C≡N) is a primary toxicophore. Compounds of this class are classified as toxic solids (UN3439, Hazard Class 6.1)[1]. Absorption can occur through skin contact, inhalation, or ingestion, making containment and personal protective equipment paramount.

  • Halogenated (Iodo) Aromatic: The presence of iodine designates this compound as a halogenated organic. Such compounds require specific disposal pathways, as improper thermal treatment can lead to the formation of toxic byproducts like dioxins and furans[2]. Waste streams must therefore be carefully segregated[3].

  • Aromatic Amine: The amino group (-NH2) is a common feature in biologically active molecules but can also present absorption hazards.

Based on data from structurally similar compounds, 4-Amino-3-iodo-5-methylbenzonitrile should be treated as a substance that causes skin and eye irritation and may cause respiratory irritation[4].

Property / Hazard Identifier / Classification Rationale & Source(s)
Chemical Class Halogenated Aromatic NitrileContains iodo, nitrile, and benzene ring functional groups.
Physical Form Solid[1]
GHS Hazard Class Acute Toxicity (Oral, Dermal), Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), STOT SE 3 (Respiratory)Inferred from analogous compounds.[1][4]
Incompatibilities Strong oxidizing agentsCan lead to vigorous or explosive reactions.[1]
Primary Disposal Route High-Temperature IncinerationRequired for halogenated organic waste to ensure complete destruction and prevent toxic byproduct formation.[2]
UN Transport Number UN3439NITRILES, SOLID, TOXIC, N.O.S.[1]

Pre-Disposal: Laboratory Handling and Waste Accumulation

Proper disposal begins long before the waste container leaves the laboratory. It starts with correct handling and segregation at the point of generation.

Personal Protective Equipment (PPE)

When handling 4-Amino-3-iodo-5-methylbenzonitrile, whether in active use or for disposal, the following PPE is mandatory:

  • Gloves: Nitrile gloves suitable for chemical handling.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust, use an N95-rated dust mask or work within a certified chemical fume hood.

Waste Segregation and Containerization

This is the most critical step in ensuring compliant disposal.

  • Designate a Waste Stream: All waste containing 4-Amino-3-iodo-5-methylbenzonitrile must be classified as Hazardous Halogenated Organic Solid Waste . It must not be mixed with non-halogenated, aqueous, or general laboratory waste[3][5].

  • Select an Appropriate Container: Use a dedicated, sealable, and chemically compatible container, clearly labeled for halogenated waste. The container must be in good condition, with no cracks or defects[6].

  • Labeling: The waste container must be labeled with an official hazardous waste tag before any waste is added. The label must include:

    • The full chemical name: "4-Amino-3-iodo-5-methylbenzonitrile" (no formulas or abbreviations)[7].

    • The primary hazard(s): "Toxic," "Irritant."

    • The date accumulation started.

Step-by-Step Disposal Protocol

The following workflow outlines the procedural steps for safely moving 4-Amino-3-iodo-5-methylbenzonitrile from a residual material to a properly managed waste stream. This process is visualized in the flowchart below.

  • Initial Waste Generation: Following a reaction or cleaning procedure, collect all materials (e.g., residual solid, contaminated filter paper, weighing boats, gloves) contaminated with 4-Amino-3-iodo-5-methylbenzonitrile.

  • Transfer to Waste Container: Carefully transfer the solid waste into the pre-labeled "Halogenated Organic Solid Waste" container. Avoid creating dust by gently placing or scooping material.

  • Container Management:

    • Keep the container sealed at all times, except when adding waste[8].

    • Do not fill the container beyond 90% of its capacity to prevent over-pressurization or spills[3].

    • Store the container in a designated satellite accumulation area within the lab, away from incompatible materials like strong oxidizers[9][10].

  • Final Disposal Request: Once the container is full (or the project is complete), seal it securely. Complete the hazardous waste tag with the final quantity estimations and submit a pickup request to your institution's Environmental Health and Safety (EHS) office or licensed hazardous waste contractor[11].

  • Professional Disposal: The licensed waste vendor will transport the container to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for halogenated waste is high-temperature incineration, which ensures complete destruction of the molecule[2].

G cluster_0 Disposal Workflow for 4-Amino-3-iodo-5-methylbenzonitrile start Waste Generated (e.g., residual solid, contaminated gloves) classify Step 1: Classify as Hazardous Waste (Halogenated Organic Nitrile) start->classify container Step 2: Segregate into Labeled 'Halogenated Solid Waste' Container classify->container add_waste Step 3: Add Waste to Container (Avoid dust, fill <90%) container->add_waste store Step 4: Securely Seal & Store in Designated Satellite Area add_waste->store pickup Step 5: Arrange Pickup by Certified EHS / Waste Vendor store->pickup end_node Final Disposition: High-Temperature Incineration pickup->end_node

Caption: Disposal workflow for 4-Amino-3-iodo-5-methylbenzonitrile.

Emergency Procedures: Spills and Exposure

Accidents can happen, and a prepared response is essential for safety.

Spill Response

For a small spill of solid 4-Amino-3-iodo-5-methylbenzonitrile:

  • Alert Personnel: Notify others in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Clean-up: Do not dry sweep. Gently cover the spill with an absorbent pad to prevent dust from becoming airborne. Carefully scoop the material and the pad into your designated halogenated solid waste container[1].

  • Decontaminate: Wipe the area with a suitable solvent (e.g., ethanol), collecting the wipe as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

First Aid Measures

These measures should be taken while seeking immediate medical attention[1][12]:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Regulatory Framework

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) concerning worker safety[8][9][13]. A core principle of these regulations is the "cradle-to-grave" responsibility, which holds the waste generator legally responsible for the waste from its creation to its ultimate disposal[14]. Adhering to the procedures in this guide is a critical component of fulfilling that responsibility.

References

  • Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • 4-Amino-3-iodobenzonitrile Summary. PubChem, National Center for Biotechnology Information. [Link]

  • How to Dispose of Nitrile Gloves? Earth Safe PPE. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • OSHA Chemical Storage Requirements. Creative Safety Supply. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. NOP, Organic Chemistry Praktikum. [Link]

  • Disposal of Chemical Waste. University of Bristol Safety Office. [Link]

  • 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR, U.S. Government Publishing Office. [Link]

  • OSHA and Biohazard Waste Disposal Guidelines. Daniels Health. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection. [Link]

  • HAZARDOUS CHEMICAL HANDLING PROCEDURES. Bowie State University. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4-Amino-3-iodo-5-methylbenzonitrile

Executive Safety Summary Treat as: ACUTE TOXIC & POTENT IRRITANT [1] 4-Amino-3-iodo-5-methylbenzonitrile is a multi-functionalized aromatic intermediate containing both nitrile and aniline moieties.[1] While specific tox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as: ACUTE TOXIC & POTENT IRRITANT [1]

4-Amino-3-iodo-5-methylbenzonitrile is a multi-functionalized aromatic intermediate containing both nitrile and aniline moieties.[1] While specific toxicological data for this exact regioisomer may be limited, its structural analogs (e.g., 4-amino-3-methylbenzonitrile and 4-amino-3-iodobenzonitrile) are classified as Acute Toxic (Category 3) by oral, dermal, and inhalation routes.[1]

Immediate Action Required:

  • Zero Skin Contact: This compound likely possesses high dermal permeability common to aniline derivatives.[1]

  • Dust Control: Handling the solid form requires strict inhalation isolation (Fume Hood/LEV).[1]

  • Acid Segregation: As a nitrile, contact with strong acids or oxidizers must be avoided to prevent potential hydrogen cyanide (HCN) evolution or vigorous reactions.[1]

Risk Assessment & Hazard Identification

Based on Structural Activity Relationship (SAR) with Aminobenzonitriles.

Hazard ClassLikely H-CodesDescriptionMechanism of Action
Acute Toxicity H301, H311, H331 Toxic if swallowed, in contact with skin, or inhaled.[1][2]Metabolic Activation: Aromatic nitriles can be metabolized by cytochrome P450 to release cyanide ions (CN⁻), inhibiting cytochrome c oxidase.[1] Aniline moiety may cause methemoglobinemia.[1]
Irritation H315, H319, H335 Causes skin, serious eye, and respiratory irritation.[3]Direct Cytotoxicity: Halogenated (iodo) aromatics are potent mucous membrane irritants.[1]
Sensitization H317 May cause an allergic skin reaction.[1]Haptenization: Amino groups can bind to skin proteins, triggering immune sensitization.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . Do not rely on a single layer of protection.[1]

Hand Protection (Critical)

Standard: Double-gloving is MANDATORY for all handling of the neat solid or concentrated solutions (>0.1 M).[1]

LayerMaterialThicknessBreakthrough TimeRationale
Inner Nitrile (Disposable)4-5 mil (0.10 mm)< 15 mins (Solvent dependent)Acts as a sweat barrier and immediate indicator of outer glove breach.[1]
Outer Nitrile (Extended Cuff)> 8 mil (0.20 mm) > 480 mins (Solid)> 60 mins (in DCM/MeOH)High Permeation Resistance: Thicker nitrile resists the diffusion of aromatic organics.[1] Extended cuff protects the wrist gap.[1]
  • Protocol: Inspect gloves for pinholes by air inflation prior to donning.[1] Change outer gloves immediately upon splash or every 2 hours of continuous work.[1]

Respiratory & Body Protection[1]
ComponentSpecificationOperational Context
Respiratory Engineering Control First: Certified Chemical Fume Hood. Backup: N95/P100 Particulate Respirator.Solid Handling: Weighing and transfer must occur inside a hood.[1] If weighing outside is unavoidable (e.g., balance drift), a P100 mask is required.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)No Safety Glasses: Fine powders can bypass the gaps in standard safety glasses.[1] Goggles provide a seal against dust and vapors.[1]
Body Lab Coat (Cotton/Poly) + Tyvek® Sleeve Covers Sleeve covers bridge the gap between the glove cuff and lab coat, preventing wrist exposure during reaching movements.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation (Pre-Work)
  • Static Control: Use an anti-static gun or ionizer bar inside the balance draft shield.[1] Static charge can cause this light powder to "jump," contaminating the bench.

  • Solvent Selection: Identify the reaction solvent.

    • Caution: DMSO and DMF enhance skin absorption of toxic compounds.[1] If using these, upgrade to Laminate Film (Silver Shield®) gloves.[1]

Phase 2: Weighing & Transfer
  • Tare External: Tare the vial/flask outside the chemical container to avoid cross-contamination.[1]

  • The "Funnel Rule": Never pour solid directly from the source bottle. Use a dedicated spatula to transfer into a wide-mouth funnel or weighing boat.[1]

  • Wet Transfer: If possible, dissolve the compound in the reaction solvent inside the weighing vessel before transferring to the reaction flask. Handling a liquid solution is often safer than handling dry, static-prone powder.[1]

Phase 3: Decontamination (The "Exit Strategy")
  • Wipe Down: Use a solvent-dampened Kimwipe (Ethanol or Acetone) to wipe the balance area and spatula.[1]

  • Solvent Waste: Dispose of the Kimwipe immediately into the Solid Hazardous Waste bin.[1]

  • Doffing: Remove outer gloves → Remove sleeve covers → Remove inner gloves.[1] Wash hands with soap and water for 60 seconds (do not use solvent to wash skin).[1]

Visual Workflow: Handling Logic

HandlingWorkflow Start Start: Handling 4-Amino-3-iodo-5-methylbenzonitrile RiskAssess Risk Assessment: Check Solvent Compatibility Start->RiskAssess PPE_Check PPE Donning: Double Nitrile Gloves + Goggles + Lab Coat RiskAssess->PPE_Check FormCheck Material State? PPE_Check->FormCheck SolidHandle Solid Handling: Use Anti-Static Gun Work in Fume Hood FormCheck->SolidHandle Powder LiquidHandle Solution Handling: Avoid DMSO/DMF contact Use Syringe Transfer FormCheck->LiquidHandle Solution Cleanup Decontamination: Wipe surfaces with EtOH/Acetone SolidHandle->Cleanup LiquidHandle->Cleanup Waste Disposal: Segregate from Acids Cyanide-compatible Waste Stream Cleanup->Waste

Figure 1: Operational logic flow ensuring safety barriers are active before hazard exposure.

Disposal & Emergency Response

Waste Disposal
  • Segregation: Do NOT mix with acidic waste streams (e.g., quench solutions from acid chlorides).[1] Acid contact can liberate HCN gas.[1]

  • Labeling: Label waste clearly as "Toxic Organic - Nitrile/Aniline Derivative."

  • Container: Use high-density polyethylene (HDPE) or glass containers.

Emergency Response
  • Skin Contact:

    • Immobilize: Stop working immediately.

    • Flush: Rinse with water for 15 minutes. Do not scrub (scrubbing abrades skin and increases absorption).[1]

    • Alert: Notify HSE. Monitor for signs of methemoglobinemia (blue lips/fingernails) or cyanide toxicity (dizziness, rapid breathing).

  • Spill (Solid):

    • Do not sweep (creates dust).[1][4]

    • Cover with wet paper towels (dampened with water) to suppress dust.[1]

    • Scoop up damp material and place in a sealed bag.[1]

References

  • PubChem. 4-Amino-3-methylbenzonitrile (Analogous Compound Safety Profile).[1][5] National Library of Medicine.[1] Accessed March 2, 2026.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link][1][6]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] [Link]

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